Stenbolone
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBGISLVORKLBN-YNZDMMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199935 | |
| Record name | Stenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-58-0 | |
| Record name | Stenbolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stenbolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stenbolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stenbolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STENBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6FKA848S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stenbolone's Mechanism of Action in Skeletal Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stenbolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) with purported high anabolic and low androgenic properties. This guide provides a detailed exploration of its core mechanism of action in skeletal muscle cells. While direct quantitative experimental data on this compound is limited due to its status as a non-marketed compound, this document synthesizes available information and extrapolates its likely molecular pathways based on its structural similarity to other DHT derivatives. The primary mechanism is initiated by binding to and activating the androgen receptor (AR), which triggers a cascade of genomic and non-genomic signaling events. These pathways converge to increase protein synthesis and promote muscle hypertrophy, in part through the activation of satellite cells. This guide presents the current understanding of these processes, supported by data from related compounds, and outlines relevant experimental protocols for further investigation.
Introduction to this compound
This compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic androstane (B1237026) steroid and a derivative of dihydrotestosterone (DHT).[1] It is structurally similar to other AAS such as drostanolone (B1670957) and 1-testosterone.[1] While this compound itself was never commercially marketed, its acetate (B1210297) ester, this compound acetate, was available for intramuscular injection.[1][2] It is reputed to have a high anabolic-to-androgenic ratio, suggesting a favorable profile for promoting muscle growth with a reduced risk of androgenic side effects.[3][4] Like other AAS, its primary effects are mediated through its interaction with the androgen receptor in various tissues, including skeletal muscle.[3][5]
Core Mechanism of Action in Skeletal Muscle
The anabolic effects of this compound in skeletal muscle are initiated by its binding to the intracellular androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in muscle growth and protein metabolism.
Androgen Receptor Binding and Activation
As a DHT derivative, this compound is expected to bind to the AR with significant affinity.[6] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
A diagram illustrating the initial steps of this compound action, from cell entry to nuclear translocation.
Downstream Signaling Pathways
The activation of the AR by this compound is hypothesized to influence several key signaling pathways that regulate muscle protein synthesis and degradation. The primary pathway implicated in the anabolic effects of androgens is the Akt/mTOR signaling cascade.
2.2.1. The Akt/mTOR Pathway
The Akt/mTOR pathway is a central regulator of cell growth and protein synthesis. Androgen-bound AR can activate this pathway, leading to:
-
Increased Protein Synthesis: Activated Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR). mTOR, in turn, phosphorylates downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances the translation of mRNA into protein.[7][[“]][9]
-
Inhibition of Protein Degradation: Akt can also phosphorylate and inhibit the Forkhead box O (FOXO) family of transcription factors, which are responsible for upregulating the expression of genes involved in muscle atrophy (e.g., MuRF1 and atrogin-1).
A diagram illustrating the proposed downstream signaling of this compound via the Akt/mTOR pathway.
Role of Satellite Cells
Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. Androgens are known to stimulate the proliferation and differentiation of satellite cells.[10][11] This leads to an increase in the number of myonuclei within muscle fibers, enhancing their capacity for protein synthesis and enabling further growth. It is plausible that this compound, like other androgens, promotes satellite cell activation, contributing to its anabolic effects.
A diagram illustrating the proposed role of this compound in satellite cell activation and myonuclear accretion.
Quantitative Data
Table 1: Androgen Receptor Binding Affinity and Anabolic/Androgenic Ratio
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone | Anabolic:Androgenic Ratio | Source(s) |
| This compound | Slightly less than Primobolan (qualitative) | High (qualitative) | [3] |
| Testosterone (B1683101) | ~50% | 100:100 | [12] |
| Dihydrotestosterone (DHT) | ~150-200% | 100:200-300 | [12] |
| Drostanolone | Moderate (qualitative) | 62:25 | [6][13] |
| 1-Testosterone | High (qualitative) | 100:200 | [14] |
Note: The anabolic:androgenic ratio is a theoretical value derived from animal assays and may not directly translate to human effects.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of AAS like this compound.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of AR Source: Cytosol containing the AR is prepared from the ventral prostate of castrated male rats.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881), is used.
-
Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity.
In Vitro Protein Synthesis Assay
Objective: To quantify the effect of this compound on protein synthesis rates in skeletal muscle cells.
Methodology: The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.
-
Cell Culture: C2C12 myoblasts are differentiated into myotubes.
-
Treatment: Myotubes are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Puromycin (B1679871) Labeling: Puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium for a short period.
-
Cell Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Protein lysates are then subjected to SDS-PAGE and western blotting using an anti-puromycin antibody.
-
Quantification: The intensity of the puromycin signal, which corresponds to the rate of protein synthesis, is quantified using densitometry and normalized to a loading control (e.g., total protein stain or a housekeeping protein).
Satellite Cell Activation and Proliferation Assay
Objective: To assess the effect of this compound on the activation and proliferation of satellite cells.
Methodology: Immunofluorescence staining of satellite cells in cultured muscle fibers or in cross-sections of muscle tissue.
-
Sample Preparation: Single muscle fibers can be isolated and cultured, or muscle tissue can be cryosectioned.
-
Treatment: Cultured fibers or animals are treated with this compound or a vehicle control.
-
Immunofluorescence Staining: Samples are fixed and stained with antibodies against satellite cell markers.
-
Quiescent and Activated Satellite Cells: Pax7 is a marker for both quiescent and activated satellite cells.
-
Proliferating Satellite Cells: Co-staining for Pax7 and a proliferation marker like Ki-67 or BrdU incorporation identifies proliferating satellite cells.
-
Differentiating Myoblasts: MyoD or myogenin are markers for differentiating myoblasts.
-
-
Imaging and Quantification: Samples are imaged using a fluorescence microscope. The number of satellite cells (total, proliferating, and differentiating) is counted and typically normalized to the number of myonuclei or muscle fibers.
Conclusion
This compound, as a derivative of DHT, is presumed to exert its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor. This initiates a signaling cascade, likely involving the Akt/mTOR pathway, which leads to an increase in protein synthesis and an inhibition of protein degradation. Furthermore, it is hypothesized that this compound promotes the activation and proliferation of satellite cells, contributing to myonuclear accretion and enhanced muscle hypertrophy. While direct quantitative data for this compound remains elusive, the established mechanisms of action for structurally similar anabolic-androgenic steroids provide a strong framework for understanding its potential effects. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and quantitative impact of this compound on skeletal muscle cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. sciencegain.uk [sciencegain.uk]
- 4. CAS 5197-58-0: this compound | CymitQuimica [cymitquimica.com]
- 5. muscleguide.uk [muscleguide.uk]
- 6. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 7. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Drostanolone Enanthate Impact and Applications_Chemicalbook [chemicalbook.com]
- 14. Anabolic steroid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Stenbolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stenbolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (B1667394) (DHT). This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and protocols to support further investigation and understanding of this compound.
Molecular Structure and Identification
This compound, chemically known as 17β-hydroxy-2-methyl-5α-androst-1-en-3-one, is a modified form of DHT.[1] Its structure is characterized by the introduction of a methyl group at the C-2 position and a double bond between C-1 and C-2 in the A-ring of the steroid nucleus.[1] These modifications enhance its anabolic properties while influencing its metabolic fate and receptor binding affinity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |
| Chemical Formula | C₂₀H₃₀O₂[2] |
| Molecular Weight | 302.45 g/mol [3] |
| CAS Number | 5197-58-0[2] |
| Synonyms | 2-Methyl-5α-androst-1-en-17β-ol-3-one, 2-Methyl-δ1-4,5α-dihydrotestosterone, 2-Methyl-δ1-DHT, Deacetylanatrofin[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 154-156 °C[4] |
| Boiling Point (Predicted) | 430.4 ± 45.0 °C[3] |
| Solubility | Limited solubility in water.[5] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5] |
| Optical Rotation | [α]D +52° (chloroform)[4] |
| Appearance | White solid[4] |
Anabolic and Androgenic Properties
This compound is recognized for its anabolic effects, promoting muscle growth and protein synthesis. Its androgenic properties, which are responsible for the development of male secondary sexual characteristics, are also a key aspect of its biological activity. The ratio of these two activities is a critical parameter in the evaluation of AAS. One source reports an anabolic to androgenic ratio of 300:115-130 for this compound acetate, relative to testosterone (B1683101) (100:100).[6]
Mechanism of Action
Like other AAS, this compound exerts its effects by binding to and activating the androgen receptor (AR).[7] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the compound. Due to its DHT-derived structure, this compound does not aromatize into estrogen, thus avoiding estrogen-related side effects such as gynecomastia and water retention.
The signaling pathway is initiated by the binding of this compound to the Androgen Receptor in the cytoplasm. This complex then dimerizes and translocates to the nucleus, where it binds to Androgen Response Elements on the DNA, leading to the transcription of target genes.
This compound signaling pathway via the Androgen Receptor.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound (17β-hydroxy-2-methyl-5α-androst-1-en-3-one) can be adapted from established methods for similar steroids.[8][9] A general workflow is outlined below.
References
- 1. US6583298B1 - Process for the synthesis of 17β-hydroxy-17α-methyl-2-oxa-5α-androstane-3-one - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5197-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 5197-58-0 [amp.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. musclechemistry.com [musclechemistry.com]
- 7. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DE60004054T2 - NEW METHOD FOR PRODUCING 17BETA-HYDROXY-17ALPHA-METHYL-2-OXA-5ALPHA-ANDROSTANE-3-ON - Google Patents [patents.google.com]
Stenbolone: A Technical Guide on its Relationship to Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Stenbolone, a synthetic anabolic-androgenic steroid (AAS), and its intrinsic relationship with the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). This compound, chemically designated as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a structurally modified derivative of DHT, engineered to enhance its anabolic properties. This document elucidates the comparative molecular structure, androgen receptor binding kinetics, metabolic fate, and signaling pathways of this compound in relation to DHT. Quantitative data from various studies are systematically presented in tabular format to facilitate direct comparison. Detailed experimental methodologies for key assays, including androgen receptor binding and in vivo assessment of anabolic and androgenic activities, are provided. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise understanding of the underlying biochemical processes.
Introduction
This compound is a synthetic androstane (B1237026) steroid that belongs to the class of anabolic-androgenic steroids.[1] It is a derivative of dihydrotestosterone and is structurally related to other DHT-derived AAS such as drostanolone (B1670957) and 1-testosterone.[1] Unlike testosterone (B1683101), which can be converted to the more potent androgen DHT by the enzyme 5α-reductase, this compound's structure is already based on the 5α-reduced androstane backbone. This intrinsic structural feature prevents its aromatization to estrogenic compounds, a common side effect associated with many other AAS.[2] The primary mechanism of action for this compound, like other androgens, is through its interaction with the androgen receptor (AR), a ligand-activated transcription factor that modulates gene expression in target tissues.[3] This guide explores the nuanced relationship between this compound and its parent compound, DHT, from a molecular and functional perspective.
Molecular Structure: this compound as a Dihydrotestosterone Derivative
This compound, also known as 2-methyl-δ¹-DHT, is a modified form of dihydrotestosterone.[1] The key structural modifications that differentiate this compound from DHT are the introduction of a double bond between carbon 1 and 2 of the A-ring and the addition of a methyl group at the C-2 position.[1]
These alterations have significant implications for the molecule's biological activity and metabolic stability. The 5α-reduced nature of the steroid backbone is a shared feature with DHT, which contributes to its potent androgenic effects and prevents its conversion to estrogen.
Comparative Androgen Receptor Binding Affinity
The biological activity of androgens is primarily mediated through their binding to the androgen receptor. The affinity with which a ligand binds to the AR is a key determinant of its potency. While direct comparative studies on the binding affinity of this compound and DHT are scarce in publicly available literature, data for DHT and structurally related compounds provide valuable insights.
Table 1: Androgen Receptor Binding Affinity Data
| Compound | Receptor Source | Radioligand | Binding Affinity (Kd) | IC50 | Relative Binding Affinity (RBA) | Reference |
| Dihydrotestosterone (DHT) | Human Genital Skin Fibroblasts | [³H]R1881 | 0.72 ± 0.11 nM | - | - | [4] |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [³H]DHT | - | 3.2 nM | - | [5][6] |
| Methenolone | Rat Skeletal Muscle & Prostate | [³H]Methyltrienolone | - | - | > Testosterone | [7] |
| This compound Acetate (B1210297) | - | - | - | - | Anabolic: 267-332, Androgenic: 107-144 (relative to testosterone) | [8] |
Note: The anabolic and androgenic activities for this compound Acetate are based on in vivo assays (Hershberger assay) and not direct receptor binding affinity.
Metabolism of this compound
The metabolism of this compound acetate has been investigated in humans, with several metabolites identified in urine.[9] The primary metabolic pathways involve:
-
Oxidation: The 17β-hydroxyl group can be oxidized.
-
Reduction: The double bond in the A-ring and the 3-keto group can be reduced.
-
Hydroxylation: Hydroxyl groups can be added at various positions, including C16 and C18.
The majority of this compound metabolites are excreted as glucuronic or sulfuric acid conjugates.[9]
Experimental Protocol: Identification of Urinary Metabolites by Gas Chromatography/Mass Spectrometry (GC/MS)
A common method for identifying steroid metabolites involves the following steps:
-
Sample Preparation: A urine sample is collected from a subject administered with this compound acetate.
-
Enzymatic Hydrolysis: The urine is treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate (B86663) conjugates, releasing the free steroid metabolites.
-
Extraction: The free steroids are extracted from the aqueous urine matrix using an organic solvent (e.g., diethyl ether).
-
Derivatization: The extracted metabolites are derivatized to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites based on their boiling points and interaction with the column's stationary phase. The MS then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each metabolite that allows for its identification.[10]
Anabolic and Androgenic Activity: The Hershberger Assay
The anabolic and androgenic properties of steroids are often determined in vivo using the Hershberger assay. This assay, typically performed in castrated male rats, measures the increase in weight of specific androgen-sensitive tissues in response to the administration of the test compound.[11][12]
-
Anabolic activity is typically assessed by the weight increase of the levator ani muscle.[13]
-
Androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.[13]
The ratio of anabolic to androgenic activity provides a measure of the compound's selectivity for muscle-building effects over virilizing effects. A secondary source indicates that the anabolic to androgenic ratio for this compound acetate was reported in Julius Vida's 1969 book, "Androgens and Anabolic Agents - Chemistry and Pharmacology".[8]
Experimental Protocol: Hershberger Assay
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the animals are treated with the test compound (e.g., this compound) at various doses for a specified period, typically 7-10 days. A control group receives a vehicle, and a reference androgen (e.g., testosterone propionate) is also used for comparison.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group to determine the anabolic and androgenic effects of the compound.[14]
Signaling Pathways of Androgens
As a DHT derivative, this compound is presumed to exert its effects through the same signaling pathways as other androgens. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the androgen to the AR in the cytoplasm, followed by translocation of the androgen-AR complex to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.[15] This process results in the synthesis of proteins that mediate the physiological effects of the androgen.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that are independent of gene transcription.[9][16][17] These actions are often initiated at the cell membrane and involve the activation of various second messenger systems, such as:
-
Calcium Mobilization: Androgens can induce a rapid increase in intracellular calcium concentrations.[17]
-
Kinase Cascades: Activation of signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[16]
-
G-protein Coupled Receptors: Interaction with membrane-associated receptors that are coupled to G-proteins.[17]
These non-genomic pathways can influence a variety of cellular processes, including cell proliferation, apoptosis, and ion channel activity.[16][17] While not specifically studied for this compound, it is plausible that it can also initiate these rapid signaling events.
Synthesis of this compound
Conclusion
This compound's relationship to dihydrotestosterone is that of a structurally modified and potent derivative. Its 5α-reduced backbone, a feature inherited from DHT, confers a strong androgenic character and an inability to aromatize to estrogens. The key modifications—a C1-2 double bond and a C2 methyl group—are designed to enhance its anabolic effects relative to its androgenic actions. While direct comparative data on androgen receptor binding affinity with DHT is limited, the available information on its anabolic/androgenic ratio suggests a favorable profile for anabolic activity. The metabolism of this compound is well-characterized, proceeding through oxidation, reduction, and hydroxylation, followed by conjugation for excretion. As a potent androgen, this compound is presumed to act through both genomic and non-genomic signaling pathways to exert its physiological effects. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's pharmacology, offering a valuable resource for researchers and professionals in the field of drug development and steroid biochemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5α-Androstan-2-hydroxymethylene-17α-methyl-17β-ol-3-one, tri-trimethylsilyl [webbook.nist.gov]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evolutionary.org [evolutionary.org]
- 9. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Androgen Receptor Binding Affinity of Stenbolone: A Technical Guide
Introduction
Stenbolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). Its biological activity is mediated through its interaction with the androgen receptor. The binding affinity of a ligand like this compound to the AR is a critical parameter in determining its potency and potential physiological effects. This document outlines the standard experimental procedures for determining in vitro AR binding affinity and provides context through the established affinities of other common androgens.
Comparative Androgen Receptor Binding Affinity
While specific data for this compound is not available, the following table summarizes the relative binding affinity (RBA) of several well-known androgens for the androgen receptor. This data provides a benchmark for interpreting potential future findings on this compound.
| Compound | Relative Binding Affinity (RBA) (%) |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 50 |
| Nandrolone | 50 |
| Metribolone (R1881) | 100-120 |
| This compound | Data not available |
Experimental Protocol: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound for a receptor.
3.1. Materials and Reagents
-
Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cells expressing recombinant human androgen receptor (e.g., Sf9 or CHO cells).
-
Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-Metribolone (R1881).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Wash Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail: For detection of radioactivity.
3.2. Assay Procedure
-
Receptor Preparation: Prepare cytosol from the chosen receptor source by homogenization and centrifugation to isolate the soluble protein fraction containing the AR.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by hydroxylapatite or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualization of Pathways and Workflows
4.1. Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
4.2. Experimental Workflow for Competitive Binding Assay
Caption: Experimental Workflow for a Competitive Binding Assay.
Stenbolone: A Technical Whitepaper on its Historical Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stenbolone (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). First developed in the 1960s, it gained popularity as a therapeutic agent for conditions like anemia due to its favorable anabolic properties and reduced side effect profile compared to other potent androgens of its time. Marketed most commonly as its acetate (B1210297) ester, this compound acetate, it was valued for its inability to aromatize into estrogen, thereby avoiding side effects such as gynecomastia and water retention. This document provides a comprehensive overview of the historical development of this compound, its chemical and pharmacological properties, and a proposed synthesis pathway based on established steroid chemistry. Quantitative data is summarized, and key pathways are visualized to provide a technical guide for research and drug development professionals.
Historical Development
This compound's emergence is rooted in the mid-20th-century pursuit of anabolic agents with a dissociated, or more favorable, ratio of anabolic (myotrophic) to androgenic effects.
-
1960s: this compound acetate was first developed in Germany.[1]
-
1961: The German pharmaceutical company Schering AG is credited with its introduction.
-
1963: Syntex, a prominent company in steroid research, introduced this compound to the market and later brought it to the United Kingdom and Mexico under the brand name Anatrofin.[2] It was also marketed in Spain as Stenobolone.[2][3]
-
Therapeutic Application: A primary medical use for this compound was in the treatment of anemia.[2] It was considered a safer alternative to the more hepatotoxic steroid oxymetholone (B1678114) (Anadrol) for this purpose, as it effectively increased red blood cell production with fewer side effects.[2]
-
Discontinuation: Despite its popularity in both medical and performance-enhancement contexts, this compound was eventually discontinued (B1498344) and has not been manufactured commercially since the late 1980s.[4] However, it has retained a reputation, with steroid guru Dan Duchaine reportedly considering it one of his favorite compounds.[1]
Below is a diagram illustrating the key milestones in the historical development of this compound.
Caption: A timeline of this compound's development and market history.
Chemical and Pharmacological Profile
This compound is a structurally unique DHT derivative. Its chemical modifications are key to its pharmacological profile.
Chemical Structure:
-
IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
-
Chemical Formula: C₂₀H₃₀O₂
-
Molar Mass: 302.458 g·mol⁻¹
-
Core Structure: It is a derivative of dihydrotestosterone (DHT) and is structurally classified as 2-methyl-5α-androst-1-en-17β-ol-3-one.[5] It is closely related to drostanolone (B1670957) (2-methyl-DHT) and 1-testosterone (δ¹-DHT).[5] The primary marketed form was this compound acetate, its C17β acetate ester.[3]
Pharmacodynamics
Like all AAS, this compound's effects are mediated through its interaction with the cellular androgen receptor (AR).[6]
-
Mechanism of Action: this compound binds to the AR in the cytoplasm of target cells, such as skeletal muscle. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins. The steroid-receptor complex then translocates into the cell nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of androgen-responsive genes, leading to an increase in protein synthesis and a decrease in protein catabolism, which underlies its anabolic effects.
-
Aromatization: this compound is a DHT derivative and cannot be converted to estrogen by the aromatase enzyme. This lack of aromatization means it does not produce estrogenic side effects such as water retention or gynecomastia.
-
Anabolic and Androgenic Effects: this compound is recognized for having a strong anabolic effect relative to its androgenic activity.[4] This favorable ratio made it a desirable compound for therapeutic applications where muscle wasting was a concern.
The general signaling pathway for anabolic-androgenic steroids is depicted below.
Caption: General mechanism of action for this compound via the androgen receptor.
Pharmacokinetics
-
Administration: this compound was administered via intramuscular injection as its acetate ester.[3]
-
Half-life: The acetate ester provides a short half-life, necessitating frequent injections (e.g., daily or every other day) to maintain stable blood plasma levels.[1]
-
Metabolism: After administration, the acetate ester is cleaved, releasing the parent hormone, this compound. It is then metabolized in the body. Studies have identified several urinary metabolites, resulting from the oxidation of the 17β-hydroxyl group and/or reduction of the A-ring, with or without hydroxylation at the C16 position.[7] The parent compound was detectable in urine for over 120 hours post-administration.[7]
Quantitative Pharmacological Data
The dissociation of anabolic and androgenic effects is a key metric for evaluating AAS. The data for this compound are presented below in comparison to testosterone.
| Compound | Anabolic Rating | Androgenic Rating | Notes |
| Testosterone | 100 | 100 | Reference standard. |
| This compound Acetate | 267-332 | 107-144 | Data derived from standard assays comparing its effects on muscle vs. prostate tissue growth relative to testosterone.[8] |
Table 1: Anabolic and Androgenic Ratings.
Synthesis of this compound
While a specific, publicly available, step-by-step industrial synthesis protocol for this compound is not detailed in peer-reviewed literature, a plausible synthetic route can be constructed based on well-established steroid chemistry, particularly the synthesis of related 5α-androstane derivatives. A likely pathway starts from a common steroid precursor like Dihydrotestosterone (DHT).
Proposed Synthesis Pathway
The synthesis of 2-methyl-5α-androst-1-en-17β-ol-3-one (this compound) likely involves the introduction of a methyl group at the C2 position and the creation of a double bond between C1 and C2 of the A-ring of the steroid nucleus.
Experimental Protocol (Hypothetical):
-
Protection of 17β-hydroxyl group: The 17β-hydroxyl group of 5α-dihydrotestosterone (DHT) is first protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine (B92270) to form DHT acetate. This prevents its oxidation in subsequent steps.
-
Formylation at C2: The protected DHT is reacted with a formylating agent, such as ethyl formate (B1220265) in the presence of a strong base like sodium methoxide. This introduces a hydroxymethylene group at the C2 position, creating 2-hydroxymethylene-5α-androstan-17β-ol-3-one acetate.
-
Thioenol Ether Formation: The 2-hydroxymethylene intermediate is reacted with a thiol (e.g., ethanethiol) to form a thioenol ether. This step is crucial for the subsequent methylation.
-
Reductive Desulfurization and Methylation: The thioenol ether is subjected to reductive desulfurization using a reducing agent like Raney Nickel. This process removes the sulfur group and results in the formation of the 2-methyl group.
-
Introduction of C1-C2 Double Bond: A double bond is introduced into the A-ring. This can be achieved through various methods, such as bromination at the C2 position followed by dehydrobromination, or by using a dehydrogenating agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Deprotection of 17β-hydroxyl group: The protecting group at the 17β-position (acetate) is removed via hydrolysis (e.g., using potassium carbonate in methanol) to yield the final product, this compound.
The following diagram outlines this proposed synthetic workflow.
Caption: A plausible workflow for the chemical synthesis of this compound.
Conclusion
This compound holds a significant place in the history of anabolic steroid development. Its creation was a step towards isolating the desirable anabolic properties of androgens while minimizing unwanted androgenic and estrogenic side effects. Although no longer produced commercially for medical use, its pharmacological profile—characterized by a strong anabolic effect, lack of aromatization, and manageable side effects—explains its historical popularity. The information and proposed synthesis pathway presented in this whitepaper serve as a technical resource for professionals in pharmacology and drug development, providing a foundational understanding of this noteworthy DHT derivative.
References
- 1. evolutionary.org [evolutionary.org]
- 2. musclechemistry.com [musclechemistry.com]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. CAS 5197-58-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. rjp.nipne.ro [rjp.nipne.ro]
- 7. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wumeitech.com [wumeitech.com]
An In-Depth Technical Guide to Stenbolone Acetate and Stenbolone Base for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stenbolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), and its esterified variant, this compound acetate (B1210297), are compounds of interest in endocrinological and pharmacological research. This technical guide provides a comprehensive comparison of this compound acetate and this compound base for research purposes. While both compounds share the same active hormonal core, the presence of the acetate ester in this compound acetate significantly influences its pharmacokinetic profile, affecting its half-life and administration protocols. This document outlines their chemical properties, mechanism of action, and provides detailed experimental protocols for their characterization. Due to a scarcity of direct comparative studies in publicly available literature, this guide synthesizes existing data on this compound acetate and general principles of steroid pharmacology to infer the characteristics of this compound base.
Chemical and Physical Properties
This compound and its acetate ester are structurally distinct, which translates to different physicochemical properties. This compound acetate is the 17β-acetate ester of this compound.[1] The addition of the acetate group increases the molecule's lipophilicity, which in turn affects its absorption and release kinetics when administered.
| Property | This compound Acetate | This compound (Base) |
| Synonyms | 17β-Acetoxy-2-methyl-5α-androst-1-en-3-one, Anatrofin | 2-Methyl-5α-androst-1-en-17β-ol-3-one, Deacetylanatrofin |
| Molecular Formula | C22H32O3 | C20H30O2 |
| Molecular Weight | 344.49 g/mol | 302.45 g/mol [2] |
| CAS Number | 1242-56-4 | 5197-58-0[3] |
| Structure | Ester of this compound | Free alcohol form |
Mechanism of Action and Signaling Pathway
Both this compound acetate and this compound base exert their biological effects through the same fundamental mechanism: binding to and activating the androgen receptor (AR). This compound acetate acts as a prodrug to this compound; it is metabolized in the body, where the acetate ester is cleaved, releasing the active this compound base.[4] The liberated this compound then interacts with the AR.
The androgen receptor is a ligand-activated transcription factor that, upon binding to an androgen like this compound, undergoes a conformational change. This complex then translocates to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with these compounds.
Comparative Analysis: this compound Acetate vs. This compound Base
A direct quantitative comparison of the two compounds is challenging due to the limited availability of head-to-head research data. However, based on the principles of steroid pharmacology, key differences can be elucidated.
| Feature | This compound Acetate | This compound (Base) | Rationale / Inferred Properties |
| Potency | Lower mg for mg | Higher mg for mg | The acetate ester contributes to the total molecular weight of this compound acetate, meaning a given mass contains fewer active this compound molecules compared to the same mass of this compound base. |
| Half-life | Shorter | Longer (inferred) | The acetate ester is rapidly cleaved in the body, leading to a quicker release and clearance of the active hormone.[5] The un-esterified base form would likely have a longer systemic half-life. |
| Androgenic/Anabolic Ratio | Androgenic: 115-130, Anabolic: 300 (relative to Testosterone)[5] | Not explicitly documented, but expected to be identical to the active metabolite of the acetate. | The anabolic and androgenic effects are mediated by the active this compound molecule after the ester is cleaved. |
| Administration | Intramuscular injection | Likely suitable for oral or injectable administration, though oral bioavailability may be a factor. | The acetate ester enhances oil solubility for injection. The base form's suitability for different routes would depend on its formulation. |
| Metabolism | Hydrolyzed to this compound, followed by further metabolism.[4] | Undergoes metabolic pathways typical for anabolic steroids. | The initial metabolic step for the acetate is the cleavage of the ester bond. |
Experimental Protocols
For researchers investigating this compound acetate and this compound base, the following experimental protocols provide a framework for characterizing their biological activity.
Androgen Receptor Binding Assay
This assay determines the binding affinity of the compounds to the androgen receptor.
Objective: To quantify the relative binding affinity (RBA) of this compound acetate and this compound base for the androgen receptor.
Methodology:
-
Receptor Source: Utilize a source of androgen receptors, such as cytosol preparations from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: Employ a radiolabeled androgen, for instance, [³H]-mibolerone or [³H]-dihydrotestosterone.
-
Competitive Binding: Incubate the receptor preparation with the radioligand at a constant concentration in the presence of increasing concentrations of the unlabeled test compounds (this compound acetate or this compound base).
-
Separation: Separate the receptor-bound from the free radioligand using methods like hydroxylapatite precipitation or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The relative binding affinity can then be calculated in comparison to a reference androgen.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This bioassay is the standard for determining the anabolic to androgenic ratio of a steroid.[6][7]
Objective: To determine and compare the anabolic and androgenic potency of this compound acetate and this compound base in a rodent model.
Methodology:
-
Animal Model: Use castrated prepubertal male rats.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil).
-
Reference androgen (e.g., testosterone (B1683101) propionate).
-
Multiple dose levels of this compound acetate.
-
Multiple dose levels of this compound base.
-
-
Administration: Administer the compounds daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: Compare the weights of the target tissues in the treated groups to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen. The anabolic-to-androgenic ratio is then calculated.
Conclusion and Future Research Directions
This compound acetate and this compound base are both potent androgens that function through the androgen receptor. The primary difference lies in the pharmacokinetics introduced by the acetate ester in this compound acetate, which acts as a prodrug to the active this compound base. While this compound acetate has a documented anabolic-to-androgenic ratio, there is a notable lack of direct comparative studies and specific data for this compound base in the scientific literature.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to definitively quantify the differences in potency, efficacy, and pharmacokinetics between this compound acetate and this compound base.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies of this compound base to determine its oral bioavailability, half-life, and metabolic fate.
-
Receptor Interaction Studies: In-depth analysis of the binding kinetics and conformational changes induced in the androgen receptor by this compound.
A more complete understanding of these two compounds will be invaluable for researchers in the fields of endocrinology, pharmacology, and drug development.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O2 | CID 234454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musclechemistry.com [musclechemistry.com]
- 6. excelmale.com [excelmale.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Metabolic Fate of Stenbolone In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo metabolic pathways of Stenbolone (17β-hydroxy-2-methyl-5α-androst-1-en-3-one), a synthetic anabolic-androgenic steroid. This document details the biotransformation of this compound in the human body, outlines the experimental protocols utilized for metabolite identification, and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Introduction to this compound Metabolism
This compound, a derivative of dihydrotestosterone, undergoes extensive metabolic modifications following administration. The primary site of metabolism for anabolic steroids is the liver, where a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism, alter the parent compound to facilitate its excretion.[1] Phase I reactions typically involve oxidation, reduction, and hydroxylation, while Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663).[1][2]
The metabolism of this compound acetate (B1210297) has been investigated in humans, revealing a complex pattern of biotransformation.[3] Following oral administration, the acetate ester is rapidly hydrolyzed to the active parent compound, this compound. Subsequently, this compound is metabolized through various pathways, including the reduction of the A-ring, oxidation of the 17β-hydroxyl group, and hydroxylation at different positions of the steroid nucleus.[3] The resulting metabolites are then primarily excreted in the urine as glucuronide and sulfate conjugates.[3]
Metabolic Pathways of this compound
The in vivo metabolism of this compound is characterized by several key transformations. A pivotal human study identified nine primary urinary metabolites of this compound acetate.[3] The metabolic reactions observed include:
-
Reduction of the A-ring: The double bond at C1-C2 and the 3-keto group in the A-ring are subject to reduction.
-
Oxidation of the 17β-hydroxyl group: The 17β-hydroxyl group can be oxidized to a 17-keto group.
-
Hydroxylation: The steroid nucleus can be hydroxylated at various positions, with C16 and C18 being identified sites.[3][4]
These metabolic conversions result in a variety of metabolites that are then conjugated for excretion. The majority of metabolites are found in the glucuronic acid fraction, with some also present as sulfate conjugates.[3] Interestingly, no unconjugated metabolites were detected, indicating efficient conjugation of the metabolic products.[3]
Below is a diagram illustrating the primary metabolic pathways of this compound.
Caption: Primary Phase I and Phase II metabolic pathways of this compound.
Quantitative Data on this compound Metabolites
A human excretion study following a single oral 50 mg dose of this compound acetate provided quantitative insights into its metabolism.[3] The parent compound, this compound, was detectable for over 120 hours post-administration, with its cumulative excretion accounting for 6.6% of the ingested dose.[3] The identified metabolites were primarily excreted as glucuronide and sulfate conjugates.
| Metabolite | Chemical Name | Conjugation | Reference |
| This compound | 17β-hydroxy-2-methyl-5α-androst-1-en-3-one | Glucuronide | [3] |
| M1 | 3α-hydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |
| M2 | 3α-hydroxy-2ξ-methyl-5α-androst-17-one | Glucuronide | [3] |
| M3 (isomer 1) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |
| M4 (isomer 2) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |
| M5 (isomer 3) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |
| M6 | 16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide, Sulfate | [3] |
| M7 | 16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide, Sulfate | [3] |
| M8 | 16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-one | Glucuronide | [3] |
| M9 | 18-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide | [4] |
Experimental Protocols for Metabolite Identification
The identification of this compound metabolites involves a multi-step process, from sample collection to sophisticated analytical techniques. The following outlines a typical experimental protocol based on published studies.[3]
Administration and Sample Collection
-
Subject: A healthy male volunteer.[3]
-
Dosage: A single oral dose of 50 mg of this compound acetate.[3]
-
Sample Collection: Urine samples are collected at timed intervals for several days post-administration.[3]
Sample Preparation
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates.[3][5]
-
Extraction: The deconjugated steroids are then extracted from the urine matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[3][6]
-
Derivatization: To improve their volatility and thermal stability for gas chromatography analysis, the extracted metabolites are derivatized, for example, by forming trimethylsilyl (B98337) (TMS) ethers.[3][6]
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of steroid metabolites.[3][5] The derivatized sample is injected into the GC, where individual metabolites are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for structural elucidation.[3]
The workflow for a typical this compound metabolism study is depicted in the diagram below.
Caption: A typical experimental workflow for identifying this compound metabolites.
Conclusion
The in vivo metabolism of this compound is a complex process involving multiple enzymatic transformations, primarily occurring in the liver. The key metabolic pathways include A-ring reduction, 17-oxidation, and hydroxylation, followed by conjugation with glucuronic acid and sulfate. The identification and characterization of these metabolites are crucial for understanding the pharmacokinetics of this compound and for developing robust analytical methods for its detection in various biological matrices. The experimental protocols outlined in this guide, centered around GC-MS analysis, have proven effective in elucidating the metabolic fate of this anabolic steroid. Further research utilizing advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) could provide even deeper insights into the minor metabolites and the overall metabolic profile of this compound.
References
- 1. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and this compound: new steroids isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Anabolic and Androgenic Effects of Stenbolone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenbolone, also known as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). While never commercially marketed for medical use, its pharmacological profile has been of interest in the context of research into the structure-activity relationships of AAS. This technical guide provides an in-depth overview of the anabolic and androgenic effects of this compound as determined in animal models, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
Core Concepts: Anabolic and Androgenic Activity
Anabolic-androgenic steroids are characterized by their dual effects:
-
Anabolic effects refer to the promotion of tissue growth, particularly skeletal muscle (myotrophic activity), and the enhancement of protein synthesis.
-
Androgenic effects encompass the development and maintenance of male secondary sexual characteristics.
The therapeutic and illicit use of AAS often seeks to maximize anabolic effects while minimizing undesirable androgenic side effects. The dissociation between these two properties is a key focus of AAS research and is quantified by the anabolic-to-androgenic ratio.
Quantitative Assessment of Anabolic and Androgenic Effects
The primary method for quantifying the anabolic and androgenic potency of a steroid in animal models is the Hershberger assay . This bioassay, typically conducted in castrated male rats, measures the dose-dependent changes in the weight of specific androgen-responsive tissues.
-
Anabolic (Myotrophic) Activity: Assessed by the weight increase of the levator ani muscle.
-
Androgenic Activity: Assessed by the weight increase of the seminal vesicles and ventral prostate.
The ratio of the anabolic effect to the androgenic effect, relative to a reference steroid like testosterone (B1683101) propionate (B1217596), provides the anabolic-to-androgenic ratio.
Table 1: Reported Anabolic and Androgenic Activity of this compound Acetate
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio |
| This compound Acetate | 2.67 - 3.32 | 1.07 - 1.44 | ~2.5:1 |
| Testosterone (Reference) | 1.00 | 1.00 | 1:1 |
Note: The data presented is based on secondary sources and should be interpreted with caution. Direct consultation of primary literature, such as Vida's work, is recommended for definitive values.
Experimental Protocols
Hershberger Assay Protocol (Modified from OECD Test Guideline 441)
This protocol outlines the standardized procedure for assessing the anabolic and androgenic activity of a test compound like this compound.
1. Animal Model:
-
Species: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains).
-
Age at castration: Approximately 42 days.
-
Acclimation period: At least 7 days post-castration.
2. Experimental Groups:
-
Control Group: Vehicle administration only.
-
Reference Group: Testosterone propionate (TP) administration (e.g., 0.2-0.4 mg/kg/day).
-
Test Groups: Multiple dose levels of this compound, typically administered subcutaneously or intramuscularly.
3. Dosing and Administration:
-
Duration: Daily for 10 consecutive days.
-
Route of Administration: Subcutaneous or intramuscular injection. The vehicle is typically corn oil or sesame oil.
-
Dose Selection: A dose-range finding study is often conducted to determine appropriate dose levels that elicit a response without causing systemic toxicity.
4. Endpoint Measurement:
-
Twenty-four hours after the final dose, the animals are euthanized.
-
The following tissues are carefully dissected and weighed (wet weight):
-
Levator ani muscle (anabolic indicator).
-
Seminal vesicles (androgenic indicator).
-
Ventral prostate (androgenic indicator).
-
Glans penis (androgenic indicator).
-
Cowper's glands (androgenic indicator).
-
5. Data Analysis:
-
Tissue weights are normalized to body weight.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the mean tissue weights of the test groups to the control and reference groups.
-
The anabolic and androgenic potencies are calculated relative to the effects of the reference steroid.
Androgen Receptor Binding Assay Protocol
This in vitro assay determines the affinity of a compound for the androgen receptor (AR).
1. Receptor Source:
-
Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human AR.
2. Ligand:
-
A radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881 or [³H]-DHT) is used as the tracer.
3. Competitive Binding:
-
A constant concentration of the radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
A non-specific binding control is included, which contains a high concentration of an unlabeled androgen to saturate all specific binding sites.
4. Separation and Quantification:
-
Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
5. Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., DHT).
Table 2: Relative Binding Affinity of Various Androgens to the Human Androgen Receptor
| Compound | Relative Binding Affinity (RBA) % (DHT = 100%) |
| Dihydrotestosterone (DHT) | 100 |
| Testosterone | 50 |
| Nandrolone | 60 |
| Metribolone (R1881) | 120 |
Note: RBA values can vary depending on the specific assay conditions and receptor source.
Mechanism of Action: Signaling Pathways
The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Caption: Androgen Receptor Signaling Pathway for this compound.
The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-Stenbolone complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other cellular processes, ultimately resulting in the observed anabolic and androgenic effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo assessment of the anabolic and androgenic properties of a compound like this compound.
Caption: Hershberger Assay Experimental Workflow.
Conclusion
This compound is a synthetic anabolic-androgenic steroid that, based on available information, exhibits a favorable anabolic-to-androgenic ratio in animal models. Its mechanism of action is consistent with other AAS, involving binding to and activation of the androgen receptor to modulate gene expression. While a comprehensive set of primary data on its anabolic and androgenic potency is not widely published in contemporary peer-reviewed literature, the established methodologies of the Hershberger assay and androgen receptor binding assays provide a clear framework for its pharmacological characterization. Further research would be beneficial to fully elucidate the specific in vivo effects and signaling consequences of this compound administration.
Scientific Review of Stenbolone (CAS 5197-58-0): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stenbolone, identified by CAS number 5197-58-0, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Despite its existence and classification, publicly available scientific literature on this compound is notably sparse, primarily focusing on its chemical properties and metabolism in the context of sports doping control rather than in-depth pharmacological and mechanistic studies. This guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical and physical properties, and a discussion of its metabolism. It must be noted that due to the limited research, detailed experimental protocols, extensive quantitative biological data, and defined signaling pathways are not well-documented in peer-reviewed literature.
Chemical and Physical Properties
This compound, with the chemical name (5α,17β)-17-Hydroxy-2-methylandrost-1-en-3-one, is a crystalline solid.[1][3] Its chemical structure is closely related to other DHT derivatives such as drostanolone (B1670957) and 1-testosterone.[1] The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5197-58-0 | [1][3] |
| Molecular Formula | C20H30O2 | [3] |
| Molecular Weight | 302.45 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | 154-156 °C | |
| Boiling Point | 430.4 °C at 760 mmHg | |
| Solubility | Limited solubility in water | |
| Synonyms | 2-Methyl-5α-androst-1-en-17β-ol-3-one, 2-Methyl-δ1-DHT | [1] |
Biological Activity and Mechanism of Action
As an anabolic-androgenic steroid, this compound's primary mechanism of action is presumed to be similar to other androgens: binding to and activating the androgen receptor (AR). This interaction would lead to the downstream regulation of gene transcription, resulting in the anabolic effects of increased protein synthesis and muscle growth, as well as androgenic effects.
Metabolism
The metabolism of this compound has been investigated, primarily for the purpose of detecting its use in athletes. A study on the metabolism of this compound acetate (B1210297), the ester prodrug of this compound, in humans provides the most detailed insights.
Experimental Protocol: Human Metabolism Study of this compound Acetate
A single oral dose of this compound acetate was administered to a human volunteer. Urine samples were collected over a period of several days. The collected urine was then subjected to enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) to cleave the conjugated metabolites. Following hydrolysis, the free steroids were extracted using liquid-liquid extraction. The extracted metabolites were then derivatized to form trimethylsilyl (B98337) (TMS) ethers to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathways
The primary metabolic transformations of this compound involve reductions and hydroxylations of the steroid nucleus. The identified metabolites are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates. The major metabolic reactions include:
-
Reduction of the A-ring: The double bond at the 1-position and the 3-keto group can be reduced.
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid backbone.
A simplified logical flow of the metabolic process is depicted below.
References
Understanding the Pharmacokinetics of Stenbolone: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Stenbolone
This compound is a derivative of dihydrotestosterone (B1667394) (DHT) and is structurally similar to other AAS such as drostanolone (B1670957) and 1-testosterone.[1] It was developed as an injectable AAS, typically as this compound acetate (B1210297), a C17β ester prodrug.[2] The esterification at the 17β-hydroxyl group is a common strategy to prolong the absorption and half-life of parenterally administered steroids.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for evaluating its potential therapeutic efficacy and safety profile.
Pharmacokinetic Profile (Based on Limited Data and Analogs)
Due to the absence of dedicated preclinical ADME studies on this compound, the following sections provide a projected profile based on human data for its acetate ester and general knowledge of AAS pharmacokinetics.
Absorption
Following intramuscular injection of its acetate ester, this compound is expected to be slowly absorbed into the systemic circulation. The ester linkage is hydrolyzed by endogenous esterases to release the active parent compound, this compound. The rate of absorption and subsequent bioavailability would largely depend on the vehicle of administration and the rate of hydrolysis. Oral administration of non-17α-alkylated steroids like this compound generally results in poor bioavailability due to extensive first-pass metabolism in the liver.[3]
Distribution
Like other AAS, this compound is anticipated to be highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG). Its distribution would likely be extensive into target tissues with androgen receptors, such as skeletal muscle, as well as into organs involved in metabolism and excretion, like the liver and kidneys. The volume of distribution for AAS can be moderate. For instance, a selective androgen receptor modulator (SARM) studied in rats showed a moderate volume of distribution ranging from 1460–1560 ml/kg.[4][5]
Metabolism
The metabolism of this compound has been investigated in humans following the administration of its acetate prodrug.[6] The primary metabolic transformations involve oxidation and reduction reactions.
Key Metabolic Pathways:
-
Hydrolysis: The initial step for this compound acetate is the rapid hydrolysis of the acetate ester to yield the active this compound.
-
Oxidation: The 17β-hydroxyl group can be oxidized to a 17-keto function.
-
Reduction: The A-ring double bond and the 3-keto group are susceptible to reduction.
-
Hydroxylation: Hydroxylation at various positions, such as C16 and C18, has been observed for this compound and other AAS.[6]
The identified urinary metabolites in humans suggest that this compound undergoes significant biotransformation before excretion.[6] The majority of metabolites are excreted as glucuronide and sulfate (B86663) conjugates.[6]
Excretion
The primary route of excretion for this compound and its metabolites is expected to be through the urine, with a smaller fraction eliminated in the feces.[6] In a human study, the parent compound, this compound, was detectable in urine for more than 120 hours after administration, with a cumulative excretion of 6.6% of the ingested dose.[6] The terminal half-life of other anabolic steroids administered intramuscularly can range from several hours to days, depending on the specific compound and its formulation.[7]
Quantitative Pharmacokinetic Data
Specific quantitative preclinical pharmacokinetic parameters for this compound are not available in the literature. For comparative purposes, the table below presents data for other anabolic agents in preclinical species.
| Compound | Species | Dose and Route | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Reference |
| Boldenone (B1667361) | Horse | 1.1 mg/kg i.m. | 1127.8 pg/mL | - | 123.0 h | - | [7] |
| Stanozolol (B1681124) | Horse | 0.55 mg/kg i.m. | 4118.2 pg/mL | - | 82.1 h | - | [7] |
| SARM S-1 | Rat | 0.1-30 mg/kg i.v. | - | - | 3.6-5.2 h | - | [4][5] |
| SARM S-1 | Rat | 0.1-30 mg/kg p.o. | - | 4.6-8.5 h | - | ~60% | [4] |
Table 1: Pharmacokinetic Parameters of Comparative Anabolic Agents in Preclinical Species.
Proposed Experimental Protocols for Preclinical Pharmacokinetic Studies of this compound
To fully characterize the pharmacokinetics of this compound, a series of in vivo and in vitro studies in preclinical species such as rats and dogs are necessary.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after intravenous and intramuscular administration in rats.
-
Animals: Male Sprague-Dawley rats (n=4 per group).
-
Dosing:
-
Group 1: this compound (1 mg/kg) in a suitable vehicle (e.g., PEG300/ethanol) via intravenous (IV) bolus injection.
-
Group 2: this compound acetate (5 mg/kg) in a sterile oil vehicle via intramuscular (IM) injection.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma to be separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites to be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis to be used to determine parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2. Bioavailability of the IM formulation to be calculated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: An Analysis of Stenbolone, a Classic Anabolic-Androgenic Steroid, in the Context of Selective Androgen Receptor Modulators (SARMs)
Abstract
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in target tissues, such as muscle and bone, while minimizing androgenic side effects in other tissues like the prostate.[1][2][3] This paper provides a technical analysis of Stenbolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), to clarify its classification as a traditional anabolic-androgenic steroid (AAS) and not a SARM.[4][5][6] By examining its pharmacological profile, mechanism of action, and anabolic-to-androgenic ratio, this guide will contrast this compound's properties with the defining, tissue-selective characteristics of an ideal SARM. This comparative analysis serves to highlight the fundamental differences between these two classes of compounds.
Introduction: AAS vs. SARMs
1.1 Anabolic-Androgenic Steroids (AAS) Anabolic-androgenic steroids are synthetic derivatives of testosterone (B1683101). They function by binding to and activating the androgen receptor (AR), a nuclear receptor that modulates gene expression. This activation leads to two primary categories of effects:
-
Anabolic: Increased protein synthesis, muscle mass, and bone density.
-
Androgenic: Development of male primary and secondary sexual characteristics.
This compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a classic example of an injectable AAS derived from DHT.[4][6] It was developed in the 1960s and, like other traditional steroids, acts as a potent, non-selective agonist of the androgen receptor.[7][8]
1.2 Selective Androgen Receptor Modulators (SARMs) The therapeutic goal of SARM development is to dissociate the anabolic and androgenic effects of traditional steroids.[1][9] An ideal SARM would exhibit high anabolic activity in muscle and bone while having minimal impact on the prostate and other androgenic tissues.[1][2] This tissue selectivity is believed to arise from unique ligand-receptor interactions that recruit different sets of co-regulatory proteins in different cell types, leading to differential gene expression.[1][3][10] Most SARMs currently under investigation are non-steroidal, a key structural difference from compounds like this compound.[1][2]
Pharmacological Profile of this compound
This compound's pharmacology is characteristic of a potent DHT-derived anabolic steroid.
2.1 Chemical Structure and Properties this compound, also known as 2-methyl-δ¹-DHT, is structurally similar to other DHT derivatives like drostanolone (B1670957) and 1-testosterone.[4] Its chemical modifications—a methyl group at the C-2 position and a double bond between C-1 and C-2—enhance its anabolic potency and metabolic stability. As a 5-alpha reduced steroid, it cannot be converted to estrogen via the aromatase enzyme, thereby precluding estrogenic side effects such as gynecomastia and significant water retention.[8][11]
2.2 Mechanism of Action and Metabolism this compound exerts its effects by binding to the androgen receptor in various tissues. This ligand-receptor complex then translocates to the cell nucleus, where it binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of target genes responsible for its anabolic and androgenic effects.
Human metabolism studies of its prodrug, this compound acetate (B1210297), show that the parent compound is detectable in urine for over 120 hours post-administration.[12] The biotransformation pathways involve oxidation of the 17β-hydroxyl group and reduction of the A-ring, with metabolites excreted primarily as glucuronic and sulfuric acid conjugates.[12]
Data Presentation: Quantitative Analysis
Quantitative data underscores this compound's classification as a potent, non-selective AAS. The anabolic-to-androgenic ratio is a key metric, derived from preclinical assays comparing a compound's effect on muscle tissue versus prostate tissue.
| Property | This compound Acetate (Anatrofin) | Testosterone (Reference) |
| Chemical Name | 2-methyl-5α-androst-1-en-17β-ol-3-one acetate | 17β-hydroxyandrost-4-en-3-one |
| Anabolic Rating | 267-332[13] | 100[13] |
| Androgenic Rating | 107-144[13] | 100[13] |
| Aromatization | No[8][11] | Yes |
| Table 1: Comparative Pharmacological Properties. |
As shown in Table 1, this compound possesses an anabolic rating approximately three times greater than testosterone, but its androgenic activity is also significantly higher, ranging from 107% to 144% of testosterone.[7][13] This profile of high activity in both anabolic and androgenic measures is the antithesis of a SARM, which would ideally exhibit a high anabolic rating with a very low androgenic rating.
Mandatory Visualizations
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for AAS Characterization.
Experimental Protocols
Detailed experimental protocols for this compound are found in historical literature. However, the standard methodologies used to derive the anabolic and androgenic ratings for any steroid are well-established.
5.1 Protocol: Competitive Androgen Receptor Binding Assay (In Vitro)
-
Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor compared to a known high-affinity ligand.
-
Materials:
-
Source of androgen receptors (e.g., cytosolic preparations from rat prostate tissue or recombinant human AR).[14][15][16]
-
Radiolabeled androgen, typically [³H]methyltrienolone (R1881) or [³H]DHT.
-
Unlabeled competitor (this compound) at various concentrations.
-
Reference competitor (e.g., unlabeled DHT).
-
Assay buffer, scintillation fluid, and filtration apparatus.
-
-
Methodology:
-
The AR preparation is incubated with a fixed concentration of the radiolabeled androgen.
-
Parallel incubations are performed with the addition of increasing concentrations of unlabeled this compound.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
Bound and unbound radioligand are separated (e.g., via hydroxylapatite filtration).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
A competition curve is plotted, and the IC₅₀ value (the concentration of this compound required to displace 50% of the radioligand) is calculated to determine its binding affinity relative to the reference standard.[17]
-
5.2 Protocol: The Hershberger Assay (In Vivo)
-
Objective: To determine the anabolic and androgenic activities of this compound in a mammalian model.
-
Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making tissue responses dependent on the administered compound.
-
Methodology:
-
Animals are castrated and allowed a recovery period.
-
Animals are divided into groups: a vehicle control group, a testosterone propionate (B1217596) reference group, and several groups receiving different doses of this compound.
-
The compounds are administered daily (typically via subcutaneous injection) for a standard duration (e.g., 7-10 days).
-
At the end of the treatment period, animals are euthanized.
-
Specific tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
The mean weight of each tissue is calculated for each group. The anabolic and androgenic potency of this compound is determined by comparing the dose required to produce a standard tissue weight response against the reference compound, testosterone propionate.
-
Conclusion
This compound is a potent anabolic-androgenic steroid that functions as a non-selective, full agonist of the androgen receptor. Its pharmacological data reveals high potency in both anabolic and androgenic activity, a profile that is fundamentally distinct from that of a selective androgen receptor modulator. The defining characteristic of a SARM is tissue selectivity—the ability to promote muscle and bone growth with minimal impact on reproductive tissues. This compound does not possess this critical feature. While it is an effective muscle-building agent, its associated high androgenicity confirms its classification as a traditional AAS and precludes its consideration as a SARM. This analysis underscores the critical distinction between these compound classes, which is essential for researchers and developers in the field of androgen receptor modulation.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound acetate [medbox.iiab.me]
- 6. This compound acetate - Wikipedia [en.wikipedia.org]
- 7. musclechemistry.com [musclechemistry.com]
- 8. evolutionary.org [evolutionary.org]
- 9. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 11. This compound - Bodybuilding Forums - JuicedMuscle.com [juicedmuscle.com]
- 12. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wumeitech.com [wumeitech.com]
- 14. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Similarities of Stenbolone and Drostanolone
For Researchers, Scientists, and Drug Development Professionals
Core Structural Analysis: Dihydrotestosterone (B1667394) Derivatives
Stenbolone and Drostanolone are both synthetic anabolic-androgenic steroids (AAS) derived from dihydrotestosterone (DHT). Their core structure is the characteristic four-ring steroid backbone of DHT. The primary structural similarity lies in their shared origin and the modifications at the A-ring and C-17 positions, which are common alterations in the development of synthetic AAS to enhance anabolic properties and metabolic stability.
This compound, chemically known as 2-methyl-5α-androst-1-en-17β-ol-3-one, and Drostanolone, or 2α-methyl-5α-androstan-17β-ol-3-one, are closely related.[1][2] The key distinction between the two is the presence of a double bond between the first and second carbon atoms in the A-ring of this compound.[1] This structural nuance influences the molecule's planarity and interaction with the androgen receptor, potentially affecting its biological activity. Both compounds feature a methyl group at the C-2 position, which is believed to increase anabolic potency and resistance to metabolic breakdown.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Drostanolone, facilitating a direct comparison of their key properties.
Table 1: Chemical and Physical Properties
| Property | This compound | Drostanolone |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1] | (2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one[2] |
| Molecular Formula | C20H30O2[1] | C20H32O2[2] |
| Molar Mass | 302.458 g/mol [1] | 304.474 g/mol [2] |
| Synonyms | 2-Methyl-δ1-DHT, 2-methyl-5α-androst-1-en-17β-ol-3-one[1] | Dromostanolone, 2α-Methyl-DHT, 2α-methyl-5α-androstan-17β-ol-3-one[2] |
Table 2: Pharmacological Data
| Parameter | This compound | Drostanolone |
| Anabolic:Androgenic Ratio | 267-332 : 107-144[3] | 62 : 25 |
| Androgen Receptor Binding Affinity | Data not available in direct comparison | Data not available in direct comparison |
| Route of Administration | Intramuscular injection (as acetate (B1210297) ester)[1] | Intramuscular injection (as propionate (B1217596) ester)[2][4] |
| Metabolism | Metabolized into several compounds resulting from oxidation of the 17β-hydroxyl group and/or reduction of the A-ring Δ1 and/or 3-keto functions, with or without hydroxylation at the C16 position.[5] | Metabolized into drostanolone, which is the active form.[4] |
Experimental Protocols: Androgen Receptor Binding Assay
The following is a detailed methodology for a competitive androgen receptor (AR) binding assay, a crucial experiment for determining the binding affinity of compounds like this compound and Drostanolone.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound or Drostanolone) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (methyltrienolone).
-
Test Compounds: this compound and Drostanolone.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-EDTA buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with 10% glycerol (B35011) and 1 mM dithiothreitol (B142953) (DTT).
-
Wash Buffer: Tris-HCl buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Hydroxyapatite (B223615) slurry.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration near its Kd value.
-
Prepare the AR-LBD solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and AR-LBD solution.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of unlabeled DHT, and AR-LBD solution.
-
Competition Wells: Add assay buffer, radioligand, AR-LBD solution, and serial dilutions of the test compounds.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxyapatite slurry to each well to adsorb the AR-ligand complex.
-
Incubate on ice with intermittent shaking.
-
Wash the hydroxyapatite pellets with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) of the test compounds compared to the reference compound (DHT).
-
Visualizations: Chemical Structures and Signaling Pathway
The following diagrams illustrate the chemical structures of this compound and Drostanolone and a generalized signaling pathway for DHT derivatives.
Caption: Chemical structures of this compound and Drostanolone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. wumeitech.com [wumeitech.com]
- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 5. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Stenbolone for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Stenbolone in various organic solvents commonly used in laboratory settings. Due to the limited availability of precise quantitative solubility data for this compound, this document emphasizes qualitative solubility based on formulation data of structurally related compounds and provides detailed experimental protocols for determining solubility.
Core Concepts: this compound and its Chemical Profile
This compound, also known as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is characterized as a white solid.[2] Understanding its structural similarity to other DHT derivatives is key to predicting its behavior in different solvent systems.
Solubility of this compound
Qualitative Solubility Insights:
Based on formulation data for this compound acetate (B1210297) and general knowledge of steroid solubility, the following solvents are likely to be effective for dissolving this compound for research purposes:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including steroids.[4][5]
-
Ethanol: A polar protic solvent commonly used in pharmaceutical preparations.[6] Steroids generally exhibit good solubility in ethanol.[7]
-
Polyethylene Glycol 300 (PEG300): A non-toxic, water-miscible polymer frequently used as a co-solvent in drug formulations to enhance the solubility of poorly water-soluble compounds.[3]
-
Benzyl (B1604629) Benzoate (B1203000): An ester that is a common co-solvent in injectable steroid preparations, known for its ability to dissolve large amounts of steroids.[8][9]
-
Benzyl Alcohol: Often used as a co-solvent and preservative in injectable formulations.[10][11]
-
Corn Oil: A common vehicle for intramuscular injections of anabolic steroids.[3][12]
Data Summary Table:
Since precise mg/mL values are not available, the following table summarizes the likely utility of these solvents for this compound based on indirect evidence and general steroid chemistry.
| Solvent | Chemical Class | Anticipated Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A versatile solvent for creating stock solutions.[3] May require heating to fully dissolve high concentrations. |
| Ethanol | Alcohol | Good to High | Suitable for preparing stock solutions and for use in in-vitro assays.[6] |
| PEG300 | Polyether | Good | Often used in combination with other solvents for in-vivo formulations.[3] |
| Benzyl Benzoate | Ester | High | Primarily used as a co-solvent in oil-based injectable formulations to increase steroid concentration.[8][9] |
| Benzyl Alcohol | Aromatic Alcohol | Moderate to Good | Typically used as a co-solvent and preservative in injectable formulations.[10][11] |
| Corn Oil | Triglyceride | Moderate | A common vehicle for creating injectable suspensions or solutions.[3][12] Solubility can be enhanced with co-solvents. |
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent in a laboratory setting.
Materials:
-
This compound powder
-
Selected organic solvent(s) (e.g., DMSO, Ethanol, PEG300)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a series of vials. The excess is to ensure that a saturated solution is achieved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.[6]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of known this compound concentrations to accurately quantify the amount in the samples.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Signaling Pathway of this compound
As a derivative of DHT, this compound exerts its biological effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[13][14]
Mechanism of Action:
-
Cellular Entry: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[15]
-
Receptor Binding: In the cytoplasm, this compound binds to the ligand-binding domain of the androgen receptor, which is in an inactive complex with heat shock proteins (HSPs).[16][17]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[17]
-
Dimerization and Nuclear Translocation: The activated AR-Stenbolone complex then dimerizes.[16][17] This dimer translocates from the cytoplasm into the nucleus.[17]
-
DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[18]
-
Recruitment of Co-regulators and Transcription: The DNA-bound AR dimer recruits co-activators and other transcription factors, leading to the initiation of transcription of androgen-responsive genes.[16][17] This results in the synthesis of proteins that mediate the anabolic and androgenic effects of the steroid.
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: this compound signaling pathway via the Androgen Receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A simple method for detecting steroid aggregation and estimating solubility in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate | anabolic steroid | CAS# 1242-56-4 | InvivoChem [invivochem.com]
- 4. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso - Google Patents [patents.google.com]
- 5. US4177267A - Enhancing tissue penetration of physiologically active steroidal agents with DMSC - Google Patents [patents.google.com]
- 6. stressmarq.com [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. US3164520A - Injectable steroid compositions containing at least 75% benzyl benzoate - Google Patents [patents.google.com]
- 9. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Corn Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. endocrine.org [endocrine.org]
- 15. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Cell-Based Luciferase Reporter Assay for Determining Stenbolone Activity
Introduction
Stenbolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] Like other AAS, its biological effects are mediated through binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[3][4] Upon activation, the AR translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating transcription. This signaling cascade is responsible for the anabolic and androgenic effects of compounds like this compound.[5] The development of robust and sensitive in vitro assays is crucial for characterizing the activity of such compounds for both therapeutic and regulatory purposes.
This application note describes a detailed protocol for a cell-based luciferase reporter assay to quantify the agonistic activity of this compound on the human androgen receptor. The assay utilizes a mammalian cell line stably expressing the human AR and a luciferase reporter gene under the control of an ARE-containing promoter.[6][7] The luminescence signal produced is directly proportional to the level of AR activation, providing a sensitive and quantitative measure of this compound's androgenic activity.[5]
Principle of the Assay
The assay is based on the principle of ligand-induced transcriptional activation. A host mammalian cell line, selected for low endogenous steroid receptor activity, is engineered to constitutively express the full-length human androgen receptor.[8][9] These cells are also transfected with a reporter vector containing the firefly luciferase gene downstream of a promoter with tandem repeats of the androgen response element (ARE).
When this compound is added to the cell culture, it binds to the cytosolic AR. This ligand-receptor complex then translocates to the nucleus, where it binds to the AREs in the reporter construct. This binding event recruits co-activator proteins and initiates the transcription of the luciferase gene.[5] The resulting luciferase enzyme catalyzes the oxidation of luciferin, producing a measurable light signal (luminescence). The intensity of this signal is proportional to the amount of activated AR, thus providing a quantitative measure of this compound's bioactivity.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293T) cells or Chinese Hamster Ovary (CHO-K1) cells. These cell lines are often used due to their low endogenous expression of steroid receptors.[8][10]
-
Expression Vector: A mammalian expression vector containing the full-length human androgen receptor (hAR) cDNA.
-
Reporter Vector: A luciferase reporter vector containing multiple copies of an androgen response element (ARE) upstream of a minimal promoter (e.g., pGL4.27[luc2P/ARE/Hygro]).
-
Control Vector: A constitutively expressing Renilla luciferase vector for normalization of transfection efficiency.
-
Transfection Reagent: A high-efficiency transfection reagent (e.g., Lipofectamine 3000).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-Stripped FBS: FBS treated with charcoal to remove endogenous steroids.
-
Test Compounds: this compound, Dihydrotestosterone (DHT) as a positive control, and a vehicle control (e.g., DMSO).
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay System: A dual-luciferase reporter assay system.
-
Luminometer: A plate-reading luminometer.
Cell Line Selection and Culture
-
Cell Line Choice: HEK293T or CHO-K1 cells are recommended as they have low endogenous androgen receptor expression, minimizing background signal.[8][10]
-
Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Assay Protocol
Day 1: Cell Seeding and Transfection
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.[10]
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the hAR expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Incubate for 18-24 hours.
Day 2: Compound Treatment
-
After transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS to eliminate interference from serum steroids.
-
Prepare serial dilutions of this compound and the positive control (DHT) in the charcoal-stripped FBS medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.
-
Add the diluted compounds to the respective wells. Include wells with vehicle only as a negative control.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[10]
Day 3: Luminescence Measurement
-
Carefully remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Following the manufacturer's instructions, add the luciferase assay reagent (containing luciferin) to each well, followed by the Stop & Glo® reagent to measure the Renilla luciferase activity.
-
Measure the firefly and Renilla luminescence using a plate-reading luminometer.
Data Analysis
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Fold Induction: Calculate the fold induction by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.
-
Fold Induction = (Normalized Response of Treated Well) / (Average Normalized Response of Vehicle Control)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound and DHT
| Compound | Concentration (nM) | Fold Induction (Mean ± SD) |
| Vehicle | - | 1.0 ± 0.1 |
| This compound | 0.01 | 1.5 ± 0.2 |
| 0.1 | 4.2 ± 0.5 | |
| 1 | 12.8 ± 1.1 | |
| 10 | 25.3 ± 2.3 | |
| 100 | 35.1 ± 3.0 | |
| 1000 | 36.2 ± 2.8 | |
| DHT | 0.01 | 2.1 ± 0.3 |
| 0.1 | 8.9 ± 0.9 | |
| 1 | 28.4 ± 2.5 | |
| 10 | 45.6 ± 4.1 | |
| 100 | 48.2 ± 4.5 | |
| 1000 | 47.9 ± 4.3 |
Table 2: Summary of Potency and Efficacy
| Compound | EC50 (nM) | Emax (Fold Induction) |
| This compound | 2.5 | 36.5 |
| DHT | 0.8 | 48.3 |
Visualizations
Caption: this compound signaling pathway leading to luciferase expression.
Caption: Workflow for the this compound cell-based assay.
References
- 1. This compound acetate [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 4. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Note: Detection of Stenbolone and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only.
Abstract
This application note provides a detailed protocol for the detection of the anabolic androgenic steroid (AAS) Stenbolone and its metabolites in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended for researchers, scientists, and professionals in drug development and anti-doping sciences. The protocol covers sample preparation, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization, followed by GC-MS analysis. Due to extensive metabolism of anabolic steroids, the detection of metabolites is often crucial for extending the detection window.[1] This protocol is based on established methods for the analysis of similar anabolic steroids.
Introduction
This compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic steroid. Like other AAS, it is subject to misuse in sports and is a prohibited substance. Its detection in biological matrices, primarily urine, is a key function of anti-doping laboratories. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and robust technique for the analysis of steroids.[2] Due to the low volatility and thermal instability of these compounds, a derivatization step is necessary to convert them into more suitable analytes for GC-MS analysis.[3][4] This protocol details a comprehensive procedure for the detection of this compound, focusing on sample preparation and instrumental analysis.
Experimental Protocol
This protocol is adapted from established methodologies for the analysis of anabolic steroids in urine.[1][5][6]
1. Sample Preparation
-
1.1. Internal Standard Addition:
-
To 3 mL of urine, add an appropriate internal standard (e.g., d3-testosterone or a similar deuterated steroid) to a final concentration of 50 ng/mL.
-
-
1.2. Enzymatic Hydrolysis:
-
Add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0) to the urine sample.
-
Add 50 µL of β-glucuronidase from E. coli.[5]
-
Incubate the mixture at 50°C for 1 hour to hydrolyze the glucuronide conjugates.[5] Anabolic steroid metabolites are often excreted as glucuronic or sulfuric acid conjugates.[7]
-
-
1.3. Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample to approximately 9.5 by adding 750 µL of 20% K2CO3/KHCO3 (1:1).[5]
-
Add 6 mL of tert-butyl methyl ether (TBME).[5]
-
Vortex for 5 minutes and centrifuge at 2500 rpm for 5 minutes.[5]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
1.4. Derivatization:
-
To the dried residue, add 100 µL of a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide and ethanethiol (B150549) catalyst (1000:2:5, v/w/v).[5]
-
Incubate the mixture at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[5]
-
2. GC-MS Analysis
-
2.1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5975C MS detector) is used.[8]
-
-
2.2. GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Splitless mode at 280°C.[8]
-
Injection Volume: 1-3 µL.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 240°C.
-
Ramp 2: 20°C/min to 310°C, hold for 5 minutes.
-
-
-
2.3. MS Conditions:
-
Ion Source Temperature: 230°C.[8]
-
Interface Temperature: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-650) for initial screening and identification of metabolites. For targeted analysis and higher sensitivity, Selected Ion Monitoring (SIM) or tandem MS (MS/MS) should be employed.
-
Data Presentation
Quantitative data for this compound and its key metabolites should be recorded as shown in the table below. The values provided are illustrative and should be determined experimentally.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Limit of Detection (ng/mL) |
| This compound-TMS | e.g., 15.2 | To be determined | To be determined | To be determined |
| Metabolite 1 (e.g., 16-hydroxy-stenbolone)-TMS | e.g., 16.8 | To be determined | 231, 218[1] | To be determined |
| Metabolite 2-TMS | e.g., 17.5 | To be determined | To be determined | To be determined |
| Internal Standard-TMS | e.g., 14.9 | To be determined | To be determined | N/A |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: this compound derivatization process.
Discussion
The presented protocol provides a robust framework for the detection of this compound and its metabolites. The key to successful analysis lies in the meticulous execution of the sample preparation steps. Enzymatic hydrolysis is critical for the detection of conjugated metabolites, which can significantly extend the detection window.[1][7] The choice of derivatization reagent is also important; TMS derivatization is a well-established method for improving the gas chromatographic behavior of steroids.[3]
For enhanced specificity and sensitivity, especially at low concentrations, tandem mass spectrometry (GC-MS/MS) is recommended. This involves selecting a precursor ion for the analyte of interest and monitoring specific product ions, which reduces chemical noise and improves the signal-to-noise ratio. The identification of specific long-term metabolites of this compound is an area of ongoing research and is crucial for effective anti-doping control.[2][10]
Conclusion
This application note outlines a comprehensive GC-MS protocol for the detection of this compound in urine. By following the detailed steps for sample preparation and instrumental analysis, researchers can achieve reliable and sensitive detection of this anabolic steroid and its metabolites. The provided workflow and data presentation structure can serve as a valuable resource for laboratories involved in steroid analysis.
References
- 1. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. toxicologia.unb.br [toxicologia.unb.br]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Handling and Storage of Stenbolone Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling and storage of Stenbolone analytical standards. Adherence to these guidelines is crucial for ensuring the integrity of the standard, the accuracy of analytical results, and the safety of laboratory personnel. This compound is a potent anabolic steroid and requires careful handling in a controlled laboratory environment.
Introduction
This compound (17β-hydroxy-2-methyl-5α-androst-1-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] As a controlled substance, its analytical standards are essential for various research and diagnostic applications, including doping control, forensic analysis, and pharmaceutical development. The accuracy and reliability of analytical data are directly dependent on the purity and stability of the reference standard. Improper handling and storage can lead to degradation of the standard, compromising the validity of experimental results.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical compound and should be handled with appropriate safety measures to minimize the risk of exposure.
General Handling Guidelines:
-
Containment: All handling of this compound powder should be performed in a designated containment area, such as a certified chemical fume hood or a glove box, to prevent inhalation of airborne particles.
-
Authorized Personnel: Access to this compound analytical standards should be restricted to trained and authorized personnel.
-
Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat should be worn and regularly cleaned.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: For handling larger quantities of powder or when there is a risk of aerosolization, a respirator with an appropriate filter should be used.
Storage of this compound Analytical Standards
Proper storage is critical to maintain the stability and integrity of this compound analytical standards.
Neat (Solid) Form
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize degradation and ensure long-term stability. |
| Light | Protect from light (store in an amber vial) | To prevent photodegradation. |
| Humidity | Store in a desiccator or with a desiccant | To prevent hydrolysis. |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |
Solution Form
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To slow down solvent evaporation and potential degradation reactions. |
| Solvent | Acetonitrile (B52724) or Methanol are commonly used for stock solutions. DMSO can also be used. | This compound is commercially available in acetonitrile[2]. The choice of solvent should be compatible with the analytical method. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | To prevent solvent evaporation, contamination, and photodegradation. |
| Concentration | Typically prepared at 1 mg/mL | A common concentration for stock solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound analytical standard (neat powder)
-
Anhydrous acetonitrile (or methanol/DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
Spatula
-
Weighing paper
-
Sonicator
Procedure:
-
Equilibration: Allow the sealed vial of this compound analytical standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a containment hood, accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Carefully transfer the weighed powder into a 10 mL volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the powder. Use a sonicator for a few minutes to ensure complete dissolution.
-
Dilution: Once the powder is completely dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store it at -20°C.
Protocol for Preparation of Working Solutions
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for your analytical curve and quality control samples.
-
Use calibrated pipettes and Class A volumetric flasks for accurate dilutions.
-
Store working solutions under the same conditions as the stock solution when not in use. It is recommended to prepare fresh working solutions regularly.
Stability Considerations
Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light can cause photodegradation.
-
pH: Extreme pH conditions can lead to hydrolysis or other chemical transformations.
-
Oxidation: The presence of oxidizing agents can degrade the molecule.
It is recommended to perform periodic checks of the standard's purity using a validated analytical method to ensure its integrity over time.
Logical Workflow for Handling and Storage
Caption: Workflow for this compound Standard Handling.
References
Application Notes and Protocols for Stenbolone Administration in Animal Studies for Muscle Growth Research
Disclaimer: Direct scientific research on Stenbolone, particularly in animal models for muscle growth, is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of this compound as a dihydrotestosterone (B1667394) (DHT) derivative and on established methodologies from studies of structurally similar anabolic-androgenic steroids (AAS). Researchers should exercise caution and adapt these guidelines based on their specific experimental goals and institutional animal care and use committee (IACUC) regulations.
Introduction
This compound (also known as 2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid that is a derivative of dihydrotestosterone (DHT).[1] It is structurally related to other DHT-derived AAS such as Drostanolone and Mesterolone (B1676316).[1] Like other AAS, this compound is presumed to exert its anabolic effects primarily through interaction with the androgen receptor (AR) in skeletal muscle tissue.[2][3] This interaction initiates a cascade of events leading to increased protein synthesis and, consequently, muscle hypertrophy.[2][3] Due to its DHT lineage, this compound is not susceptible to aromatization into estrogen, which eliminates the risk of estrogen-related side effects such as gynecomastia and water retention.[4]
These application notes provide a framework for researchers and drug development professionals to investigate the myotrophic (muscle-building) properties of this compound in preclinical animal models.
Mechanism of Action: Inferred Signaling Pathway
The anabolic actions of this compound are mediated through its binding to the androgen receptor in muscle cells. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding modulates the transcription of target genes, leading to an increase in the synthesis of contractile proteins like actin and myosin, which are essential for muscle growth.[2] Additionally, AAS can promote muscle growth by increasing the number of myonuclei through the activation of satellite cells and by exerting anti-catabolic effects, potentially by competing with glucocorticoids for their receptors.[2]
Inferred signaling pathway of this compound in muscle cells.
Quantitative Data from Analogous AAS Studies
| Anabolic Steroid | Animal Model | Dosage | Duration | Key Findings | Reference |
| Nandrolone Decanoate | Female Rats | 0.3 mg/day | 6 weeks | Synergistically increased muscle weight and protein content with functional overload. | |
| Testosterone | Male Rats | 7.5 mg/kg/day (s.c.) | 2 weeks prior to and during testing | Approximates heavy steroid use in humans for behavioral and cognitive studies. | [5][6][7] |
| Mesterolone | Chickens | Not specified | Not specified | Significantly increased pectoralis muscle mass and fiber size, correlated with an increased number of satellite cells. | [8][9] |
| Trenbolone | Male Rats | Graded doses | 29 days | Potent myotrophic actions in skeletal muscle, augmenting androgen-sensitive levator ani/bulbocavernosus muscle mass by 35-40% above shams. | [10] |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the anabolic effects of this compound in a rodent model, adapted from established methodologies for other AAS.
Protocol 1: Assessment of Myotrophic Activity in Castrated Male Rats (Hershberger Assay)
This classic assay is used to determine the anabolic and androgenic activity of a substance.
Objective: To quantify the myotrophic (anabolic) and androgenic effects of this compound acetate (B1210297).
Animal Model: Immature, castrated male Wistar or Sprague-Dawley rats (21-23 days old). Castration is performed to reduce endogenous androgen levels.
Experimental Groups:
-
Group 1: Sham control (vehicle only)
-
Group 2: Testosterone propionate (B1217596) (positive control, e.g., 0.5 mg/day)
-
Group 3-5: this compound acetate (e.g., 0.1, 0.5, 2.5 mg/day)
Methodology:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Castration: Perform surgical castration and allow for a 7-day recovery period.
-
Administration: Administer the assigned treatment daily for 7-10 consecutive days via subcutaneous (s.c.) or intramuscular (i.m.) injection. The vehicle is typically sesame oil or another sterile oil.
-
Endpoint Analysis: On the day after the final dose, euthanize the animals. Carefully dissect and weigh the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and ventral prostate (indicators of androgenic activity).
-
Data Analysis: Compare the organ weights of the treatment groups to the control group. Calculate the anabolic/androgenic ratio.
Workflow for the Hershberger Assay.
Protocol 2: Chronic Administration in Adult Male Rats to Model Performance Enhancement
Objective: To evaluate the long-term effects of this compound acetate on muscle mass, fiber size, and protein content in adult, gonad-intact male rats.
Animal Model: Adult male Long-Evans or Sprague-Dawley rats (8-10 weeks old).
Experimental Groups:
-
Group 1: Sedentary control (vehicle only)
-
Group 2: Sedentary + this compound acetate (e.g., 5 mg/kg/week)
-
Group 3: Exercise control (vehicle only + resistance exercise)
-
Group 4: Exercise + this compound acetate (e.g., 5 mg/kg/week + resistance exercise)
Methodology:
-
Acclimatization and Baseline: Acclimatize animals and record baseline body weight and grip strength.
-
Resistance Exercise Model: Implement a progressive resistance exercise protocol, such as ladder climbing with tail weights or electrical stimulation-induced muscle contractions.
-
Administration: Administer this compound acetate or vehicle via i.m. injection once weekly for 8-12 weeks.
-
Monitoring: Monitor body weight, food intake, and animal welfare throughout the study. Periodically measure grip strength.
-
-
Muscle Wet Weight: Record the wet weight of the dissected muscles.
-
Histology: Prepare muscle cross-sections for staining (e.g., H&E, immunofluorescence for laminin) to measure muscle fiber cross-sectional area (CSA).
-
Biochemical Analysis: Homogenize muscle tissue to determine total protein concentration (e.g., via BCA assay) and analyze specific protein expression (e.g., myosin heavy chain isoforms via Western blot).
-
Considerations for Researchers
-
Dosage: The appropriate dosage of this compound will need to be determined through pilot studies. Dosages used for other AAS in rats typically range from 1 to 10 mg/kg of body weight.
-
Animal Welfare: Monitor animals closely for any adverse effects, such as changes in behavior, aggression, or signs of organ toxicity.
-
Ethical Approval: All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Data Interpretation: Given the lack of direct comparative data for this compound, results should be interpreted in the context of its chemical structure and the known effects of other DHT-derived anabolic steroids.
By employing these detailed protocols and considering the underlying mechanisms of action, researchers can begin to systematically investigate the potential of this compound for promoting muscle growth in a preclinical setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. What is the mechanism of Mesterolone? [synapse.patsnap.com]
- 4. onestop.fit [onestop.fit]
- 5. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANABOLIC-ANDROGENIC STEROID ABUSE AND COGNITIVE IMPAIRMENT: TESTOSTERONE IMPAIRS BICONDITIONAL TASK PERFORMANCE IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANABOLIC-ANDROGENIC STEROIDS IMPAIR SET-SHIFTING AND REVERSAL LEARNING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of mesterolone on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation of a Stable Androgen Receptor-Expressing Cell Line for Stenbolone Activity Testing
Introduction
The androgen receptor (AR), a member of the steroid hormone nuclear receptor superfamily, is a critical transcription factor that mediates the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] Its central role in various biological processes, including the development and progression of prostate cancer, makes it a key target in drug discovery and development.[3][4] To screen for and characterize novel androgenic or anti-androgenic compounds, a robust and reliable in vitro assay system is essential.
This document provides a detailed methodology for the creation and validation of a stable mammalian cell line that constitutively expresses the human androgen receptor. Such a cell line serves as a powerful tool for assessing the activity of uncharacterized compounds like Stenbolone, a synthetic anabolic-androgenic steroid (AAS) derived from DHT.[5][6] By engineering a cell line with consistent AR expression, researchers can overcome the limitations of transient transfections, such as low efficiency and high variability, ensuring more reproducible and reliable results for high-throughput screening and functional studies.[7]
Androgen Receptor Signaling Pathway
The classical or genomic signaling pathway of the androgen receptor is initiated by the binding of an androgenic ligand. In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[8][9] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and the transcriptional machinery to modulate gene expression.[1][8]
References
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound acetate - Wikipedia [en.wikipedia.org]
- 7. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Application Notes and Protocols for Studying Stenbolone's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenbolone, also known as methylthis compound, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Like other AAS, its biological effects are primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[1][3] Upon binding to androgens such as this compound, the AR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with these compounds. Understanding the specific gene expression changes induced by this compound is crucial for elucidating its molecular mechanisms of action, identifying potential therapeutic applications, and assessing its adverse effect profile, particularly concerning hepatotoxicity.[5]
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene expression in both in vitro and in vivo models.
Data Presentation
The following tables summarize representative quantitative data for the binding affinity of various anabolic steroids to the androgen receptor and the effects of androgens on the expression of specific target genes. While specific quantitative data for this compound is limited in publicly available literature, these tables provide a comparative context for designing and interpreting experiments.
Table 1: Relative Binding Affinity (RBA) of Various Anabolic Steroids to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (R1881) | Reference |
| Methyltrienolone (R1881) | 100% | [6] |
| Dihydrotestosterone (DHT) | 58% | [6] |
| Testosterone (B1683101) | 7% | [6] |
| Tetrahydrogestrinone (THG) | 100% | [6] |
| Stanozolol | Weak (<5%) | [4] |
| Methandrostenolone | High | [3] |
Table 2: Examples of Androgen-Regulated Gene Expression Changes
| Gene | Cell Type/Model | Treatment | Fold Change in Expression | Reference |
| Prostate-Specific Antigen (PSA) | LNCaP cells | R1881 (synthetic androgen) | Upregulation | [7][8] |
| FK506-Binding Protein 5 (FKBP5) | LNCaP cells | Dihydrotestosterone (DHT) | Upregulation | [1][9] |
| Insulin-like Growth Factor 1 (IGF-1) | Rodent skeletal muscle | Testosterone/Trenbolone (B1683226) | Upregulation | [10][11] |
| Myogenin (MYOG) | Rodent skeletal muscle | Anabolic steroids | Upregulation | [11][12] |
| MyoD | Rodent skeletal muscle | Anabolic steroids | Upregulation | [11][12] |
| Steroidogenic Acute Regulatory Protein (StAR) | Rat testes | Boldenone (B1667361) | Downregulation | [13] |
| 17β-Hydroxysteroid Dehydrogenase Type 3 (HSD17B3) | Rat testes | Boldenone | Downregulation | [13] |
| Cytochrome P450 Family (e.g., CYP3A4) | Human liver cells | Androgens | Regulation | [14][15] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
This compound, as an androgen, activates the androgen receptor signaling pathway. The diagram below illustrates the canonical pathway leading to changes in gene expression.
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for studying the effects of this compound on gene expression in a cell-based model.
Caption: Workflow for in vitro analysis of this compound's effect on gene expression.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study in C2C12 Myoblasts
Objective: To determine the dose-dependent effect of this compound on the expression of myogenic regulatory factors (e.g., MyoD, Myogenin) and anabolic markers (e.g., IGF-1) in a skeletal muscle cell line.
Materials:
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MyoD, Myogenin, IGF-1) and a reference gene (e.g., GAPDH, Actb)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed C2C12 cells in 6-well plates at a density that will reach 70-80% confluency at the time of treatment.
-
Myoblast Differentiation (Optional): To study effects on differentiated myotubes, once cells reach confluency, switch the growth medium to a differentiation medium (DMEM with 2% Horse Serum). Allow cells to differentiate for 2-4 days.[2]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate culture medium (growth or differentiation medium) to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the this compound-containing or vehicle control medium.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for each target and reference gene, and a qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
-
Protocol 2: In Vivo Study in a Rodent Model of Muscle Hypertrophy
Objective: To investigate the effect of this compound administration on the expression of genes related to muscle growth and atrophy in a rodent model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sesame oil)
-
Syringes and needles for injection
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
RNA extraction kit for tissue
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IGF-1, MGF, MuRF1, Atrogin-1) and a reference gene.
Procedure:
-
Animal Acclimation: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups (e.g., Sham control, Orchidectomized (ORX) + Vehicle, ORX + this compound). Orchidectomy can be performed to reduce endogenous androgen levels.
-
This compound Administration:
-
Prepare a sterile solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle via intramuscular or subcutaneous injection at a specified dose and frequency (e.g., daily or several times a week) for a defined period (e.g., 4-8 weeks).[16]
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
Dissect specific muscles (e.g., gastrocnemius, levator ani) and other tissues of interest (e.g., liver).
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C.
-
-
RNA Extraction from Tissue:
-
Homogenize the frozen tissue samples.
-
Extract total RNA using a tissue-specific RNA extraction kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis and qRT-PCR: Follow the same procedures as described in Protocol 1 (steps 6 and 7) to analyze gene expression changes in the tissue samples.
Protocol 3: Global Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
Objective: To obtain a comprehensive profile of the transcriptome-wide changes in gene expression induced by this compound.
Materials:
-
Cells or tissues treated with this compound or vehicle as described in Protocols 1 or 2.
-
RNA extraction kit with DNase treatment.
-
RNA quality assessment tools (e.g., Bioanalyzer).
-
RNA-Seq library preparation kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
RNA Extraction and Quality Control:
-
Extract high-quality total RNA from the experimental samples. It is crucial to perform a DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is generally recommended.
-
-
Library Preparation:
-
Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using statistical packages such as DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound's effects on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the anabolic, androgenic, and potential pathological effects of this synthetic steroid. Adherence to rigorous experimental design and data analysis is essential for generating reliable and reproducible results in this field of research.
References
- 1. Steroid up-regulation of FKBP51 and its role in hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an in vitro potency assay for human skeletal muscle derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjp.nipne.ro [rjp.nipne.ro]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting 3βHSD1 to eliminate the oncogenic effects of progesterone in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate specific antigen gene regulation by androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene–Stress–Epigenetic Regulation of FKBP5: Clinical and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of myotrophic actions by testosterone and trenbolone on androgen-responsive muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-talk between down-regulation of steroidogenic genes expression and oxidative and apoptotic biomarkers in testes induced by administration of tramadol and boldenone and their combination in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSPYL Family Regulates CYP17A1 and CYP3A4 Expression: Potential Mechanism Contributing to Abiraterone Response in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Liver and Steroid Hormones—Can a Touch of p53 Make a Difference? [frontiersin.org]
- 16. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Analytical Method Validation of Stenbolone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenbolone is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in human and veterinary sports. The detection and quantification of this compound and its metabolites in biological matrices such as urine and plasma are crucial for anti-doping control and pharmacokinetic studies. This document provides a comprehensive overview of the analytical method validation for this compound, offering detailed protocols and application notes based on established guidelines and scientific literature for similar compounds. The methodologies described herein are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of anabolic steroids in biological samples.[1][2]
The validation of a bioanalytical method is essential to ensure the reliability, reproducibility, and accuracy of the results.[3][4] This document adheres to the principles outlined in the US FDA guidelines for bioanalytical method validation.[4][5][6]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.[7][8] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed for the extraction of anabolic steroids.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from general steroid extraction procedures.[7][8]
-
Sample Aliquoting: Pipette 1.0 mL of plasma or serum into a clean glass test tube.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Extraction Solvent Addition: Add 5.0 mL of a suitable organic solvent, such as diethyl ether or a mixture of n-pentane and diethyl ether.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Freezing and Transfer: Freeze the aqueous layer in a dry ice/ethanol bath and carefully decant the organic supernatant into a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is a general procedure for the extraction of anabolic steroids from urine.[1]
-
Enzymatic Hydrolysis: To 2.0 mL of urine, add a buffer to adjust the pH and an enzyme solution (e.g., β-glucuronidase from E. coli) to hydrolyze the conjugated metabolites of this compound.[1][9] Incubate at an appropriate temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes of interest with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of anabolic steroids.[1][10]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for steroid separation.[11]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) fluoride, is typical.[12]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is a common mode for anabolic steroids.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Bioanalytical Method Validation Parameters
According to FDA guidelines, a full validation of a bioanalytical method should include the following parameters.[5][13]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Procedure: Analyze at least six different blank matrix samples to check for interferences at the retention time of this compound and its internal standard.
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Procedure: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor is often used. The correlation coefficient (r²) should be greater than 0.99.[1]
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
-
Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[13]
Recovery
-
Objective: To assess the efficiency of the extraction procedure.[13]
-
Procedure: The recovery is determined by comparing the peak area of an analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.[13] While 100% recovery is not necessary, it should be consistent and reproducible.[13]
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
-
Procedure: The LLOQ is the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
Matrix Effect
-
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte.[6]
-
Procedure: The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[13]
-
Procedure: Stability is assessed by analyzing QC samples after subjecting them to various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[13][14][15][16][17]
Data Presentation
Table 1: Summary of Validation Parameters for a Hypothetical this compound Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Accuracy: 80-120%, Precision: ≤ 20% | 0.1 ng/mL |
| Accuracy | 85-115% (for QC samples) | 95.2 - 103.5% |
| Precision (CV) | ≤ 15% (for QC samples) | 4.8 - 8.2% |
| Recovery | Consistent and reproducible | 85.3% |
| Matrix Effect | Consistent and reproducible | 92.1% |
| Stability | ||
| Freeze-Thaw (3 cycles) | % Bias ≤ 15% | -5.2% |
| Short-Term (24h, RT) | % Bias ≤ 15% | -3.8% |
| Long-Term (30 days, -80°C) | % Bias ≤ 15% | -6.5% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. arborassays.com [arborassays.com]
- 8. zellx.de [zellx.de]
- 9. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apro-s.com [apro-s.com]
- 11. agilent.com [agilent.com]
- 12. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Stenbolone in Biological Matrices using Deuterated Stenbolone as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of Stenbolone in biological matrices, such as urine, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a deuterated analogue of this compound as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This document is intended for researchers, scientists, and professionals in the fields of clinical chemistry, forensic toxicology, and drug development who are involved in the detection and quantification of anabolic-androgenic steroids.
Introduction
This compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[2] Its detection and quantification in biological samples are crucial for various applications, including doping control in sports, clinical monitoring, and forensic investigations. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative mass spectrometry.[1] The deuterated IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample extraction and instrumental response, thereby leading to highly accurate and precise measurements.[1]
This application note details a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (e.g., this compound-d3) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Extraction of this compound from Urine
-
Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of deuterated this compound internal standard solution.
-
Hydrolysis: Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Incubate the mixture at 37°C for 1 hour to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Note on MRM Parameter Optimization: The optimal MRM transitions (precursor and product ions), collision energy (CE), and declustering potential (DP) must be determined empirically for both this compound and its deuterated internal standard. This is typically achieved by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. Subsequently, the collision energy is optimized for each transition to maximize the signal intensity.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes.
Table 1: Mass Spectrometry Parameters (To be determined empirically)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) for Ion 1 | Product Ion 2 (m/z) | CE (eV) for Ion 2 |
| This compound | [M+H]⁺ | User Determined | User Determined | User Determined | User Determined |
| Deuterated this compound | [M+H]⁺ | User Determined | User Determined | User Determined | User Determined |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 100 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 15 | 90 - 110 |
| Medium | 25 | < 10 | < 15 | 90 - 110 |
| High | 80 | < 10 | < 15 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Androgen Receptor Signaling Pathway
This compound, as an anabolic-androgenic steroid, exerts its biological effects primarily through the androgen receptor (AR) signaling pathway.
References
Application Notes and Protocols for Stenbolone Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stenbolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone.[1] Its detection in urine is crucial for doping control and in various research contexts. Like many AAS, this compound and its metabolites are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[2] Effective sample preparation is therefore a critical step to ensure accurate and sensitive detection by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of this compound and its metabolites. The primary methods covered are enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Principle of Sample Preparation:
The core of the sample preparation for this compound analysis involves two key steps:
-
Enzymatic Hydrolysis: The majority of this compound metabolites are conjugated with glucuronic or sulfuric acid in the body to increase their water solubility for excretion.[2] To analyze the parent steroid or its primary metabolites, these conjugates must be cleaved. This is typically achieved by enzymatic hydrolysis using β-glucuronidase, which may also have some sulfatase activity.[3][4]
-
Extraction and Clean-up: Following hydrolysis, the now unconjugated (free) steroids are extracted from the complex urine matrix and concentrated. This step is essential to remove interfering substances and to enrich the analytes to a concentration suitable for instrumental analysis. The two most common techniques for this are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][5]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)
This protocol is a widely used and robust method for the extraction of anabolic steroids from urine.
Materials and Reagents:
-
Urine sample
-
Phosphate (B84403) buffer (0.8 M, pH 7.0)[6]
-
β-glucuronidase from E. coli[6]
-
Potassium carbonate/Potassium bicarbonate solution (20% K₂CO₃/KHCO₃, 1:1, w/v)[6]
-
Tert-butyl methyl ether (TBME)[6]
-
Internal standards (e.g., deuterated analogs)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer 3 mL of the urine sample into a 15 mL centrifuge tube.[6]
-
Internal Standard Addition: Add an appropriate volume of the internal standard solution to the urine sample.[6]
-
Buffering: Add 750 µL of 0.8 M phosphate buffer (pH 7.0).[6] Vortex briefly to mix.
-
Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase from E. coli.[6] Cap the tube and incubate in a water bath at 50°C for 1 hour.[6]
-
pH Adjustment: After incubation, allow the sample to cool to room temperature. Add 750 µL of the 20% K₂CO₃/KHCO₃ solution to adjust the pH to approximately 9.5.[6] Vortex to mix.
-
Liquid-Liquid Extraction: Add 6 mL of tert-butyl methyl ether (TBME) to the tube.[6] Cap and shake vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 5 minutes to separate the organic and aqueous layers.[6]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (approximately 4 mL) to a clean tube.[6]
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution/Derivatization:
-
For LC-MS/MS analysis: Reconstitute the dry residue in a suitable mobile phase (e.g., 100 µL of acetonitrile (B52724):water, 10:90, v/v).[7]
-
For GC-MS analysis: The residue must be derivatized to increase volatility. Add 100 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I-ethanethiol) and heat at 80°C for 60 minutes.[8]
-
Protocol 2: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE.
Materials and Reagents:
-
Urine sample
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.3)[3]
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol, or a mixture of acetonitrile and methanol with formic acid)[7][11]
-
Internal standards
-
SPE manifold
-
Evaporator
Procedure:
-
Sample Preparation: Transfer 2-4 mL of the urine sample to a suitable tube.[3][12]
-
Internal Standard Addition: Add the internal standard solution to the urine.[7]
-
Enzymatic Hydrolysis: Add 200 µL of 0.1 M ammonium acetate buffer (pH 5.3) and 20 µL of β-glucuronidase.[3] Incubate overnight on an orbital shaker or for 2-3 hours at 55°C.[3][9][13]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of water.[7] Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 mL of water to remove hydrophilic impurities.[7]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2-3 mL of methanol or another appropriate elution solvent.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution/Derivatization: Proceed with reconstitution for LC-MS/MS or derivatization for GC-MS as described in Protocol 1.
Data Presentation
The following table summarizes typical quantitative data for anabolic steroid analysis in urine using methods similar to those described. Specific data for this compound may vary, but these values provide a representative benchmark.
| Analyte Class | Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Anabolic Steroids | LC-MS/MS (SPE) | > 77 | 0.25 - 4.00 | - | [7] |
| Androgenic Steroids | LC-MS/MS (SPE) | 76.5 - 118.9 | 0.10 - 0.17 (CCα) | 0.17 - 0.29 (CCβ) | [10] |
| Various Anabolics | GC-MS (LLE) | - | ~10 | - | [14] |
| Urinary Steroids | LC-MS/MS (SPE) | 98.2 - 115.0 | - | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Anabolic Steroids, Urine - Screen with Reflex to Confirmation | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. Urinary Concentrations of Steroids in Bulls under Anabolic Treatment by Revalor-XS® Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Establishing a Dose-Response Curve for Stenbolone in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenbolone is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] Like other AAS, its biological effects are presumed to be mediated through the androgen receptor (AR).[3][4][5] Upon binding, the this compound-AR complex is expected to translocate to the nucleus and modulate the transcription of target genes, leading to anabolic effects such as increased muscle protein synthesis and hypertrophy.[3][6]
These application notes provide a comprehensive set of protocols to establish a dose-response curve for this compound in vitro. The described assays will enable researchers to quantify the binding affinity of this compound to the androgen receptor, its potency in activating AR-mediated gene transcription, and its efficacy in promoting anabolic effects in a relevant cell-based model of skeletal muscle.
Due to the limited availability of specific in vitro bioactivity data for this compound, the quantitative data presented in the tables are illustrative and based on the activity of potent androgens like dihydrotestosterone (DHT). Researchers should generate their own experimental data for this compound.
I. Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) at a concentration of 1 nM in assay buffer.
-
AR Preparation: Cytosolic extract from cells overexpressing the human androgen receptor (e.g., LNCaP cells) or purified recombinant human AR. The optimal protein concentration should be determined empirically.
-
Test Compound (this compound): Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Serially dilute in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: 1 µM unlabeled DHT in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of non-specific binding control to the non-specific binding wells, and 50 µL of each this compound dilution to the competition wells.
-
Add 50 µL of the AR preparation to all wells.
-
Add 50 µL of 1 nM [³H]-DHT to all wells.
-
Incubate the plate at 4°C for 18-24 hours.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the AR.
-
Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Dihydrotestosterone (DHT) | 1.5 | 0.5 |
| This compound | To be determined | To be determined |
| Testosterone | 5.0 | 1.7 |
| Illustrative data based on potent androgens. |
II. AR-Mediated Transcriptional Activation Assay
This reporter gene assay quantifies the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene under the control of an androgen-responsive promoter.
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or PC3) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.01 nM to 1 µM) in serum-free DMEM.
-
Replace the cell culture medium with the this compound dilutions and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity (as a percentage of the maximal response to DHT) against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.
-
Data Presentation
| Compound | EC50 (nM) | Maximal Activation (% of DHT) |
| Dihydrotestosterone (DHT) | 0.1 | 100 |
| This compound | To be determined | To be determined |
| Testosterone | 0.5 | 100 |
| Illustrative data based on potent androgens. |
III. C2C12 Myotube Hypertrophy Assay
This assay assesses the anabolic effect of this compound by measuring the increase in the diameter of C2C12 myotubes, a well-established in vitro model for skeletal muscle hypertrophy.
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Once the cells reach confluence, induce differentiation by switching to DMEM supplemented with 2% horse serum.
-
Allow the myoblasts to differentiate into myotubes for 4-6 days, with media changes every 48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 1 nM to 1 µM) in differentiation medium.
-
Treat the differentiated myotubes with the this compound dilutions for 48-72 hours. Include a vehicle control (DMSO).
-
-
Immunostaining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin in PBS.
-
Incubate with a primary antibody against a myotube marker (e.g., myosin heavy chain).
-
Incubate with a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Measure the diameter of at least 50 myotubes per treatment condition using image analysis software.
-
Calculate the average myotube diameter for each treatment group.
-
Plot the average myotube diameter against the logarithm of the this compound concentration to generate a dose-response curve.
-
Data Presentation
| This compound Concentration (nM) | Average Myotube Diameter (µm) | % Increase over Vehicle |
| 0 (Vehicle) | 15.2 ± 1.8 | 0 |
| 1 | To be determined | To be determined |
| 10 | To be determined | To be determined |
| 100 | To be determined | To be determined |
| 1000 | To be determined | To be determined |
| Illustrative data format. Actual values need to be determined experimentally. |
IV. Protein Synthesis Assay in C2C12 Myotubes
This assay measures the rate of new protein synthesis in C2C12 myotubes in response to this compound treatment, providing a direct measure of its anabolic activity.
Experimental Protocol
-
Cell Culture, Differentiation, and Treatment:
-
Follow the same procedure as for the myotube hypertrophy assay to culture, differentiate, and treat C2C12 myotubes with a range of this compound concentrations.
-
-
Metabolic Labeling:
-
During the last 4 hours of the treatment period, replace the medium with fresh differentiation medium containing the respective this compound concentrations and a labeled amino acid, such as [³H]-leucine or a non-radioactive alternative like O-propargyl-puromycin (OPP) for subsequent click chemistry-based detection.
-
-
Quantification of Protein Synthesis:
-
For [³H]-leucine: Lyse the cells and precipitate the protein using trichloroacetic acid (TCA). Wash the protein pellets to remove unincorporated [³H]-leucine. Solubilize the pellets and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content in each sample.
-
For OPP: Fix and permeabilize the cells. Perform a click reaction with a fluorescent azide (B81097) to label the newly synthesized proteins containing OPP. Quantify the fluorescence intensity per cell or per well using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Calculate the rate of protein synthesis for each treatment group relative to the vehicle control.
-
Plot the relative protein synthesis rate against the logarithm of the this compound concentration to establish a dose-response curve.
-
Data Presentation
| This compound Concentration (nM) | Relative Protein Synthesis Rate (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | To be determined |
| 10 | To be determined |
| 100 | To be determined |
| 1000 | To be determined |
| Illustrative data format. Actual values need to be determined experimentally. |
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Workflow for AR Competitive Binding Assay.
Caption: Workflow for C2C12 Myotube Hypertrophy Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30O2 | CID 234454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 4. Drostanolone - Wikipedia [en.wikipedia.org]
- 5. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Stenbolone Metabolites for Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stenbolone (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Like other AAS, it is subject to metabolic transformation in the body, leading to various metabolites. The availability of pure reference standards for these metabolites is crucial for a variety of research and development applications, including:
-
Doping Control: Unambiguous identification of this compound misuse in athletes.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Toxicological Assessments: Evaluating the potential adverse effects of this compound and its metabolic products.
-
Drug Development: As starting materials or reference compounds in the development of new therapeutics.
This document provides detailed application notes and protocols for the synthesis of key this compound metabolites, focusing on both chemical and biological approaches. It also outlines the analytical techniques for their characterization and purification.
Key this compound Metabolites
Metabolism of this compound and its analogue, Methylthis compound (B1215765), primarily involves hydroxylation and reduction reactions. Key metabolites that have been identified and are of interest as reference standards include:
-
18-Hydroxy-Stenbolone: An important urinary metabolite of this compound.[1]
-
2α,17α-Dimethyl-5α-androst-1-ene-3β,17β-diol and 2α,17α-Dimethyl-5α-androst-1-ene-3α,17β-diol: Long-term metabolites of the structurally similar Methylthis compound, which have been successfully synthesized and characterized.
Chemical Synthesis of this compound Metabolites
Chemical synthesis offers a reliable and scalable method for producing pure metabolite standards. Below is a plausible synthetic protocol for a hydroxylated this compound metabolite, adapted from general methods for the synthesis of hydroxylated androstane (B1237026) derivatives.
Protocol 1: Synthesis of a Hydroxylated this compound Analogue
This protocol describes a general approach for the introduction of a hydroxyl group into the steroid nucleus, which can be adapted for the synthesis of specific this compound metabolites.
Materials:
-
This compound or a suitable precursor
-
Protecting agents (e.g., acetic anhydride (B1165640), tert-butyldimethylsilyl chloride)
-
Oxidizing agents (e.g., m-chloroperoxybenzoic acid for epoxidation, osmium tetroxide for dihydroxylation)
-
Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
-
Solvents (e.g., dichloromethane, tetrahydrofuran, methanol)
-
Chromatography supplies (silica gel, HPLC columns)
Experimental Workflow:
Caption: General workflow for the chemical synthesis of a hydroxylated this compound metabolite.
Procedure:
-
Protection of Existing Functional Groups: Protect the existing hydroxyl and ketone groups in the this compound precursor to prevent unwanted side reactions. For example, the 17β-hydroxyl group can be acetylated using acetic anhydride in pyridine.
-
Introduction of the Hydroxyl Group:
-
For Diols: To introduce vicinal diols (e.g., at the 2,3-positions), dihydroxylation of the A-ring double bond can be achieved using osmium tetroxide followed by reduction.
-
For other hydroxylations: Site-specific hydroxylation can be challenging. An alternative is the introduction of a double bond at the desired location, followed by epoxidation and subsequent reduction of the epoxide to the alcohol.
-
-
Deprotection: Remove the protecting groups to yield the desired metabolite. Acetyl groups can be removed by hydrolysis with a mild base like potassium carbonate in methanol.
-
Purification: The crude product is purified using chromatographic techniques.
-
Column Chromatography: Initial purification can be performed on a silica (B1680970) gel column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity reference standard is typically achieved using preparative HPLC. Separation of stereoisomers may require a chiral stationary phase or derivatization.
-
Biological Synthesis of this compound Metabolites
Microbial biotransformation is a powerful tool for the regio- and stereospecific hydroxylation of steroids, often at positions that are difficult to access through chemical synthesis.[2][3]
Protocol 2: Microbial Hydroxylation of this compound
This protocol provides a general framework for using microorganisms to produce hydroxylated this compound metabolites. The specific microorganism and culture conditions will need to be optimized for the desired metabolite.
Materials:
-
This compound
-
Selected microorganism (e.g., species of Aspergillus, Rhizopus, or Cunninghamella)
-
Growth medium (e.g., potato dextrose broth, Sabouraud dextrose broth)
-
Fermentation equipment (e.g., shaker flasks, bioreactor)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Chromatography supplies
Experimental Workflow:
Caption: General workflow for the microbial synthesis of a hydroxylated this compound metabolite.
Procedure:
-
Microorganism Culture: Inoculate the selected microorganism into a suitable liquid growth medium and incubate under optimal conditions (temperature, pH, agitation) to obtain sufficient biomass.
-
Substrate Addition: Prepare a stock solution of this compound in a water-miscible solvent (e.g., ethanol, DMSO) and add it to the microbial culture.
-
Biotransformation: Continue the incubation to allow the microbial enzymes to metabolize the this compound. The incubation time will vary depending on the microorganism and desired metabolite.
-
Extraction: After the biotransformation is complete, separate the biomass from the culture medium by centrifugation or filtration. Extract the metabolites from both the culture filtrate and the mycelia using an appropriate organic solvent.
-
Purification: Concentrate the organic extract and purify the metabolites using column chromatography and/or preparative HPLC as described in the chemical synthesis protocol.
Characterization and Data Presentation
The synthesized metabolites must be thoroughly characterized to confirm their identity and purity.
Analytical Techniques
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) (TMS) derivatives and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of hydroxyl groups and the stereochemistry of the molecule. 1H and 13C NMR are essential for unambiguous structure elucidation.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized standards and for their purification.
Data Summary Table
The following table provides a template for summarizing the analytical data for synthesized this compound metabolite reference standards.
| Metabolite | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (HPLC) | Key MS Fragments (m/z) | Key 1H NMR Signals (ppm) | Purity (%) |
| 18-Hydroxy-Stenbolone | C20H30O3 | 318.45 | [Insert Data] | [Insert Data] | [Insert Data] | >98% |
| 2α,17α-Dimethyl-5α-androst-1-ene-3β,17β-diol | C21H34O2 | 318.50 | [Insert Data] | [Insert Data] | [Insert Data] | >98% |
| 2α,17α-Dimethyl-5α-androst-1-ene-3α,17β-diol | C21H34O2 | 318.50 | [Insert Data] | [Insert Data] | [Insert Data] | >98% |
Purification Protocols
Protocol 3: HPLC Purification of this compound Metabolites
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative HPLC column (e.g., C18 for reversed-phase, or a chiral column for stereoisomers)
Procedure:
-
Sample Preparation: Dissolve the crude synthesized metabolite in a suitable solvent, preferably the mobile phase.
-
Method Development: Develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient.
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and collect the fractions corresponding to the peak of the target metabolite.
-
Purity Check: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified metabolite.
Separation of Diastereomers:
Caption: Workflow for the separation of steroidal diastereomers by HPLC.
Conclusion
The synthesis of this compound metabolites as reference standards is a critical step in advancing research in endocrinology, toxicology, and anti-doping science. The protocols outlined in this document provide a comprehensive guide for the chemical and biological synthesis, purification, and characterization of these important compounds. Careful execution of these methods and thorough analytical validation will ensure the availability of high-quality reference materials for the scientific community.
References
- 1. Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and this compound: new steroids isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Stenbolone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor chromatographic peak shapes encountered during the analysis of Stenbolone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in the HPLC analysis of this compound?
Poor peak shape in the HPLC analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. These issues can arise from a variety of factors, including:
-
Secondary Interactions: this compound, being a steroid with ketone and hydroxyl groups, can exhibit secondary interactions with active sites on the stationary phase, particularly residual silanols on silica-based columns.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Inappropriate Mobile Phase Conditions: The pH, buffer strength, and organic solvent composition of the mobile phase can significantly impact the peak shape of this compound.
-
Column Degradation: Over time, HPLC columns can degrade due to harsh mobile phases, high temperatures, or sample matrix effects, resulting in a loss of efficiency and poor peak shapes.
-
System Suitability Issues: Problems with the HPLC system itself, such as excessive dead volume, leaks, or injector issues, can also contribute to poor chromatography.
-
Sample Solvent Effects: If the solvent in which this compound is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.
Q2: My this compound peak is showing significant tailing. How can I resolve this?
Peak tailing is a common issue and is often indicative of secondary interactions between the analyte and the stationary phase. Here are several strategies to address peak tailing for this compound:
-
Mobile Phase pH Adjustment: While this compound does not have a readily ionizable group with a defined pKa in the typical HPLC pH range, adjusting the mobile phase pH can help suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) packing material. Operating at a lower pH (e.g., pH 3-4) with a suitable buffer can often mitigate tailing.
-
Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column will minimize the number of accessible free silanol groups, thereby reducing secondary interactions.
-
Lowering Sample Concentration: To rule out column overload, try injecting a dilution of your sample. If the peak shape improves, this indicates that the initial concentration was too high.
-
Increase Buffer Concentration: In some cases, a higher buffer concentration in the mobile phase can help to mask residual silanol groups and improve peak shape.
-
Use of a Guard Column: A guard column can help protect the analytical column from strongly retained sample components that might cause active sites and lead to peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Q3: My this compound peak is broader than expected. What could be the cause and solution?
Peak broadening can be caused by several factors related to the column, mobile phase, or HPLC system.
-
Column Efficiency Loss: The column may be aging or contaminated. Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the mobile phase can cause broadening. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for the sample, inject a smaller volume.
-
Temperature Effects: Inconsistent column temperature can lead to peak broadening. Using a column oven to maintain a stable temperature is recommended.
Q4: I am observing split peaks for this compound. What should I investigate?
Split peaks can be frustrating, but they usually point to a few specific problems:
-
Partially Clogged Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit).
-
Column Void: A void may have formed at the head of the column. This can sometimes be rectified by reversing the column, but often the column will need to be replaced.
-
Sample Dissolution Issues: this compound may not be fully dissolved in the sample solvent, or it may be precipitating upon injection into the mobile phase. Ensure complete dissolution and consider using a sample solvent that is more compatible with the mobile phase.
-
Injector Problems: A partially blocked injector needle or a malfunctioning injector rotor seal can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.
Decision Tree for Diagnosing Split Peaks
Caption: A diagnostic workflow for troubleshooting split peaks.
Experimental Protocols & Data
While a specific, validated method for this compound may need to be developed in your laboratory, the following tables provide typical starting conditions for the analysis of anabolic steroids, which can be adapted for this compound.
Table 1: Typical HPLC Conditions for Anabolic Steroid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 15 min | 60-85% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 245 nm | UV at 240 nm |
| Injection Vol. | 10 µL | 5 µL |
Table 2: System Suitability Parameters for a Related Steroid (Drostanolone Acetate)
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Resolution (Rs) | ≥ 2.0 (from nearest peak) | > 2.5 |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) | < 1.0% |
Methodology for Forced Degradation Study
To understand the stability of this compound and identify potential degradation products that might interfere with your analysis, a forced degradation study is recommended.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 24 hours. Dissolve in a suitable solvent for injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using your developed HPLC method to check for the appearance of new peaks and any change in the peak shape of the parent this compound peak.
Technical Support Center: Optimizing Stenbolone Extraction from Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Stenbolone from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices like urine and plasma?
A1: The primary methods for extracting this compound and its metabolites from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3] Both techniques aim to isolate the analytes of interest from interfering substances before analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Q2: My this compound recovery after Solid-Phase Extraction (SPE) is low. What are the potential causes and how can I troubleshoot this?
A2: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended. First, ensure that all solutions are correctly prepared and have not expired. Verify that the SPE cartridge was not allowed to dry out between the conditioning and sample loading steps. If the issue persists, analyze the load and wash fractions for the presence of your analyte. If this compound is found in these fractions, it suggests that the sample solvent is too strong, the pH is incorrect, or the loading flow rate is too high. If the analyte is not in the load or wash fractions, it is likely retained on the cartridge, indicating that a stronger elution solvent or an adjustment of the elution solvent's pH is necessary.[5]
Q3: What is the "matrix effect" in LC-MS/MS analysis of this compound, and how can I mitigate it?
A3: The matrix effect is the alteration of ionization efficiency for the target analyte (this compound) due to co-eluting compounds from the biological matrix.[6][7] This can lead to signal suppression or enhancement, affecting the accuracy and reproducibility of quantification.[6][8] To mitigate matrix effects, several strategies can be employed:
-
Optimized Sample Preparation: Utilize a more rigorous cleanup method, such as a multi-step SPE protocol, to remove interfering substances.
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[6][8]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[8]
Q4: Is enzymatic hydrolysis necessary for this compound analysis in urine?
A4: Yes, enzymatic hydrolysis is a crucial step when analyzing this compound in urine. In the body, this compound and its metabolites are often conjugated with glucuronic or sulfuric acid to increase their water solubility for excretion. These conjugated forms are not readily detectable by GC-MS or LC-MS/MS. Therefore, treatment with β-glucuronidase and/or sulfatase enzymes is required to cleave these conjugates and release the free steroid for extraction and analysis.[9][10]
Q5: What derivatization reagents are recommended for this compound analysis by GC-MS?
A5: For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. The most common derivatization approach is silylation. A widely used reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and a reducing agent like dithioerythritol (B556865) (DTE). This mixture effectively derivatizes the hydroxyl and keto groups of the steroid.[11] Other silylating agents such as a mixture of MSTFA and trimethylsilylimidazole (TMSI) can also be effective.[12]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound after SPE | Incomplete elution of the analyte from the SPE cartridge. | 1. Increase the strength of the elution solvent (e.g., use a higher percentage of organic solvent).2. Optimize the pH of the elution solvent to ensure the analyte is in a non-ionized state.3. Increase the volume of the elution solvent.[5] |
| Analyte breakthrough during sample loading or washing. | 1. Decrease the flow rate during sample loading.2. Ensure the sample solvent is not too strong, which can prevent proper retention.3. Check the pH of the sample and wash solutions to maximize analyte retention.4. Consider using a smaller sample volume or a larger SPE sorbent mass.[5] | |
| Inefficient enzymatic hydrolysis of this compound conjugates. | 1. Verify the activity of the β-glucuronidase/sulfatase enzyme.2. Optimize the incubation time, temperature, and pH for the hydrolysis reaction. Optimal conditions can vary depending on the enzyme source.[13][14][15] | |
| Low recovery of this compound after LLE | Poor partitioning of the analyte into the organic phase. | 1. Adjust the pH of the aqueous sample to ensure this compound is in its neutral form.2. Use a more appropriate extraction solvent with higher affinity for this compound.3. Increase the volume of the extraction solvent and/or perform multiple extractions. |
| Emulsion formation between the aqueous and organic layers. | 1. Centrifuge the sample to break the emulsion.2. Add salt (salting out) to the aqueous layer to increase its polarity.3. Gently rock or swirl the mixture instead of vigorous shaking. |
Poor Chromatographic Performance & Inaccurate Quantification
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting in GC-MS or LC-MS/MS | Active sites in the GC inlet liner or column, or issues with the LC column. | 1. GC-MS: Replace the inlet liner and septum. Trim the front end of the GC column.2. LC-MS/MS: Use a new guard column or LC column. Ensure mobile phase pH is appropriate for the analyte. |
| Inconsistent retention times | Issues with the chromatographic system. | 1. GC-MS: Check for leaks in the gas lines. Ensure consistent oven temperature programming.2. LC-MS/MS: Check for pump malfunctions, leaks, or bubbles in the solvent lines. Ensure the column is properly equilibrated. |
| Signal suppression or enhancement (Matrix Effect) in LC-MS/MS | Co-eluting matrix components interfering with ionization. | 1. Improve sample cleanup using a more selective SPE sorbent or a multi-step extraction protocol.2. Optimize the chromatographic method to separate the analyte from interfering peaks.3. Use a stable isotope-labeled internal standard for this compound to compensate for variations in ionization.[6] |
| Low signal intensity in GC-MS | Incomplete derivatization or degradation of the analyte. | 1. Optimize the derivatization reaction conditions (reagent, temperature, and time).[11][16]2. Ensure the GC inlet temperature is not too high, which could cause thermal degradation. |
Data Presentation
Table 1: Comparison of Extraction Methods for Anabolic Steroids
| Extraction Method | Analytes | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Various Anabolic Steroids | Urine, Serum | 85 - 98%[2][17] | High recovery, good for automation, cleaner extracts.[2] | Can be more expensive than LLE, requires method development.[3] |
| Liquid-Liquid Extraction (LLE) | Various Anabolic Steroids | Urine, Oral Fluid | 70 - 89%[18] | Inexpensive, simple procedure. | Prone to emulsion formation, lower recovery for some analytes, less amenable to automation. |
Table 2: Analytical Performance Data for Anabolic Steroid Analysis
| Analytical Method | Analyte Class | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| LC-MS/MS | Anabolic Steroids | Oral Fluid | 1 ng/mL[18][19] | - |
| LC-MS/MS | Anabolic Steroids | Urine | 0.17 - 0.29 µg/L (CCβ)[4] | 0.10 - 0.17 µg/L (CCα)[4] |
| LC-MS/MS | Anabolic Steroids | Urine | - | 0.25 - 4.00 ng/mL[20] |
| GC-MS/MS | Anabolic Steroids | Urine | - | - |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in Commission Decision 2002/657/EC.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 2 mL of urine, add an appropriate internal standard (e.g., d3-Stenbolone).
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 50°C for 3 hours.
-
Cool the sample to room temperature and centrifuge at 3000 rpm for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.[21]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).[21]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 40% methanol in water to remove less polar interferences.[21]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound and its metabolites with 3 mL of methanol or a mixture of dichloromethane (B109758) and isopropanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization agent for GC-MS).
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 1 mL of plasma, add an appropriate internal standard (e.g., d3-Stenbolone).
-
Add 1 mL of 0.1 M sodium carbonate buffer to adjust the pH.
-
-
Extraction:
-
Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of n-pentane and diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Separation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. kurabiotech.com [kurabiotech.com]
- 14. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. amchro.com [amchro.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. waters.com [waters.com]
- 21. benchchem.com [benchchem.com]
addressing Stenbolone instability in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common issues and questions regarding the stability of Stenbolone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is yielding inconsistent or no observable effects in my cell-based assays. Could this be due to instability?
A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, as a steroidal compound, can be susceptible to degradation in aqueous environments like cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility and inaccurate data.[1][2] Factors such as pH, temperature, light exposure, and interactions with media components can all contribute to its degradation.[3][4][5][6]
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The instability of steroidal compounds like this compound in cell culture media can be attributed to several factors:
-
Chemical Instability: this compound's structure contains functional groups that can be susceptible to chemical modification.
-
Hydrolysis: The ester group in this compound acetate, a common prodrug, can be hydrolyzed to the active form, this compound. While this is an activation step, further degradation can occur. Other functional groups may also be susceptible to hydrolysis depending on the pH of the media.[4]
-
Oxidation: The steroid nucleus can be a target for oxidation, which can be accelerated by exposure to air (oxygen) and metal ions that may be present in the media.[5][7]
-
-
Physical Instability:
-
Interaction with Media Components:
-
Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins (if serum is used). These components can potentially interact with this compound, leading to degradation or sequestration.[9][10] For instance, certain amino acids or metal ions could catalyze degradation reactions.[9][10]
-
-
Environmental Factors:
-
Temperature: Elevated temperatures (e.g., 37°C in an incubator) can accelerate the rate of chemical degradation.[6]
-
Light: Exposure to light, especially UV light, can induce photochemical degradation of sensitive compounds.[1][6]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[3][11]
-
Q3: How can I tell if my this compound is precipitating in the culture media?
A3: Precipitation can be observed in several ways:
-
Visual Inspection: You might see a fine, crystalline precipitate or a general cloudiness in your culture wells, especially after incubation.[8]
-
Microscopy: When examining your cells under a microscope, you may notice small, refractile particles that are not cells or cellular debris.
-
Reduced Bioactivity: A sudden drop-off in the dose-response curve at higher concentrations can indicate that the compound is precipitating out of solution.
To confirm, you can prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use and incubate it under the same conditions as your experiment (without cells). Visually inspect for any signs of precipitation over time.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound instability issues.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound. | 1. This compound Degradation: The compound is breaking down in the media over the experimental duration.[1][2] 2. Suboptimal Concentration: The effective concentration is too low due to degradation or precipitation. 3. Cell Health: Poor cell viability can mask the effects of the treatment. | 1. Stability Check: a. Prepare fresh working solutions for each experiment. b. Minimize light exposure for this compound solutions.[6] c. Conduct a stability test of this compound in your specific cell culture media at 37°C over your experimental time course. d. Ensure the pH of your culture medium is stable.[3][11] 2. Dose-Response Experiment: Perform a dose-response experiment with a wider range of concentrations to identify the optimal effective concentration. 3. Check Cell Viability: Regularly monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. |
| Precipitation observed in culture wells. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous media.[8] 2. Improper Dissolution: The method of preparing the working solution is causing precipitation. 3. Interaction with Media Components: Components in the media, such as proteins in serum, could be interacting with this compound and causing it to precipitate.[12] | 1. Determine Solubility Limit: If possible, determine the solubility of this compound in your specific cell culture media. 2. Optimize Preparation Technique: a. Use a suitable organic solvent like DMSO to prepare a high-concentration stock solution. b. When preparing working solutions, add the this compound stock solution to the pre-warmed media dropwise while gently vortexing to ensure proper mixing.[8] 3. Reduce Serum Concentration: If using serum, consider reducing the concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| High background or off-target effects observed. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. This compound Degradation Products: The degradation products of this compound may have their own biological activities, leading to unexpected effects. | 1. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture media is non-toxic to your cells (typically ≤ 0.5% for DMSO, but should be determined empirically for your cell line). Always include a vehicle control in your experiments. 2. Characterize Degradants: If instability is confirmed, consider using analytical techniques like HPLC or LC-MS to identify and characterize the degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a working solution of this compound at your highest experimental concentration (e.g., 10 µM) by adding the stock solution dropwise to the pre-warmed medium while vortexing gently.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Incubation:
-
Aliquot the this compound working solution and the vehicle control into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
At each time point, immediately analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Store samples at -80°C if immediate analysis is not possible.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate and calculate the half-life (t½) in the medium.
Protocol 2: Solubility Assessment of this compound in Cell Culture Media
Objective: To determine the approximate solubility limit of this compound in cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Methodology:
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Prepare a Range of Concentrations:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of this compound concentrations in the medium (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Incubation and Observation:
-
Incubate the solutions at 37°C for a period relevant to your experiments (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
-
Analysis:
-
Carefully collect the supernatant and analyze the concentration of this compound using HPLC or LC-MS.
-
The highest concentration at which no precipitation is observed and the supernatant concentration matches the nominal concentration is the approximate solubility limit.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results potentially caused by this compound instability.
Caption: A simplified diagram of the androgen receptor signaling pathway initiated by this compound, a DHT derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 12. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression effects in LC-MS/MS analysis of Stenbolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and other common issues during the LC-MS/MS analysis of Stenbolone.
Troubleshooting Guide
Problem: Low or no signal for this compound.
Possible Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a reduced signal.
-
Solution 1: Improve Sample Preparation. A more rigorous sample cleanup can remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation. For complex matrices like plasma or serum, consider a supported liquid extraction (SLE) for a cleaner extract.[1]
-
Solution 2: Optimize Chromatography. Adjusting the chromatographic method can separate this compound from the interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl (B1667301) or PFP column for better separation of steroids), or altering the flow rate.[2] A post-column infusion experiment can help identify the retention time regions with significant ion suppression.[3][4]
-
Solution 3: Sample Dilution. If the this compound concentration is high enough, diluting the sample can reduce the concentration of matrix interferences, thereby mitigating ion suppression.
-
-
Inappropriate Ionization Source/Parameters: The choice of ionization source and its settings are critical for optimal sensitivity.
-
Solution 1: Evaluate Ionization Technique. For relatively non-polar analytes like many anabolic steroids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression compared to Electrospray Ionization (ESI) and may provide better sensitivity.[5][6]
-
Solution 2: Optimize Source Parameters. Ensure that the ion source parameters, such as gas flows, temperatures, and voltages, are optimized for this compound. This can be done by infusing a standard solution of this compound and adjusting the parameters to maximize the signal.
-
-
Incorrect MS/MS Transitions: The selected precursor and product ions (MRM transitions) may not be optimal for this compound.
-
Solution: Optimize MRM Transitions. Infuse a this compound standard into the mass spectrometer to determine the most abundant and stable precursor ion. Then, perform a product ion scan to identify the most intense and specific fragment ions for quantification and qualification.
-
Problem: High background noise or interfering peaks.
Possible Causes & Solutions:
-
Matrix Interferences: The sample matrix is a common source of background noise and interfering peaks.
-
Solution 1: Enhance Sample Cleanup. As with low signal, a more effective sample preparation method like SPE or LLE will reduce matrix-related interferences.[2]
-
Solution 2: Improve Chromatographic Resolution. Optimizing the LC method to better separate this compound from matrix components is crucial. Isomeric steroids can be particularly challenging to separate, and specialized columns may be necessary.[2][7][8][9]
-
-
Contamination: Contamination from solvents, glassware, or the LC-MS/MS system itself can lead to high background.
-
Solution: Identify and Eliminate Contamination Source. Analyze blank samples (solvent blanks, extraction blanks) to pinpoint the source of contamination. Ensure high-purity solvents and clean labware are used.
-
Problem: Poor peak shape (e.g., tailing, splitting).
Possible Causes & Solutions:
-
Column Issues: The analytical column may be degraded or incompatible with the mobile phase.
-
Solution: Use a Guard Column and Ensure Column Compatibility. A guard column can protect the analytical column from contaminants. Ensure the column chemistry and mobile phase pH are appropriate for this compound.
-
-
Secondary Interactions: this compound may be interacting with active sites on the column or in the LC system.
-
Solution: Modify Mobile Phase. Adding a small amount of an appropriate modifier to the mobile phase can help reduce secondary interactions and improve peak shape.
-
Problem: Inconsistent or irreproducible results.
Possible Causes & Solutions:
-
Variable Ion Suppression: Differences in the matrix composition between samples can cause varying degrees of ion suppression.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the most effective way to compensate for variations in ion suppression and matrix effects between samples.
-
Solution 2: Matrix-Matched Calibrants. Preparing calibration standards and quality controls in the same matrix as the samples can help to account for consistent matrix effects.
-
-
Sample Preparation Variability: Inconsistent sample preparation can lead to variable recovery and results.
-
Solution: Standardize and Validate the Sample Preparation Protocol. Ensure the sample preparation method is robust and followed consistently for all samples.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte, in this case, this compound.[3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[4]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Dips in the constant this compound signal indicate the retention times where co-eluting matrix components are causing ion suppression.[3][4]
Q3: What are the best sample preparation techniques for minimizing ion suppression for this compound in biological matrices?
A3: For anabolic steroids like this compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective at removing interfering matrix components.[6][10] Supported liquid extraction (SLE) is another excellent technique that offers high recovery and clean extracts.[1] Simple protein precipitation is often insufficient for removing all significant interferences.
Q4: Which ionization technique is better for this compound, ESI or APCI?
A4: While ESI can be used, APCI is often preferred for the analysis of less polar compounds like many anabolic steroids.[5] APCI can be less susceptible to ion suppression from matrix components compared to ESI.[5][6]
Q5: What are some potential metabolites of this compound that I should be aware of?
A5: Based on studies of the closely related compound methylthis compound (B1215765), potential metabolites of this compound could include hydroxylated and reduced forms.[11] Metabolic pathways can involve hydroxylation, reduction, and epimerization.[11] When developing a method, it is important to consider if the detection of these metabolites is also required, as they will have different chromatographic and mass spectrometric properties.
Experimental Protocols
Table 1: Example Sample Preparation Protocol for this compound in Human Serum using Supported Liquid Extraction (SLE)
| Step | Procedure | Details |
| 1 | Sample Pre-treatment | To 200 µL of serum, add 20 µL of an internal standard working solution (e.g., this compound-d3 in methanol). Vortex for 10 seconds. |
| 2 | Sample Loading | Load the pre-treated sample onto a 96-well SLE plate. |
| 3 | Equilibration | Allow the sample to absorb into the sorbent for 5 minutes. |
| 4 | Elution | Add 1 mL of elution solvent (e.g., methyl tert-butyl ether) and allow it to percolate through the sorbent via gravity for 5 minutes. |
| 5 | Second Elution | Add another 1 mL of the elution solvent and allow it to percolate for another 5 minutes. |
| 6 | Evaporation | Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C. |
| 7 | Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis. |
This protocol is a general guideline and should be optimized and validated for your specific application.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Start at 40-50% B, ramp to 95-100% B over 5-10 minutes, hold, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI (recommended) or ESI, positive ion mode |
| APCI Probe Temp. | 400 - 550 °C |
| Capillary Voltage | 3 - 4 kV |
| Gas Flow | Optimize for specific instrument |
| MRM Transitions | To be determined by infusing a this compound standard. For a compound with a similar structure, transitions would be selected based on the protonated molecule [M+H]+ and its characteristic fragment ions. |
| Collision Energy | Optimize for each transition |
These parameters are starting points and require optimization for your specific instrumentation and analytical goals.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. lctsbible.com [lctsbible.com]
- 5. agilent.com [agilent.com]
- 6. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tofwerk.com [tofwerk.com]
- 9. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Stenbolone Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of Stenbolone and its metabolites, with a particular focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound observed in urine?
A1: this compound undergoes extensive metabolism in the body. The primary metabolites result from hydroxylation, reduction, and epimerization.[1] In human studies of the related steroid methylthis compound (B1215765), numerous metabolites have been identified, primarily excreted as glucuronic acid conjugates.[1][2] Key observed biotransformations for similar anabolic androgenic steroids (AAS) include the formation of mono-hydroxylated, di-hydroxylated, and reduced metabolites.[1][2] For methylthis compound, metabolites such as 16α/β-hydroxymethylthis compound, 20-hydroxymethylthis compound, and 17-epi-methylthis compound have been reported.[1]
Q2: Which analytical techniques are most suitable for this compound metabolite analysis?
A2: The most common and effective techniques for the analysis of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred for its high sensitivity and specificity, and its ability to analyze conjugated metabolites directly without derivatization.[3][4] GC-MS is also a powerful technique but typically requires derivatization of the steroids to increase their volatility.[5]
Q3: What causes peaks to co-elute during the chromatographic analysis of this compound metabolites?
A3: Co-elution in this compound metabolite analysis occurs when two or more compounds are not adequately separated by the chromatographic column and elute at the same time. This is a common challenge with steroid analysis due to the presence of numerous structurally similar isomers (e.g., epimers and positional isomers of hydroxylated metabolites) that have very similar physicochemical properties and thus similar retention times.[6][7] Additionally, components from the biological matrix (e.g., urine) can co-elute with the target analytes, leading to ion suppression or enhancement in the mass spectrometer.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Poor chromatographic resolution, observing peak shoulders or merged peaks for this compound metabolites.
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your LC-MS/MS or GC-MS analysis of this compound metabolites.
Step 1: Confirm Co-elution
Before modifying your method, it's important to confirm that the observed peak distortion is due to co-elution and not another issue like a contaminated column or poor injection technique.
-
Mass Spectral Analysis : Examine the mass spectra across the peak. If the ratio of qualifier to quantifier ions is inconsistent across the peak, it suggests the presence of more than one compound.
-
Analyze a Blank Matrix : Inject an extracted blank urine sample to check for endogenous interferences that may be co-eluting with your target analytes.
Step 2: Method Optimization for Improved Separation
If co-elution is confirmed, the following strategies can be employed to improve chromatographic separation. It is recommended to adjust one parameter at a time to systematically evaluate its effect.
-
Modify the Gradient Elution Profile : A shallower gradient can increase the separation between closely eluting compounds. By slowing down the rate of change of the mobile phase composition, analytes have more time to interact with the stationary phase, which can enhance resolution.
-
Change the Mobile Phase Composition :
-
Organic Modifier : Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties. Methanol, being a protic solvent, can form hydrogen bonds with analytes, which can be particularly effective for separating hydroxylated steroid isomers.[6]
-
Additives : Small changes to the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can influence the ionization of metabolites and their interaction with the stationary phase, potentially improving separation.
-
-
Select a Different Column Chemistry : If optimizing the mobile phase is insufficient, changing the stationary phase can provide a significant change in selectivity.
-
Adjust the Column Temperature : Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, it can also alter selectivity, so optimization is key.
-
Reduce the Flow Rate : Lowering the flow rate can increase the efficiency of the separation, providing better resolution, although this will also increase the analysis time.
-
Optimize the Temperature Program : A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Use a Longer GC Column : A longer column provides more theoretical plates and thus better resolving power.
-
Select a Different Stationary Phase : If using a standard non-polar phase (e.g., DB-5ms), consider a more polar column to achieve different selectivity for the derivatized steroid metabolites.
Step 3: Enhance Sample Preparation
If chromatographic optimization does not fully resolve the co-elution, improving the sample preparation to remove interfering matrix components is crucial.
-
Solid-Phase Extraction (SPE) : Utilize a robust SPE method to clean up the urine samples. Different sorbents (e.g., C18, mixed-mode) can be tested to find the most effective at removing interferences while retaining the target this compound metabolites.
-
Liquid-Liquid Extraction (LLE) : Optimizing the extraction solvent and pH can improve the selectivity of the extraction and reduce matrix interferences.
Data Presentation
Table 1: Known Metabolites of Methylthis compound (a this compound analog)
| Metabolite ID | Proposed Structure | Biotransformation |
| M1a, M1b | 16α/β-hydroxymethylthis compound | Mono-hydroxylation |
| M1c | 20-hydroxymethylthis compound | Mono-hydroxylation |
| M2a, M2b | Dihydroxylated methylthis compound | Di-hydroxylation |
| M3 | 17-epi-methylthis compound | Epimerization |
| M4 | Methasterone | - |
| M5 | 2,17-dimethylandrostane-16,17-diol-3-one | Hydroxylation, Reduction |
| M6 | Dihydroxylated and reduced methylthis compound | Di-hydroxylation, Reduction |
| M7 | 2α,17α-dimethylandrostane-3α,17β-diol | Reduction |
| M8a-M8c | 2,17-dimethylandrostane-3,16,17-triol | Tri-hydroxylation, Reduction |
| M9 | 2,17-dimethylandrostane-2,3,16,17-tetraol | Tetra-hydroxylation, Reduction |
Data sourced from a study on horses and may vary in humans.[1]
Table 2: Example Mass Spectrometric Data for Methylthis compound Metabolites (GC-MS of TMS Derivatives)
| Metabolite | Key Diagnostic Ions (m/z) |
| 2,17α-dimethyl-16ξ,17β-dihydroxy-5α-androst-1-en-3-one | 231, 218 |
| 2,17α-dimethyl-3α,16ξ,17β-trihydroxy-5α-androst-1-ene | 231, 218 |
These ions are characteristic of 16-hydroxylated steroid O-TMS derivatives.[5]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a general procedure and may require optimization for specific applications.
-
Internal Standard Addition : To 2 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of this compound or another anabolic steroid).
-
Enzymatic Hydrolysis (for conjugated metabolites) : Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate the mixture at 50-55°C for 1 hour to cleave the glucuronide conjugates.[9]
-
Alkalinization : Add 750 µL of a 20% K2CO3/KHCO3 solution to adjust the pH to approximately 9.5.[9]
-
Liquid-Liquid Extraction (LLE) : Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge.
-
Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitution : Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[9]
Protocol 2: Example LC-MS/MS Parameters for Steroid Analysis
These are starting parameters that should be optimized for the specific separation of this compound metabolites.
-
LC System : UHPLC system
-
Column : A reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6][10]
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in methanol or acetonitrile[10]
-
Gradient : Start with a low percentage of mobile phase B (e.g., 20-40%) and gradually increase to a high percentage (e.g., 95-100%) over 10-15 minutes. A shallow gradient is recommended to separate isomers.
-
Flow Rate : 0.3-0.5 mL/min
-
Column Temperature : 40-50°C
-
Injection Volume : 5-20 µL
-
MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
MRM Transitions : Specific precursor and product ions for this compound and its expected metabolites should be determined by infusing pure standards.
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for resolving co-eluting peaks.
References
- 1. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. waters.com [waters.com]
- 5. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tofwerk.com [tofwerk.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apro-s.com [apro-s.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
improving the sensitivity of Stenbolone detection in low-concentration samples
Welcome to the technical support center for the analysis of Stenbolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of this compound, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for quantifying low concentrations of this compound and its metabolites due to its high sensitivity and selectivity.[1] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, particularly for structural elucidation, but often requires derivatization to improve the volatility of the analytes.[1][2] For enhanced sensitivity, high-resolution mass spectrometry (HRMS) can be employed.
Q2: Why am I unable to detect the parent this compound compound a short time after administration?
A2: this compound, like many anabolic androgenic steroids (AAS), is extensively metabolized in the body. The parent compound is often only detectable for a short period post-administration (e.g., within 45 hours for the related compound methylthis compound).[2] To extend the detection window, it is crucial to target its metabolites, which can be present in urine for a much longer duration.[1][2]
Q3: What are the most common metabolites of this compound to target for long-term detection?
A3: Studies on this compound acetate (B1210297) and the structurally similar methylthis compound (B1215765) have identified several long-term urinary metabolites.[1][2] These are primarily products of hydroxylation and reduction. Key metabolites to target include various hydroxylated and reduced forms of this compound, which are often excreted as glucuronide or sulfate (B86663) conjugates.[1] Targeting these conjugated metabolites directly or after enzymatic hydrolysis can significantly increase the detection window.
Q4: What is the importance of enzymatic hydrolysis in the sample preparation for this compound analysis?
A4: In urine, this compound and its metabolites are predominantly present as water-soluble glucuronide and sulfate conjugates.[1] Enzymatic hydrolysis, typically using β-glucuronidase, cleaves these conjugates to release the free steroid, which can then be extracted and analyzed.[2] This step is critical for methods that analyze the unconjugated forms of the analytes.
Q5: What are matrix effects, and how can they affect my this compound analysis?
A5: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., urine, plasma).[3][4] This can lead to ion suppression or enhancement, causing inaccurate quantification and reduced sensitivity.[3][4] In complex biological samples, matrix effects are a common challenge that needs to be addressed for reliable low-concentration analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient extraction or analyte loss during sample preparation. | Review and optimize your extraction protocol. Ensure the pH is optimal for extraction. For solid-phase extraction (SPE), check for correct sorbent selection, conditioning, and elution solvent strength. |
| Significant ion suppression due to matrix effects. | Improve sample clean-up by using a more selective SPE sorbent or by incorporating a liquid-liquid extraction (LLE) step. Optimize chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different ionization source if available (e.g., APCI instead of ESI). | |
| Degradation of the analyte. | Ensure proper storage of samples and standards. Avoid excessive heat and light exposure during sample preparation. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient to ensure compatibility with the analyte and analytical column. |
| Column overload or contamination. | Inject a smaller sample volume. Clean or replace the analytical column. | |
| High Background Noise | Contaminated solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. |
| Interference from the sample matrix. | Enhance sample clean-up procedures to remove more interfering compounds. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent timing, volumes, and techniques for all sample preparation steps. Use an automated system if possible. |
| Fluctuation in instrument performance. | Perform regular instrument calibration and maintenance. Use an internal standard to normalize for variations. | |
| Low Recovery of Internal Standard | Inappropriate internal standard. | Use a stable isotope-labeled internal standard for the analyte of interest for the most accurate correction of matrix effects and recovery losses.[3] |
| Loss of internal standard during extraction. | Add the internal standard at the beginning of the sample preparation process to account for losses during all steps. |
Data Presentation
Table 1: Typical Limits of Detection (LOD) for Anabolic Steroids using Mass Spectrometry Techniques
| Analytical Method | Analyte Type | Matrix | Typical LOD (ng/mL) | Reference |
| UPLC-MS/MS | Various Steroid Metabolites | Urine | 0.25 - 4.00 | [5] |
| LC-APCI-MS/MS | Anabolic Steroids | Bovine Muscle | 0.3 (ng/g) | [6] |
| LC-MS/MS | Stanozolol and Metabolites | Urine | < 0.2 | [7] |
| GC/MS | Anabolic Steroids | Urine | 2 - 10 | [8] |
| LC/MSD TOF | Anabolic Steroids | Urine | 1 - 2 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol outlines a general procedure for the extraction of this compound metabolites from urine, including enzymatic hydrolysis and solid-phase extraction (SPE).
-
Sample Preparation:
-
To 2 mL of urine, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture and incubate at 50°C for 1 hour.
-
Cool the sample to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis of this compound Metabolites
This protocol describes the derivatization of extracted this compound metabolites to improve their volatility for GC-MS analysis.
-
Extraction:
-
Follow steps 1 and 2 from Protocol 1 to extract the this compound metabolites.
-
-
Derivatization:
-
Evaporate the eluate to complete dryness under nitrogen.
-
To the dry residue, add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Visualizations
References
- 1. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Stenbolone Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Stenbolone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
This compound is a synthetic anabolic steroid derived from dihydrotestosterone (B1667394) (DHT).[1] Its chemical structure is a tetracyclic hydrocarbon nucleus, making it highly lipophilic (fat-soluble) and inherently hydrophobic (poorly soluble in water).[1][2] Its high LogP value, a measure of lipophilicity, further confirms its preference for non-polar environments over aqueous ones.[3][4]
Q2: What are the recommended primary solvents for dissolving this compound powder?
For in vitro experiments, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[5] It is a powerful polar aprotic solvent capable of dissolving both nonpolar and polar compounds and is miscible with a wide range of organic solvents and water.[5] Other organic solvents such as methanol, ethanol, and chloroform (B151607) can also dissolve this compound but may be less compatible with cell culture experiments.[2]
Q3: How do I prepare a high-concentration stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in 100% DMSO. It is crucial to ensure the powder is completely dissolved before making further dilutions. Sonication can aid in dissolving the compound. The stock solution should be stored at -20°C or -80°C to maintain stability.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance can vary significantly between cell lines. It is best practice to run a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Q5: Are there alternative methods to improve this compound's solubility in my aqueous assay buffer without using high concentrations of organic solvents?
Yes, several techniques can enhance the solubility of poorly soluble drugs, although their applicability depends on the specific experimental design:
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to assay buffers to increase solubility, but this is generally suitable only for cell-free assays (e.g., enzyme assays) as they can be cytotoxic.[6][7]
-
Complexation: Using cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[8]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[7][8]
Troubleshooting Guide: Compound Precipitation
Q: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
This is a common issue known as "crashing out." It occurs because while this compound is soluble in the DMSO stock, it is not soluble in the final aqueous environment of the culture medium once the DMSO is diluted.[9] The key is to manage the transition from the organic solvent to the aqueous buffer.
Troubleshooting Steps:
-
Verify DMSO Tolerance: First, confirm the maximum percentage of DMSO your cells can tolerate. If you are using a final concentration of 1% DMSO and your compound still precipitates, the issue is the compound's low aqueous solubility, not the DMSO itself.
-
Modify Dilution Technique:
-
Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock. This can sometimes help keep the compound in solution.[10]
-
Add Stock to Vortexing Medium: Instead of pipetting the stock into a static volume of medium, add the stock solution dropwise to the medium while it is being gently vortexed or swirled. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Serial Dilutions: Perform serial dilutions. For example, first, dilute the 100% DMSO stock into a smaller volume of medium to create an intermediate concentration, then add this to your final culture volume.
-
-
Lower the Final Concentration: The most straightforward solution is often to lower the final working concentration of this compound in your experiment. Your desired concentration may exceed the thermodynamic solubility limit of the compound in the aqueous medium.
-
Consider Co-solvents: If your experimental design allows, formulations containing co-solvents like PEG300 or small amounts of Tween 80 can be used to maintain solubility in aqueous solutions.[3]
If precipitation persists, it is a strong indicator that the desired concentration is not achievable in the chosen aqueous system.
Data & Protocols
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [1][11] |
| Molecular Weight | 302.5 g/mol | [11] |
| Appearance | White Crystalline Solid | [1][12] |
| LogP | 4.3 - 4.7 | [3][4] |
| Aqueous Solubility | Limited / Insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform | [2][5] |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a this compound working solution from a powder for a typical cell culture experiment.
-
Preparation of 10 mM Stock Solution in DMSO: a. Weigh out 3.025 mg of this compound powder (MW: 302.5 g/mol ). b. Add 1 mL of 100% sterile-filtered DMSO. c. Vortex thoroughly until the powder is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Preparation of 10 µM Working Solution in Cell Culture Medium: a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw one aliquot of the 10 mM this compound stock solution. c. Perform a 1:1000 dilution. For example, to prepare 10 mL of working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium. d. Crucial Step: Add the 10 µL of stock solution drop-by-drop into the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. e. The final concentration of DMSO in this working solution is 0.1%, which is well-tolerated by most cell lines. f. Use the working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing this compound solutions.
Caption: Simplified non-genomic signaling pathway for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 3. This compound acetate | anabolic steroid | CAS# 1242-56-4 | InvivoChem [invivochem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adl.usm.my [adl.usm.my]
- 11. This compound | C20H30O2 | CID 234454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 5197-58-0 [amp.chemicalbook.com]
reducing variability in Stenbolone bioassay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Stenbolone in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It functions as an agonist for the androgen receptor (AR). Like other androgens, this compound binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins.[3][4] The activated androgen-AR complex then dimerizes and translocates to the cell nucleus.[3][5] Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] This process ultimately leads to the physiological and pharmacological effects associated with androgens.
Q2: What are the common sources of variability in this compound bioassay results?
High variability in cell-based assays, including those for this compound, can arise from several factors:
-
Cell Culture Inconsistencies: Using cells with high passage numbers can lead to phenotypic drift and altered responses.[7] Mycoplasma contamination is a significant concern as it can dramatically affect cell health and responsiveness without being visually apparent.[7][8]
-
Operator-Dependent Variations: Inconsistent pipetting techniques, uneven cell seeding density, and variations in incubation times are major contributors to variability.[7][9]
-
Reagent Quality and Handling: The quality, storage, and batch-to-batch variation of reagents, particularly fetal bovine serum (FBS), can introduce significant variability.[7][10]
-
Environmental Factors: Fluctuations in temperature and CO2 levels within the incubator can impact cell growth and assay performance.[7]
-
Edge Effects: Wells on the outer edges of microplates are prone to evaporation, leading to changes in media concentration and affecting cell growth and response. This is a common issue in plate-based assays.[7]
Q3: How can I normalize my reporter gene assay data to reduce variability?
Normalization is crucial for correcting for variability in cell number and transfection efficiency in reporter gene assays.[10][11] A common and recommended method is the co-transfection of a control reporter vector.[11] This involves introducing a second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. The experimental reporter signal (e.g., Firefly luciferase) is then divided by the control reporter signal for each well to normalize the data.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Intra-Assay Variability (High CV between replicates) | Inconsistent pipetting. Uneven cell distribution in wells. Inadequate mixing of reagents. | Use calibrated pipettes and consistent technique (e.g., reverse pipetting for viscous solutions). Ensure the cell suspension is homogenous by gentle mixing before and during plating. Ensure thorough but gentle mixing of reagents in each well.[7] |
| High Inter-Assay Variability (Poor reproducibility between experiments) | Inconsistent cell passage number. Lot-to-lot variation in reagents (e.g., FBS). Differences in incubation times or other experimental conditions. | Use a consistent cell passage number for all experiments. Test new lots of critical reagents, like FBS, before use in large-scale experiments and purchase a large batch of a suitable lot.[10] Adhere strictly to a standardized experimental protocol.[7] |
| Low Assay Signal or No Response | Low cell number or poor cell viability. Low transfection efficiency (for reporter assays). Inactive this compound solution. Insufficient incubation time. | Verify cell count and viability before seeding. Optimize the transfection protocol for your specific cell line. Prepare fresh this compound solutions and verify the solvent is compatible with your cells. Ensure sufficient incubation time for both the compound treatment and the development of the reporter signal.[7] |
| "Edge Effects" Observed on Plates | Increased evaporation in the outer wells of the microplate due to uneven temperature and humidity. | Do not use the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[7] Ensure proper humidification in the incubator. |
| Unexpected Dose-Response Curve Shape | This compound precipitation at high concentrations. Cellular toxicity at high concentrations. Contamination of the this compound stock. | Check the solubility of this compound in your assay medium. Perform a cell viability assay in parallel to your main experiment to check for toxicity. Use a fresh, high-purity source of this compound. |
Quantitative Data
The following table provides representative data for androgens in a typical androgen receptor reporter assay. Researchers should determine these values empirically for this compound in their specific assay system.
| Compound | EC50 (nM) | Z'-Factor | Intra-Assay CV (%) |
| Dihydrotestosterone (DHT) | 0.1 - 1.0 | > 0.5 | < 15% |
| Testosterone | 1.0 - 10 | > 0.5 | < 15% |
| This compound | To be determined empirically | > 0.5 (Target) | < 15% (Target) |
EC50 (Half maximal effective concentration) is a measure of the potency of a compound. Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent. CV (Coefficient of Variation) is a measure of the relative variability.
Experimental Protocols
This compound Androgen Receptor (AR) Reporter Gene Assay
This protocol describes a typical cell-based reporter gene assay to measure the androgenic activity of this compound.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., PC-3 or LNCaP cells stably expressing the AR and an ARE-driven luciferase reporter gene) in the recommended growth medium.
- One day before the experiment, harvest the cells and seed them into a 96-well white, opaque-walled plate at a predetermined optimal density.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in an appropriate assay medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., DHT).
- Remove the growth medium from the cells and add the diluted compounds.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
3. Luciferase Assay:
- After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add the luciferase reagent to each well.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- If a control reporter was used, normalize the experimental reporter data by dividing it by the control reporter values.
- Plot the normalized luminescence values against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the EC50 value.[12]
Visualizations
Caption: Classical Androgen Receptor (AR) signaling pathway activated by this compound.
Caption: General workflow for a this compound reporter gene bioassay.
Caption: A decision tree for troubleshooting common this compound bioassay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. EC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing MS/MS Fragmentation of Stenbolone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Stenbolone.
Frequently Asked Questions (FAQs)
Q1: What are the precursor ions ([M+H]⁺) for this compound and this compound Acetate (B1210297)?
A1: The precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule, [M+H]⁺.
-
For this compound (C₂₀H₃₀O₂): The calculated monoisotopic mass is 302.2246 g/mol .[1] Therefore, the expected precursor ion is m/z 303.2324 .
-
For this compound Acetate (C₂₂H₃₂O₃): The calculated monoisotopic mass is 344.2351 g/mol . The expected precursor ion is m/z 345.2429 .
Q2: What are the expected product ions for this compound in MS/MS analysis?
A2: While specific experimental data for this compound is limited in publicly available literature, fragmentation patterns can be predicted based on its structure and data from similar anabolic steroids like testosterone (B1683101) and its derivatives.[2][3] The fragmentation of the steroid core often yields characteristic product ions.
Q3: How does the acetate group in this compound Acetate affect fragmentation?
A3: The acetate group is a common neutral loss in MS/MS. A characteristic loss of acetic acid (CH₃COOH, 60.0211 Da) from the precursor ion of this compound Acetate ([M+H]⁺ at m/z 345.2429) is expected, which would result in a fragment ion corresponding to the protonated this compound molecule at m/z 285.2218.
Q4: What are typical collision energy ranges for steroid fragmentation?
A4: Collision energies for steroid analysis in triple quadrupole or ion trap mass spectrometers typically range from 10 to 50 eV.[3][4] The optimal collision energy is compound-dependent and needs to be determined empirically for each precursor-to-product ion transition to achieve the highest sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Precursor Ion | Poor ionization efficiency of the steroid molecule. | - Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. - Mobile Phase Modification: Add a small percentage of an organic modifier like methanol (B129727) or acetonitrile, and an additive such as formic acid or ammonium (B1175870) formate (B1220265) to promote protonation. - Consider Derivatization: In some cases, derivatization to introduce a more easily ionizable group can enhance sensitivity.[5] |
| High Background Noise or Interferences | Matrix effects from the sample (e.g., urine, plasma). | - Improve Sample Preparation: Implement a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering substances. - Chromatographic Separation: Optimize the LC gradient to separate this compound from matrix components. - Use a Diverter Valve: Divert the flow to waste during the early and late parts of the chromatogram when highly polar or non-polar interferences may elute. |
| Inconsistent Fragmentation Patterns | In-source fragmentation or unstable collision energy. | - Reduce In-Source Fragmentation: Lower the source temperature and declustering potential (or equivalent parameter) to minimize fragmentation before the collision cell. - Optimize Collision Energy: Perform a collision energy optimization experiment for each MRM transition to find the value that provides the most stable and intense product ion signal. |
| Multiple Unexpected Peaks in the Mass Spectrum | Formation of adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) or dimers. | - Use High-Purity Solvents and Reagents: Minimize sources of sodium and other salts. - Optimize Ion Source Conditions: Adjusting source parameters can sometimes reduce adduct formation. - Confirm Adducts: Check for peaks at the expected m/z for common adducts (e.g., [M+23]⁺ for sodium). |
Data Presentation: Predicted Fragmentation Parameters for this compound
The following tables summarize the predicted multiple reaction monitoring (MRM) transitions for this compound and this compound Acetate. Note: The optimal collision energy (CE) and other instrument-specific parameters must be determined experimentally.
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 303.23 | 285.22 | H₂O |
| 303.23 | 123.08 | C₁₁H₁₄O₂ |
| 303.23 | 109.07 | C₁₂H₁₆O₂ |
| 303.23 | 97.06 | C₁₃H₁₆O₂ |
Table 2: Predicted MRM Transitions for this compound Acetate
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 345.24 | 285.22 | CH₃COOH |
| 345.24 | 267.21 | CH₃COOH + H₂O |
| 345.24 | 123.08 | C₁₃H₁₆O₃ |
| 345.24 | 109.07 | C₁₄H₁₈O₃ |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes how to empirically determine the optimal collision energy for a specific precursor-to-product ion transition for this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
- Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Infusion and Initial MS Scan:
- Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Perform a full scan in Q1 to confirm the presence and isolation of the precursor ion (m/z 303.23).
3. Product Ion Scan:
- Set Q1 to isolate the precursor ion (m/z 303.23).
- Scan Q3 across a relevant mass range (e.g., m/z 50-310) to identify the major product ions.
- Select the most abundant and specific product ions for further optimization.
4. Collision Energy Ramp:
- Set up a method to monitor a selected precursor-product ion pair (MRM transition).
- Program the instrument to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2-3 eV increments).
- Acquire data at each collision energy step.
5. Data Analysis:
- Plot the product ion intensity as a function of the collision energy.
- The collision energy that yields the maximum product ion intensity is the optimal collision energy for that specific transition.
- Repeat this process for each MRM transition of interest.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for this compound MS/MS analysis.
References
- 1. This compound | C20H30O2 | CID 234454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray collision-induced dissociation of testosterone and testosterone hydroxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Stenbolone During Sample Workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Stenbolone degradation during sample workup and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample workup?
This compound, also known as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT)[1]. Like many steroids, this compound can be susceptible to degradation under certain experimental conditions. Ensuring its stability during sample preparation is crucial for accurate and reproducible analytical results, particularly in quantitative studies. Degradation can lead to underestimation of the analyte concentration and the appearance of artifactual peaks in chromatograms.
Q2: What are the primary factors that can cause this compound degradation during sample workup?
Several factors can contribute to the degradation of steroids like this compound during sample preparation:
-
pH: Extreme pH conditions (both acidic and alkaline) can cause chemical rearrangements and hydrolysis of steroid esters (if working with this compound acetate)[2].
-
Temperature: High temperatures, especially during solvent evaporation steps, can lead to thermal degradation of the steroid[2].
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of sensitive compounds. Methenolone, a structurally similar steroid, is recommended to be protected from light[3].
-
Solvents: The purity and type of solvent used can impact stability. Reactive impurities or inappropriate solvent polarity can contribute to degradation[2].
-
Enzymatic Activity: In biological matrices like plasma or urine, endogenous enzymes can metabolize this compound if not properly inactivated during sample collection and initial workup steps[2].
-
Oxidation: Exposure to air (oxygen) and certain metal ions can promote oxidation of the steroid molecule[2].
-
Microbial Contamination: In biological samples, microbial growth can alter the steroid profile if samples are not stored correctly or preserved[2].
Q3: How should I store my samples containing this compound to ensure its stability?
Proper storage is critical to prevent degradation. For short-term storage, keeping samples at 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is highly recommended to maintain the integrity of the steroid[2]. It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate the degradation of some steroids[2]. For powdered standards, such as Drostanolone Enanthate (a similar DHT derivative), storage at -20°C is suggested for prolonged periods, although it is stable at room temperature for short durations like shipping[4].
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during extraction: Harsh pH, high temperature, or light exposure. | - Use high-purity solvents. - Protect samples from light by using amber vials or covering with aluminum foil. - Perform solvent evaporation at low temperatures (e.g., < 40°C) under a gentle stream of nitrogen[2]. - Ensure the pH of the sample is optimized for steroid stability (near neutral if possible). |
| Incomplete extraction: Suboptimal solvent choice or extraction procedure. | - For Liquid-Liquid Extraction (LLE), ensure vigorous mixing and an appropriate solvent-to-sample ratio. - For Solid-Phase Extraction (SPE), ensure the sorbent is appropriate for this compound and that the wash and elution solvents are optimized for proper retention and recovery[2]. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products: this compound may be breaking down into other compounds. | - Review all sample preparation steps for potential causes of degradation (see above). - Analyze a fresh standard of this compound to confirm its retention time and peak purity. - If possible, use a mass spectrometer to identify the structure of the unknown peaks to confirm if they are degradation products. |
| Contamination: Impurities in solvents or from lab equipment. | - Use high-purity, HPLC or MS-grade solvents. - Ensure all glassware and equipment are thoroughly cleaned. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent handling of samples is leading to different levels of degradation. | - Standardize all procedures, including incubation times, temperatures, and mixing steps. - Prepare all samples and standards in the same manner and at the same time, if possible. |
| Incomplete solubilization: The dried extract may not be fully redissolved. | - After solvent evaporation, ensure the residue is completely reconstituted in the mobile phase or appropriate solvent by vortexing and/or sonicating. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general guideline for extracting this compound from a biological matrix while minimizing degradation. Optimization may be required based on the specific analytical instrumentation and sample characteristics.
Materials:
-
Human plasma sample
-
This compound standard solution
-
Internal standard (e.g., a deuterated analog)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (B129727) (HPLC or MS grade)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Phosphate (B84403) buffer (pH 7.0)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma in a glass tube, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove more polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 2 x 1.5 mL of acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C[2].
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS or GC-MS analysis. Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
| Condition | Stability Concern | Recommendation for Minimizing Degradation |
| pH | Degradation in strong acidic or alkaline conditions. | Maintain sample pH as close to neutral (pH 6-8) as possible during workup. |
| Temperature | Thermal degradation at elevated temperatures. | Avoid temperatures above 40°C, especially during solvent evaporation. Store samples at -20°C or lower for long-term stability[2][4]. |
| Light | Potential for photolytic degradation. | Protect samples and standards from direct light exposure by using amber vials or wrapping tubes in aluminum foil[3]. |
| Solvents | Reactive impurities can cause degradation. | Use high-purity, analytical grade solvents. |
| Freeze-Thaw Cycles | Repeated cycles can degrade some steroids. | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles[2]. |
| Biological Matrix | Enzymatic and microbial degradation. | Process biological samples promptly after collection. Use of preservatives or enzyme inhibitors may be considered if immediate processing is not possible[2]. |
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation with key steps to prevent degradation.
Logical Relationship of Factors Causing this compound Degradation
Caption: Factors leading to this compound degradation and the resulting pathways.
References
Technical Support Center: Enhancing Stenbolone Recovery from Solid-Phase Extraction Cartridges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Stenbolone from solid-phase extraction (SPE) cartridges.
Troubleshooting Guides
This section addresses common issues encountered during the solid-phase extraction of this compound, offering potential causes and solutions to improve recovery rates.
Problem 1: Low Recovery of this compound
Low recovery is a frequent challenge in SPE. The following table outlines potential causes and recommended solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | This compound is a moderately nonpolar compound. A C18 or similar reversed-phase sorbent is generally suitable. If recovery is low, consider a sorbent with a different carbon load or a polymeric sorbent for potentially different selectivity. |
| Suboptimal Sample pH | The pH of the sample can influence the retention of this compound. It is recommended to adjust the sample pH to a neutral or slightly acidic range (e.g., pH 5-7) to ensure this compound is in a non-ionized form for optimal retention on a reversed-phase sorbent. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution solvent. A stepwise elution with increasing organic solvent concentration can help in optimizing the elution process. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and low recovery. Reduce the sample volume or concentration, or use a cartridge with a larger sorbent mass. |
| High Flow Rate | A high flow rate during sample loading or elution does not allow for sufficient interaction between this compound and the sorbent. Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) for optimal retention and elution. |
| Premature Analyte Elution | The wash solvent may be too strong, causing this compound to be washed away before the elution step. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water). |
| Incomplete Sample Preparation | For biological samples like urine or plasma, enzymatic hydrolysis (e.g., with β-glucuronidase) is often necessary to cleave conjugated metabolites of this compound back to their parent form before SPE. Incomplete hydrolysis will result in low recovery of the target analyte. |
Problem 2: Poor Reproducibility
Inconsistent results across samples can hinder the reliability of your analysis. The following table provides guidance on addressing poor reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rate | Use a vacuum manifold or a positive pressure processor to maintain a consistent flow rate across all samples. Avoid gravity-fed setups for quantitative analysis. |
| Cartridge Variability | Use SPE cartridges from the same manufacturing lot to minimize variability between cartridges. |
| Inconsistent Sample Pre-treatment | Ensure uniform pre-treatment for all samples, including pH adjustment, hydrolysis time, and temperature. |
| Drying of Sorbent Bed | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent retention. Ensure the sorbent bed remains wetted throughout these steps. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for this compound extraction?
A1: For a moderately nonpolar steroid like this compound, reversed-phase SPE cartridges, particularly those with a C18 (octadecyl) stationary phase, are a good starting point. Polymeric sorbents can also be effective and may offer different selectivity.
Q2: How can I optimize the elution solvent for this compound?
A2: Start with a common elution solvent like methanol or acetonitrile (B52724). You can perform a stepwise elution with increasing concentrations of the organic solvent in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) and analyze each fraction to determine the optimal concentration for eluting this compound while leaving interferences behind.
Q3: My sample is in a non-aqueous solvent. Can I still use reversed-phase SPE?
A3: If your sample is dissolved in a strong nonpolar solvent, it may not retain well on a reversed-phase sorbent. You may need to evaporate the solvent and reconstitute the sample in a weaker, more polar solvent that is compatible with the SPE method.
Q4: How do I handle biological samples like urine or plasma before SPE?
A4: Steroids in biological fluids are often present as glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is typically required to cleave these conjugates and free the parent steroid for extraction.
Q5: What flow rate should I use for loading and elution?
A5: A slow and steady flow rate of 1-2 mL/min is generally recommended for both sample loading and elution to ensure adequate interaction time between the analyte and the sorbent.
Quantitative Data Summary
While specific quantitative recovery data for this compound from SPE cartridges is not extensively available in the literature, the following tables provide illustrative recovery data for other anabolic steroids using C18 and mixed-mode SPE cartridges. This data can serve as a benchmark when developing and optimizing a method for this compound.
Table 1: Illustrative Recovery of Anabolic Steroids using C8 + QAX (Mixed-Mode) SPE from Serum [1]
| Steroid | Recovery (%) |
| Trenbolone | 97 |
| Boldenone | 98 |
| Androstenedione | 97 |
| Nandrolone | 93 |
| Methandienone | 95 |
| Testosterone | 95 |
| Stanozolol | 96 |
| Progesterone | 94 |
Table 2: Illustrative Recovery of Steroids using C18 SPE from Bovine Urine [2]
| Steroid | Concentration (µg/L) | Recovery (%) |
| 17α-Nortestosterone | 1 | 105.0 |
| 17β-Nortestosterone | 1 | 95.3 |
| Testosterone | 1 | 119.4 |
| 17α-1-Testosterone | 1 | 111.5 |
| 17β-1-Testosterone | 1 | 98.0 |
Experimental Protocols
The following are detailed, adaptable methodologies for the solid-phase extraction of this compound from biological samples.
Protocol 1: Reversed-Phase SPE (C18) for this compound from Urine
This protocol is adapted from established methods for other anabolic steroids and should be validated for this compound.
1. Sample Pre-treatment (Hydrolysis):
-
To 2 mL of urine, add 1 mL of phosphate (B84403) buffer (0.2 M, pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 50-60°C for 1-3 hours.
-
Cool the sample to room temperature.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash with 3 mL of 20% methanol in water to remove less polar impurities.
5. Elution:
-
Elute this compound with 3 mL of methanol or acetonitrile.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
Protocol 2: Mixed-Mode SPE for Enhanced Cleanup of this compound from Plasma
This protocol utilizes a mixed-mode sorbent for improved removal of matrix interferences.
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.
-
Dilute the supernatant with 2 mL of water.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
5. Elution:
-
Elute this compound with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
6. Post-Elution:
-
Evaporate the eluate to dryness and reconstitute as in Protocol 1.
Visualizations
General Solid-Phase Extraction Workflow
A generalized workflow for solid-phase extraction.
Troubleshooting Logic for Low this compound Recovery
A logical diagram for troubleshooting low recovery issues.
References
Technical Support Center: Mitigating Matrix Effects in Plasma-Based Stenbolone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects in plasma-based assays for the anabolic steroid Stenbolone.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma samples, focusing on unexpected results that may be attributed to matrix effects.
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Inefficient Extraction: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound from the plasma matrix. | Method Optimization: Test different extraction solvents or SPE cartridges. Ensure pH of the sample is optimal for this compound extraction. Internal Standard: Use a stable isotope-labeled internal standard for this compound to normalize for recovery losses. |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variability in manual extraction steps can lead to inconsistent matrix effect between samples. Phospholipid Effects: High levels of phospholipids (B1166683) in the final extract can cause variable ion suppression. | Automation: Utilize automated liquid handling systems for sample preparation to improve consistency. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Endogenous compounds from plasma (e.g., phospholipids, salts, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer.[1][2] | Improve Chromatographic Separation: Modify the LC gradient, change the analytical column, or use a different stationary phase to separate this compound from interfering compounds. Enhanced Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) which provides a cleaner extract compared to Protein Precipitation (PPT). |
| Shift in Retention Time | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column, causing shifts in retention time. | Sample Dilution: Dilute the plasma sample before extraction to reduce the overall matrix load. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. |
| Instrument Contamination/Carryover | Buildup of Matrix Components: Injection of insufficiently cleaned samples can lead to the accumulation of non-volatile matrix components in the LC-MS system. | Divert Valve: Use a divert valve to direct the early and late eluting, non-target components to waste, preventing them from entering the mass spectrometer. Thorough Wash Method: Implement a robust needle and injection port wash routine between samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma-based this compound assays?
A1: The "matrix" refers to all the components in a biological sample (e.g., plasma) other than the analyte of interest (this compound).[2] These components include proteins, phospholipids, salts, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the assay.
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank plasma sample. A significant difference in peak areas indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: Phospholipids are a major source of matrix effects in plasma samples, particularly when using electrospray ionization (ESI). These molecules are highly abundant in plasma and can co-elute with the analyte, causing significant ion suppression. Other sources include salts, endogenous steroids, and other small molecules.
Q4: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?
A4: The choice of sample preparation technique depends on the required sensitivity and throughput. Here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but often results in a "dirtier" extract with significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Provides a cleaner extract than PPT by removing many polar interferences.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects. There are various SPE sorbents available that can be optimized for this compound.
Q5: Can an internal standard eliminate matrix effects?
A5: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended. While it does not eliminate the matrix effect itself, it can compensate for its impact on the analyte signal. The SIL internal standard co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for sample cleanup, but may require further optimization to minimize matrix effects.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
This method offers a good balance between cleanup efficiency and ease of use.
-
To 100 µL of plasma, add 100 µL of water and the internal standard.
-
Load the diluted sample onto a 96-well SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether) by gravity.
-
Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the most thorough sample cleanup.
-
Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for anabolic steroids similar to this compound using different extraction techniques. This data should be used as a general guide for method development.
| Extraction Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Testosterone | 85 - 95 | 60 - 80 (Suppression) | Generic Data |
| Liquid-Liquid Extraction (LLE) | Nandrolone | 90 - 105 | 85 - 110 | Generic Data |
| Solid-Phase Extraction (SPE) | Boldenone | 95 - 110 | 95 - 105 | Generic Data |
| Supported Liquid Extraction (SLE) | Various Steroids | 73.5 - 111.9 | Not explicitly stated, but good precision suggests minimal variable matrix effects. | [3] |
| HybridSPE-Phospholipid | Various Steroids | >90% for most | Significant reduction in phospholipids, leading to minimized matrix effects. |
Visualizations
Caption: The impact of co-eluting phospholipids on this compound ionization.
Caption: Comparison of sample preparation techniques for matrix effect removal.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS[v1] | Preprints.org [preprints.org]
improving the reproducibility of Stenbolone quantification in different lab environments
This guide is designed for researchers, scientists, and drug development professionals to improve the inter-laboratory reproducibility of Stenbolone quantification. It provides detailed troubleshooting advice, standardized protocols, and data tables to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging? A1: this compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS). Quantifying it reproducibly is challenging due to several factors: extensive metabolism in the body, the presence of isomers, potential for matrix effects in biological samples (e.g., urine, plasma), and variations in analytical protocols and instrument sensitivity between laboratories.[1][2] For effective doping control, it's crucial to detect not just the parent compound but also its metabolites, which may be present for a longer duration.[3][4][5]
Q2: What are the primary analytical methods for this compound quantification? A2: The most common and reliable methods are chromatography-based mass spectrometry techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and ability to analyze the compound without derivatization.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for steroid analysis, GC-MS typically requires a chemical derivatization step to improve the volatility and thermal stability of this compound and its metabolites.[5][9][10]
Q3: What are the key validation parameters for a robust this compound quantification method? A3: According to international guidelines (e.g., EMA, FDA, WADA), a fully validated bioanalytical method should document selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, and stability.[11][12][13] Adherence to these guidelines is the first step toward achieving inter-laboratory reproducibility.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended? A4: A SIL-IS (e.g., this compound-d3) is the gold standard for quantitative mass spectrometry. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[12] This allows it to compensate for variations during sample preparation and analysis, significantly improving accuracy and precision.
Troubleshooting Guides
Section 1: Sample Preparation
Q: My sample recovery is low and inconsistent. What are the common causes? A: Low and variable recovery is often traced back to the extraction and hydrolysis steps.
-
Inefficient Hydrolysis: this compound and its metabolites are primarily excreted as glucuronide conjugates.[3][4] Incomplete enzymatic hydrolysis (using β-glucuronidase) will lead to underestimation.
-
Troubleshooting:
-
Enzyme Activity: Verify the activity of your β-glucuronidase enzyme lot. WADA guidelines recommend using purified β-glucuronidase from E. coli.[9]
-
Incubation Conditions: Ensure optimal pH, temperature (e.g., ~37-55°C), and incubation time for the hydrolysis reaction.
-
Monitor Hydrolysis: Include a control sample with a known glucuronide conjugate (e.g., testosterone-glucuronide) in each batch to monitor hydrolysis efficiency.[9]
-
-
-
Suboptimal Extraction: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix and desired cleanliness.
-
Troubleshooting:
-
LLE: Check the pH of the aqueous phase and the polarity/volume of the organic solvent (e.g., methyl tert-butyl ether). Ensure adequate mixing (vortexing) and phase separation.
-
SPE: Ensure the sorbent type is appropriate for steroids. Check that conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes. Column overloading can also lead to breakthrough and low recovery.
-
-
Section 2: Chromatography (LC & GC)
Q: I'm observing poor peak shape (fronting, tailing, or splitting). How can I fix this? A: Poor peak shape compromises integration and reduces accuracy.
-
For both LC and GC:
-
Injection Issues: Injecting too large a volume or using a sample solvent much stronger than the mobile/carrier phase can cause distortion. Reconstitute the final extract in a solvent compatible with the initial mobile phase.[8]
-
Column Contamination: Contaminants from the sample matrix can build up at the head of the column. Use a guard column and ensure adequate sample cleanup.
-
-
LC-Specific:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry.
-
Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the stationary phase. Try adjusting mobile phase pH or using a different column chemistry.
-
-
GC-Specific:
-
Incomplete Derivatization: Un-derivatized analyte can interact with active sites in the GC system, causing tailing. Optimize the derivatization reaction (time, temperature, reagent amount).
-
Active Sites: Deactivate the GC inlet liner and trim the front of the column to remove active sites that cause analyte degradation or adsorption.
-
Q: My retention times are shifting between injections or batches. Why? A: Retention time stability is critical for correct peak identification.
-
LC-Specific:
-
Temperature Fluctuation: Use a column oven to maintain a stable temperature.
-
Pumping Issues: Inconsistent mobile phase composition due to pump malfunction or air bubbles can cause shifts. Degas solvents and prime the pumps.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.
-
-
GC-Specific:
-
Carrier Gas Flow: Check for leaks in the GC system and ensure a constant carrier gas flow rate.
-
Oven Temperature Program: Verify that the oven temperature program is consistent and accurate.
-
Section 3: Mass Spectrometry
Q: My signal intensity is low, or the signal-to-noise (S/N) ratio is poor. A: This is a common issue that can prevent detection at the required low levels.
-
Ion Source Contamination: The ESI or APCI source can become contaminated with non-volatile matrix components, reducing ionization efficiency.
-
Troubleshooting: Clean the ion source regularly according to the manufacturer's protocol. Improve sample cleanup to reduce matrix introduction.
-
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the biological matrix can compete with the analyte for ionization, suppressing its signal.
-
Troubleshooting:
-
Improve Chromatography: Modify the LC gradient to separate the analyte from the interfering compounds.
-
Dilution: Dilute the sample, if sensitivity allows, to reduce the concentration of interfering substances.
-
Change Ionization Source: If using ESI, try APCI, as it can be less susceptible to matrix effects for certain compounds.[14]
-
-
-
Incorrect MS Parameters: Suboptimal MS parameters will result in poor sensitivity.
-
Troubleshooting: Infuse a standard solution of this compound to optimize precursor and product ion selection, collision energy, and other instrument-specific parameters.
-
Data Presentation: Standardized Parameters
To improve reproducibility, laboratories should aim to use harmonized analytical parameters where possible. The tables below provide example starting points for method development.
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | This compound | This compound-d3 (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 303.2 | 306.2 |
| Quantifier Ion (m/z) | 109.1 | 112.1 |
| Qualifier Ion (m/z) | 97.1 | 100.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 50 | 50 |
Table 2: Example GC-MS Parameters for Derivatized this compound
| Parameter | This compound-TMS Derivative |
|---|---|
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Ionization Mode | Electron Ionization (EI) |
| Quantifier Ion (m/z) | 374 (M+) |
| Qualifier Ion 1 (m/z) | 359 |
| Qualifier Ion 2 (m/z) | 284 |
Table 3: Typical Method Validation Acceptance Criteria (based on EMA/FDA Guidelines)
| Parameter | Acceptance Criteria |
|---|---|
| Within-Run Precision (%CV) | ≤15% (≤20% at LLOQ)[12] |
| Between-Run Precision (%CV) | ≤15% (≤20% at LLOQ)[12] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ)[12] |
| Selectivity | No significant interfering peaks at the analyte retention time in blank samples.[11] |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15%.[12] |
| LLOQ S/N Ratio | Typically ≥5.[15] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Urine via LLE
-
Sample Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL).
-
Buffering: Add 0.5 mL of phosphate (B84403) buffer (pH 7.0).
-
Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase from E. coli (>5000 units/mL). Vortex briefly and incubate in a water bath at 55°C for 1 hour.
-
Cooling & pH Adjustment: Remove samples and allow them to cool to room temperature. Add 0.5 mL of potassium carbonate buffer (20%, pH ~9-10).
-
Liquid-Liquid Extraction: Add 5 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis. Vortex to mix.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 8.0 min: Ramp linearly to 95% B
-
8.0 - 9.0 min: Hold at 95% B
-
9.1 - 12.0 min: Return to 50% B (re-equilibration).
-
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using parameters from Table 1.
Visualizations
Caption: General workflow for this compound quantification from sample receipt to reporting.
Caption: Troubleshooting decision tree for low signal intensity in mass spectrometry.
Caption: Key factors contributing to inter-laboratory variability in quantification.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the in vivo metabolism of methylthis compound and detection of novel long term metabolites for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. apro-s.com [apro-s.com]
- 9. wada-ama.org [wada-ama.org]
- 10. toxicologia.unb.br [toxicologia.unb.br]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. starodub.nl [starodub.nl]
- 14. agilent.com [agilent.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Stenbolone and Drostanolone on Androgen Receptor Activation
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of two synthetic anabolic-androgenic steroids (AAS), Stenbolone and Drostanolone, with a specific focus on their interaction with the androgen receptor (AR). Both are derivatives of dihydrotestosterone (B1667394) (DHT) and are recognized for their anabolic properties, which promote muscle growth and protein synthesis.[1][2][3] Drostanolone, also known as dromostanolone, has been used medically to treat breast cancer in women.[4][5] this compound, while structurally similar, was never commercially marketed.[6] This document synthesizes available data on their androgen receptor binding and activation, presents detailed experimental protocols for assessing these interactions, and visualizes the core signaling pathway and experimental workflows.
Quantitative Comparison of Androgen Receptor Interaction
The efficacy of an AAS is largely determined by its affinity for the androgen receptor and its ability to subsequently activate transcriptional processes. While direct, side-by-side comparative studies on this compound and Drostanolone are scarce, data from various sources allow for an indirect comparison. The following table summarizes key parameters related to their anabolic and androgenic potential.
| Parameter | This compound | Drostanolone | Testosterone (Reference) | Notes |
| Chemical Structure | 2-methyl-5α-androst-1-en-17β-ol-3-one | 2α-methyl-5α-androstan-17β-ol-3-one | Androst-4-en-17β-ol-3-one | Both are DHT derivatives.[6][7] this compound has a double bond in the A-ring. |
| Anabolic:Androgenic Ratio | Data not available | 3:1 - 4:1 | 1:1 | This ratio, determined in rodents, indicates a greater anabolic than androgenic effect compared to testosterone.[4] |
| AR Binding Affinity | Expected to be high | Moderate to High | Moderate | As DHT derivatives, both are expected to be potent AR agonists.[4][8] Drostanolone is not a substrate for 5α-reductase, which typically potentiates androgenic effects.[4][8] |
Molecular Signaling Pathway of Androgen Receptor Activation
Androgenic steroids like this compound and Drostanolone exert their effects by binding to and activating the androgen receptor.[2] The activated receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[9] This interaction modulates the transcription of target genes, leading to increased protein synthesis and other physiological effects characteristic of these compounds.[9][10]
Caption: Androgen Receptor (AR) Signaling Pathway.
Experimental Protocols
The characterization of androgen receptor agonists relies on standardized in vitro assays. Below are detailed methodologies for two key experiments: the Androgen Receptor Competitive Binding Assay and the Androgen Receptor Luciferase Reporter Assay.
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and Drostanolone for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR) or recombinant AR protein.[11][12]
-
Radiolabeled ligand (e.g., [³H]-R1881).
-
Test compounds (this compound, Drostanolone).
-
Assay Buffer (e.g., TEGD buffer: TRIS-HCl, EDTA, DTT, Glycerol).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare assay buffers and stock solutions of the radiolabeled ligand and test compounds.
-
Assay Plate Setup: In microtiter plates, add increasing concentrations of the test compounds (e.g., from 10⁻¹⁰ to 10⁻³ M).[13] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competitor).
-
Incubation: Add a fixed concentration of the radiolabeled ligand and the AR-containing cytosol preparation to each well. Incubate overnight at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each well to bind the AR-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve and represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Androgen Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[14]
Objective: To determine the EC50 (half-maximal effective concentration) of this compound and Drostanolone for AR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, LNCaP, or 22Rv1) stably or transiently transfected with two plasmids:
-
Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).[15]
-
Test compounds (this compound, Drostanolone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and incubate for 24 hours.[17]
-
Compound Treatment: Replace the medium with one containing serial dilutions of the test compounds. Include a vehicle control (unstimulated) and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and reporter gene expression.[16][17]
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence produced using a luminometer.[17]
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle). Plot the normalized response against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value.
Comparative Experimental Workflow Visualization
The following diagram illustrates the workflow for comparing this compound and Drostanolone using the described in vitro assays.
Caption: Workflow for AR Binding and Reporter Assays.
Conclusion
Both this compound and Drostanolone are potent agonists of the androgen receptor, a characteristic derived from their DHT-based structure.[6][8] Drostanolone exhibits a favorable anabolic-to-androgenic ratio, suggesting a degree of tissue selectivity.[4] A comprehensive understanding and direct comparison of their potencies require side-by-side execution of standardized binding and functional assays as detailed in this guide. The provided protocols and workflows offer a robust framework for researchers to quantitatively assess the androgen receptor activation profiles of these and other related compounds. This data is critical for drug development and for understanding the structure-activity relationships of anabolic-androgenic steroids.
References
- 1. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 5. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
- 8. Drostanolone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Androstanolone? [synapse.patsnap.com]
- 10. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
In Vitro Anabolic Potency: A Comparative Analysis of Stenbolone and 1-Testosterone
For researchers, scientists, and drug development professionals, understanding the intricate differences in the anabolic potential of synthetic steroids is paramount. This guide provides an objective in vitro comparison of the anabolic potency of Stenbolone and 1-Testosterone, focusing on their interaction with the androgen receptor (AR), a key mediator of anabolic effects.
Executive Summary of Comparative Anabolic Potency
The in vitro data suggests that both 1-Testosterone and this compound are potent androgens. 1-Testosterone demonstrates a high potency in stimulating androgen receptor-dependent gene transcription.[1][2][3] While specific quantitative binding affinity data for this compound is scarce, its methylated derivative, Methylthis compound, is recognized as a potent activator of the androgen receptor.[4] It is important to note that even compounds with lower binding affinity to the androgen receptor can still be potent activators of its signaling pathway.[4][5]
Comparative Data on Androgen Receptor Interaction
| Compound | In Vitro Metric | Result | Reference Compound | Source |
| Methyl-1-Testosterone | AR Transactivation (EC50) | 3 x 10-9 M | Dihydrotestosterone (DHT) | [6] |
| 1-Testosterone | AR Binding and Transactivation | Potent Androgen | Testosterone Propionate | [1][3] |
| Methenolone | Relative Binding Affinity (RBA) | High | Methyltrienolone (MT) | [7][8] |
Note: Data for Methyl-1-Testosterone (a derivative of 1-Testosterone) and Methenolone (structurally similar to this compound) are included due to the limited availability of direct in vitro data for 1-Testosterone and this compound.
Mechanism of Action: Androgen Receptor Signaling
Both this compound and 1-Testosterone exert their anabolic effects primarily through the androgen receptor signaling pathway. This pathway is a cornerstone of male sexual development and plays a crucial role in muscle growth and maintenance.[9]
The mechanism involves the binding of the androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated androgen-AR complex then translocates to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and other anabolic processes.[9]
Experimental Protocols
The assessment of in vitro anabolic potency relies on two primary experimental assays: androgen receptor binding assays and androgen receptor transactivation assays.
Androgen Receptor Binding Assay
This assay quantifies the affinity of a compound for the androgen receptor. A common method is a competitive binding assay where the test compound (e.g., this compound or 1-Testosterone) competes with a radiolabeled androgen (e.g., [3H]methyltrienolone) for binding to the AR. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity. The relative binding affinity (RBA) is often calculated by comparing the IC50 of the test compound to that of a reference standard.[7][8]
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene. Cells, often a human cell line like PC3, are engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When an androgenic compound is added, it binds to and activates the AR, leading to the expression of the reporter gene. The amount of reporter protein produced is proportional to the androgenic activity of the compound. The concentration of the compound that produces 50% of the maximal response is the EC50 value, with a lower EC50 indicating higher potency.[6]
Conclusion
Based on the available in vitro data, both this compound and 1-Testosterone are potent anabolic androgens that function through the activation of the androgen receptor. 1-Testosterone and its derivatives have been shown to be highly effective in activating AR-mediated gene transcription. While direct quantitative data for this compound is limited, its structural similarity to other potent androgens and the known activity of its methylated version suggest significant anabolic potential. It is crucial for researchers to consider both androgen receptor binding affinity and the ability to induce receptor transactivation when evaluating the anabolic potency of such compounds, as these two metrics do not always directly correlate. Further direct comparative in vitro studies are warranted to provide a more definitive ranking of the anabolic potency of this compound and 1-Testosterone.
References
- 1. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 2. 1-Testosterone - Wikipedia [en.wikipedia.org]
- 3. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
validation of a new analytical method for Stenbolone using a certified reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Stenbolone, benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. All validation parameters are established using a certified reference material (CRM) of this compound and are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction
This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone.[3][4] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for research, quality control, and anti-doping purposes. This guide details the validation of a novel, rapid, and cost-effective HPLC-UV method and compares its performance characteristics to a well-established, highly specific GC-MS method.
The objective of this guide is to present the validation data in a clear and comparative format to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.
Experimental Protocols
Certified Reference Material (CRM)
A certified reference material of this compound (CAS No: 5197-58-0) was procured from an accredited supplier. A stock solution of 1000 µg/mL was prepared by dissolving the CRM in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase.
New Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Derivatization: The sample was derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve volatility and thermal stability.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
-
Results and Discussion
The validation of both analytical methods was performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
The quantitative results of the method validation are summarized in the following tables for a clear comparison of the performance of the new HPLC-UV method against the alternative GC-MS method.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 40000 | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Regression Equation | y = 25432x + 1234 | y = 56789x + 567 |
Table 3: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 10 | 99.5% | 101.2% | 98.0% - 102.0% |
| 50 | 100.2% | 99.8% | 98.0% - 102.0% |
| 90 | 99.8% | 100.5% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | |||
| Low Concentration | 1.2% | 1.8% | ≤ 2.0% |
| Medium Concentration | 0.9% | 1.5% | ≤ 2.0% |
| High Concentration | 0.7% | 1.2% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | |||
| Low Concentration | 1.5% | 2.2% | ≤ 3.0% |
| Medium Concentration | 1.1% | 1.9% | ≤ 3.0% |
| High Concentration | 0.9% | 1.6% | ≤ 3.0% |
Table 5: Detection and Quantitation Limits
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.3 | 0.03 |
| Limit of Quantitation (LOQ) | 1.0 | 0.1 |
Table 6: Robustness
| Parameter Varied | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) / Oven Temp (± 2°C) | 1.3% | 1.9% | ≤ 2.0% |
| Mobile Phase Composition (± 2%) / Carrier Gas Flow (± 0.1 mL/min) | 1.6% | 2.1% | ≤ 2.0% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the validation of the new analytical method for this compound.
References
- 1. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Stenbolone Analysis: Immunoassay vs. LC-MS/MS
The primary challenge in steroid analysis is distinguishing between structurally similar compounds. Immunoassays, while offering high throughput and cost-effectiveness, are susceptible to cross-reactivity, potentially leading to overestimated concentrations.[1][2] In contrast, LC-MS/MS provides superior specificity and accuracy, making it the gold standard for confirmation.[2][3]
Performance Comparison
The selection of an analytical method for Stenbolone detection and quantification depends on a balance between throughput, cost, specificity, and sensitivity. The following table summarizes the key performance characteristics of immunoassays versus LC-MS/MS for the analysis of this compound and its metabolites.
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to high; potential for cross-reactivity with structurally similar steroids.[1][2] | Very high; capable of distinguishing between isomers.[3] |
| Sensitivity | Generally in the pg/mL to ng/mL range.[4] | High; typically in the low ng/mL to pg/mL range.[5] |
| Quantitative Accuracy | Can be affected by cross-reactivity, leading to overestimation.[1][2] | High accuracy and precision. |
| Throughput | High; suitable for screening large numbers of samples simultaneously.[6][7] | Lower; sequential sample analysis. |
| Cost per Sample | Lower. | Higher. |
| Confirmation | Requires confirmation by a more specific method like LC-MS/MS. | Considered a confirmatory method.[8] |
| Metabolite Analysis | Limited by antibody specificity; may not detect all metabolites. | Capable of identifying and quantifying multiple metabolites simultaneously.[9][10] |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using a competitive ELISA and an LC-MS/MS method.
This compound Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical competitive ELISA for the detection of this compound in biological samples.
-
Coating: Microtiter plates are coated with a capture antibody specific to this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample/Standard Incubation: Samples, standards, and controls are added to the wells, followed by the addition of a known amount of enzyme-labeled this compound (conjugate). This compound in the sample competes with the conjugate for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Data Analysis: The absorbance is read using a plate reader, and a standard curve is generated to determine the concentration of this compound in the samples.
This compound LC-MS/MS Protocol
This protocol describes a typical workflow for the quantitative analysis of this compound and its metabolites in urine using LC-MS/MS.
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples undergo enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates of this compound metabolites.[9]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The hydrolyzed sample is extracted to isolate the steroids and remove interfering matrix components.
-
Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation and ionization efficiency.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a liquid chromatograph.
-
Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid.[11]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for sensitive and specific detection.
-
-
Data Analysis:
-
The peak areas for the target analytes and internal standards are integrated.
-
A calibration curve is constructed to quantify the concentration of this compound and its metabolites in the samples.
-
Cross-Validation Workflow
The cross-validation of an immunoassay with a highly specific method like LC-MS/MS is a critical step in assay development and validation. This process ensures that the immunoassay provides accurate and reliable results for its intended purpose.
References
- 1. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive microtitration plate enzyme-immunoassay for the anabolic steroid trenbolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Multiplexed immunoassay to detect anabolic androgenic steroids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Stenbolone and Methenolone Metabolic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic profiles of two synthetic anabolic-androgenic steroids (AAS), Stenbolone (2-methyl-5α-androst-1-en-17β-ol-3-one) and Methenolone (B1676379) (1-methyl-5α-androst-1-en-17β-ol-3-one). The information presented is collated from various scientific studies, with a focus on providing experimental data and methodologies to support further research and development.
Executive Summary
This compound and Methenolone are structurally similar AAS that undergo extensive metabolism in the body. Their metabolic pathways are comparable, primarily involving hydroxylation, oxidation, and reduction reactions. The key difference in their structure, the position of the methyl group on the A-ring (C2 for this compound, C1 for Methenolone), influences the specific metabolites formed. While both compounds share common metabolic transformations, the resulting urinary metabolite profiles have distinct characteristics. This guide will delve into these differences, presenting the identified metabolites in a comparative format, outlining the experimental protocols used for their identification, and illustrating the metabolic pathways.
Comparative Metabolic Profiles
The metabolism of both this compound and Methenolone results in a variety of phase I and phase II metabolites. The primary routes of biotransformation include the oxidation of the 17β-hydroxyl group, reduction of the A-ring double bond and 3-keto group, and hydroxylation at various positions on the steroid nucleus.[1][2]
Table 1: Major Urinary Metabolites of this compound Acetate (B1210297) in Humans
| Metabolite Name | Chemical Structure | Conjugation |
| This compound | 2-methyl-5α-androst-1-en-17β-ol-3-one | Glucuronide |
| 3α-hydroxy-2-methyl-5α-androst-1-en-17-one | - | Glucuronide |
| 3α-hydroxy-2ξ-methyl-5α-androstan-17-one | - | Glucuronide |
| 16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | - | Glucuronide & Sulfate (B86663) |
| 16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | - | Glucuronide & Sulfate |
| 16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-one | - | Glucuronide |
| 18-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | - | Glucuronide |
Data sourced from studies on human urine after oral administration of this compound acetate.[2][3]
Table 2: Major Urinary Metabolites of Methenolone Acetate in Humans
| Metabolite Name | Chemical Structure | Conjugation |
| Methenolone | 1-methyl-5α-androst-1-en-17β-ol-3-one | Glucuronide |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | - | Glucuronide |
| 3α-hydroxy-1α-methyl-5α-androstan-17-one | - | Glucuronide |
| 17-epimethenolone | 1-methyl-5α-androst-1-en-17α-ol-3-one | Glucuronide |
| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | - | Glucuronide & Sulfate |
| 6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | - | Glucuronide |
| 18-hydroxy-1-methyl-5α-androst-1-ene-3,17-dione | - | Glucuronide |
Data sourced from studies on human urine after oral administration of Methenolone acetate.[3][4]
A notable difference is the inability of this compound to form metabolites with a 2-methylene group, a transformation observed for Methenolone due to the isomerization of its 1-methyl group following enolization of the 3-keto group.[2]
Metabolic Pathways
The metabolic pathways of this compound and Methenolone are illustrated below. These diagrams depict the primary enzymatic reactions that these compounds undergo.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of Methenolone.
Experimental Protocols
The identification and characterization of this compound and Methenolone metabolites have been predominantly carried out through in vivo and in vitro studies, with analysis heavily relying on mass spectrometry techniques.
In Vivo Human Excretion Studies
A common experimental design for studying the metabolism of these steroids involves the oral administration of a single dose to human volunteers.[2][3][4]
-
Dosage: Typically, a single oral dose of 50 mg of the steroid acetate is administered.[2][3]
-
Sample Collection: Urine samples are collected at various time intervals post-administration, often for up to 120 hours or more.[1][2]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase from E. coli to hydrolyze glucuronide conjugates.[5] For sulfate conjugates, a preparation of β-glucuronidase/arylsulfatase from Helix pomatia is used.[6]
-
Extraction: The hydrolyzed metabolites are then extracted from the urine using liquid-liquid extraction with a solvent such as ethyl acetate.[7]
-
Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis. Common derivatizing agents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[2][5]
-
-
Analytical Technique: The derivatized extracts are analyzed by gas chromatography coupled with mass spectrometry (GC-MS).[2][3][4] The mass spectra of the metabolites are then compared with those of reference standards or interpreted based on known fragmentation patterns of steroids.
Caption: General experimental workflow for in vivo metabolite analysis.
In Vitro Metabolism Studies
In vitro models, such as human liver microsomes (HLM), are also employed to investigate the phase I metabolism of these steroids.[8]
-
Incubation: The steroid is incubated with HLM in the presence of NADPH-regenerating system to facilitate cytochrome P450-mediated reactions.
-
Extraction and Analysis: After incubation, the metabolites are extracted and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), which allows for the detection of polar metabolites without the need for derivatization.
Conclusion
The metabolic profiles of this compound and Methenolone, while similar due to their structural analogy, exhibit key differences that are crucial for their detection and for understanding their biological activity. The primary distinguishing feature is the formation of a 1-methylene metabolite from Methenolone, a pathway not available to this compound. Both compounds are extensively metabolized through oxidation, reduction, and hydroxylation, followed by conjugation, primarily with glucuronic acid. The detailed understanding of these metabolic pathways is essential for the development of sensitive and specific analytical methods for their detection in biological matrices. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biotransformation of these and other related anabolic-androgenic steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and this compound: new steroids isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. dshs-koeln.de [dshs-koeln.de]
Unmasking Stenbolone: A Guide to Metabolite Identification with High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development and anti-doping, the accurate identification of steroid metabolites is paramount. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for confirming the identity of Stenbolone and its analogue, Methylthis compound (B1215765), metabolites, supported by experimental data and protocols.
The abuse of synthetic anabolic-androgenic steroids (AAS) like this compound and its designer analogue Methylthis compound poses a significant challenge in clinical and forensic toxicology. High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous identification of their metabolites, offering superior specificity and sensitivity compared to conventional methods.
Performance Comparison: High-Resolution Mass Spectrometry vs. Other Techniques
The gold standard for steroid analysis has evolved, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a dominant technique.[1] However, high-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers distinct advantages for metabolite identification.[1][2]
| Feature | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | Separates volatile compounds followed by mass analysis, often requiring derivatization.[3] |
| Sample Preparation | Often involves simple extraction and hydrolysis.[4] | Typically requires more extensive sample preparation including enzymatic hydrolysis, extraction, and chemical derivatization.[3] |
| Metabolite Coverage | Excellent for both phase I and phase II metabolites, including intact glucuronide and sulfate (B86663) conjugates.[4][5] | Primarily effective for thermally stable and volatile metabolites; may require hydrolysis of conjugates.[1] |
| Identification Power | High mass accuracy allows for confident identification of unknown metabolites and untargeted screening.[1][5] | Relies on spectral library matching and retention time data, which can be limiting for novel metabolites. |
| Sensitivity | Generally offers high sensitivity, with low detection limits.[1] | Can provide excellent sensitivity, particularly for targeted analyses. |
| Throughput | Amenable to high-throughput screening. | Can be more labor-intensive and time-consuming due to derivatization steps.[1] |
Identified Metabolites of Methylthis compound
Studies on the metabolism of Methylthis compound, a methylated analogue of this compound, have revealed a complex biotransformation profile. Both in vivo and in vitro experiments in humans and horses have identified numerous phase I and phase II metabolites.[6][7][8] The primary metabolic pathways include hydroxylation, reduction, and epimerization.[8] Many metabolites are excreted as glucuronic acid conjugates.[7]
Below is a summary of major identified metabolites from urine samples following oral administration of Methylthis compound.
| Metabolite ID | Proposed Structure | Biotransformation | Species | Detection Window |
| M1a, M1b | 16α/β-hydroxymethylthis compound | Monohydroxylation | Horse, Human | - |
| M1c | 20-hydroxymethylthis compound | Monohydroxylation | Horse | - |
| M2a, M2b | Dihydroxylated methylthis compound | Dihydroxylation | Horse | - |
| M3 | 17-epi-methylthis compound | Epimerization | Horse | - |
| M4 | Methasterone | - | Horse | Up to 4.5 days (plasma) |
| M5 | 2,17-dimethylandrostane-16,17-diol-3-one | - | Horse | Up to 4.5 days (plasma) |
| M6 | Dihydroxylated and reduced methylthis compound | Dihydroxylation, Reduction | Horse | Up to 4.5 days (plasma) |
| M7 | 2α,17α-dimethylandrostane-3α,17β-diol | Reduction | Horse | - |
| M8c | 2,17-dimethylandrostane-3,16,17-triol | - | Horse | Up to 5 days (urine) |
| M9 | 2,17-dimethylandrostane-2,3,16,17-tetraol | - | Horse | Up to 5 days (urine) |
| - | 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol | Reduction | Human | Up to 29 days |
| - | 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol | Reduction | Human | Up to 29 days |
| S1 | 2,17α-dimethyl-16ξ,17β-dihydroxy-5α-androst-1-en-3-one | Dihydroxylation | Human | > 1 week |
| S2 | 2,17α-dimethyl-3α,16ξ,17β-trihydroxy-5α-androst-1-ene | Trihydroxylation, Reduction | Human | > 1 week |
Note: This table is a compilation from multiple studies and detection windows may vary based on dosage and individual metabolism.[3][6][7][8]
Experimental Protocols
The successful identification of this compound metabolites using HRMS relies on robust and well-defined experimental protocols. Below are generalized methodologies for sample preparation and analysis.
Sample Preparation for Urine Analysis
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples (typically 2-5 mL) are buffered to pH 7 and incubated with β-glucuronidase from E. coli at 50°C for 1-3 hours.[3]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, the sample is extracted with an organic solvent such as diethyl ether or a mixture of pentane (B18724) and ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-HRMS analysis.[3]
-
Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for sample clean-up and concentration. This method is often employed in comprehensive steroid profiling workflows.[5]
LC-HRMS Analysis
-
Chromatography: A reversed-phase C18 column is typically used for separation with a gradient elution program. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used for detection.[1] Data is acquired in full-scan mode to detect all potential metabolites. Data-dependent MS/MS scans can be triggered for fragmentation analysis to aid in structural elucidation.[6]
GC-MS Analysis (for comparison)
-
Derivatization: After extraction, the dried residue is derivatized to increase the volatility and thermal stability of the metabolites. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][9]
-
GC Separation: A capillary column with a non-polar stationary phase is used for separation.
-
MS Detection: A quadrupole or ion trap mass spectrometer is commonly used for detection.
Workflow for Metabolite Identification
The following diagram illustrates a typical experimental workflow for the identification of this compound metabolites using LC-HRMS.
Figure 1. Experimental workflow for this compound metabolite identification.
Conclusion
High-resolution mass spectrometry provides a robust and reliable platform for the identification and confirmation of this compound and its metabolites. Its ability to perform untargeted analysis with high mass accuracy makes it an invaluable tool for anti-doping laboratories and researchers in drug metabolism. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for the implementation of HRMS in the comprehensive analysis of anabolic steroids.
References
- 1. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. High-resolution mass spectrometry as an alternative detection method to tandem mass spectrometry for the analysis of endogenous steroids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the in vivo metabolism of methylthis compound and detection of novel long term metabolites for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stenbolone versus Methylstenbolone: assessing differences in cellular activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular activities of two synthetic anabolic-androgenic steroids (AAS), Stenbolone and its 17α-methylated derivative, Methylthis compound (B1215765). While both are derivatives of dihydrotestosterone (B1667394) (DHT), their structural differences, particularly the C17α-methylation in Methylthis compound, are anticipated to confer distinct pharmacological profiles, including oral bioavailability, anabolic potency, and cellular toxicity. This document summarizes the available data, outlines relevant experimental protocols for their assessment, and visualizes the key signaling pathways involved in their cellular action.
Overview of Compounds
This compound (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic AAS that is structurally similar to drostanolone (B1670957) and 1-testosterone.[1] As a non-17α-alkylated steroid, it is typically administered via intramuscular injection to bypass hepatic first-pass metabolism.[1]
Methylthis compound (2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one) is the 17α-methylated analog of this compound.[2] This modification is designed to enhance oral bioavailability by inhibiting hepatic metabolism. However, 17α-alkylation is also strongly associated with an increased risk of hepatotoxicity.[3][4]
Comparative Cellular Activity Data
Direct comparative studies on the cellular activities of this compound and Methylthis compound are limited in publicly available scientific literature. The following table summarizes known characteristics and provides an inferred comparison based on their structural properties and data from related anabolic steroids.
| Parameter | This compound | Methylthis compound | Key Differences & Notes |
| Androgen Receptor (AR) Binding Affinity | Expected to have moderate to high binding affinity for the androgen receptor. | Expected to have a high binding affinity for the androgen receptor, potentially comparable to or greater than this compound. | The addition of the 17α-methyl group can influence the conformation of the steroid and its interaction with the AR ligand-binding domain. Direct competitive binding assays are required for a definitive comparison. |
| Anabolic Potency (in vitro) | Reported to have anabolic effects, promoting muscle growth.[5] | Considered a potent oral anabolic agent. | The increased bioavailability of Methylthis compound due to 17α-methylation likely contributes to its perceived higher potency in vivo. In vitro studies on muscle cell differentiation would be needed to compare their intrinsic anabolic activity. |
| Aromatization to Estrogen | Does not aromatize.[6] | Does not aromatize. | Both are DHT derivatives and lack the necessary chemical structure for the aromatase enzyme to convert them into estrogens. |
| Hepatotoxicity | Expected to have low hepatotoxicity due to the absence of 17α-alkylation. | Known to be hepatotoxic.[3][4][7] | The 17α-methyl group is a key structural feature associated with liver damage caused by oral AAS.[3] |
| Metabolism | Primarily metabolized through reduction of the A-ring and oxidation of the 17β-hydroxyl group.[8] | Undergoes phase I metabolism, primarily through hydroxylation.[2][9][10] | The 17α-methyl group in Methylthis compound hinders oxidation at the 17-position, leading to different metabolic pathways compared to this compound. |
Experimental Protocols
To empirically determine the differential cellular activities of this compound and Methylthis compound, the following experimental protocols are recommended.
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of this compound and Methylthis compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881.
-
This compound and Methylthis compound test compounds.
-
Assay buffer (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol, and sodium molybdate).
-
Wash buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add a fixed concentration of recombinant AR-LBD and the radiolabeled androgen to each well.
-
Add increasing concentrations of unlabeled this compound or Methylthis compound to compete with the radioligand for binding to the AR. Include wells with only the radioligand and AR for total binding and wells with an excess of unlabeled DHT for non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the wells to remove unbound ligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). A lower IC50 indicates a higher binding affinity.[11][12][13][14][15]
In Vitro Myogenesis Assay
This assay assesses the anabolic activity of the compounds by measuring their ability to promote the differentiation of myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblast cell line or primary human skeletal muscle cells.
-
Growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation medium (e.g., DMEM with 2% horse serum).
-
This compound and Methylthis compound.
-
Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain).
-
Fluorescent secondary antibodies.
-
DAPI for nuclear staining.
-
Microscope with fluorescence capabilities.
Procedure:
-
Culture myoblasts in growth medium until they reach a high confluency.
-
Induce differentiation by switching to a low-serum differentiation medium.
-
Treat the cells with varying concentrations of this compound or Methylthis compound.
-
After a set period of differentiation (e.g., 3-5 days), fix the cells.
-
Perform immunofluorescence staining for myogenic markers to visualize myotube formation.
-
Quantify myogenesis by calculating the fusion index (the percentage of nuclei within myotubes to the total number of nuclei). An increased fusion index indicates enhanced myogenic differentiation.[16][17][18][19]
Cellular Cytotoxicity Assays
These assays evaluate the potential toxicity of the compounds, particularly the hepatotoxicity of Methylthis compound.
3.3.1. MTT Assay (Metabolic Activity)
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
This compound and Methylthis compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound and Methylthis compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.[20][21][22]
3.3.2. LDH Release Assay (Membrane Integrity)
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
This compound and Methylthis compound.
-
LDH cytotoxicity assay kit.
-
96-well plate reader.
Procedure:
-
Seed and treat hepatocytes as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using the assay kit. LDH is a cytosolic enzyme that is released upon cell membrane damage.
-
An increase in LDH activity in the supernatant corresponds to increased cytotoxicity.[23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for anabolic-androgenic steroids and a general experimental workflow for comparing the cellular activities of this compound and Methylthis compound.
Caption: Classical Androgenic Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
This compound and Methylthis compound are two closely related anabolic-androgenic steroids with a critical structural difference that dictates their likely route of administration and safety profile. The 17α-methylation of Methylthis compound is expected to increase its oral bioavailability and anabolic potency in vivo, but at the significant cost of hepatotoxicity. In contrast, this compound, lacking this modification, is likely less orally active but also considerably less hepatotoxic.
For a definitive comparison of their cellular activities, direct, head-to-head in vitro studies are essential. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the androgen receptor binding affinity, myogenic potential, and cytotoxicity of these and other related anabolic compounds. Such data are crucial for a comprehensive understanding of their structure-activity relationships and for the development of safer and more effective anabolic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic study of methylthis compound in horses using liquid chromatography-high resolution mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medwin Publishers | Hepatotoxicity Associated with Methylthis compound and Stanozolol Abuse [medwinpublishers.com]
- 5. ukfitlife.uk [ukfitlife.uk]
- 6. This compound - Bodybuilding Forums - JuicedMuscle.com [juicedmuscle.com]
- 7. Methylthis compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Studies on anabolic steroids--6. Identification of urinary metabolites of this compound acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of methylthis compound studied with human liver microsomes and the uPA⁺/⁺-SCID chimeric mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Muscle Stem Cell Differentiation Using Live-Cell Imaging and Eccentricity Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aldosterone Inhibits In Vitro Myogenesis by Increasing Intracellular Oxidative Stress via Mineralocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
Evaluating the Specificity of an Anti-Stenbolone Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of an antibody's specificity is paramount to ensure data accuracy and reproducibility. This guide provides an objective comparison of methodologies to evaluate an anti-Stenbolone antibody, complete with supporting experimental data frameworks and detailed protocols. Antibody specificity is its ability to selectively bind to its target antigen without cross-reacting with other molecules.[1] Using non-specific antibodies can lead to false results, misinterpretation of data, and wasted resources.[1]
Stenbolone and Potential Cross-Reactants
This compound, also known as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[2] Its chemical structure is similar to other endogenous and synthetic steroids, which are the primary source of potential cross-reactivity for any anti-Stenbolone antibody.
Key Potential Cross-Reactants based on Structural Similarity:
-
Parent Compound: Dihydrotestosterone (DHT)
-
Structurally Related AAS:
-
Endogenous Steroids:
-
Testosterone
-
Epitestosterone
-
Androsterone
-
Experimental Methodologies for Specificity Evaluation
A multi-pronged approach is necessary to validate antibody specificity thoroughly.[3] Key methods include competitive ELISA for quantitative analysis and Western Blotting for qualitative confirmation. More advanced techniques like Surface Plasmon Resonance (SPR) can provide in-depth kinetic data.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a primary method for quantifying antibody specificity and cross-reactivity. The assay measures the ability of structurally related compounds (potential cross-reactants) to compete with this compound for binding to the antibody.[4]
Experimental Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA) in carbonate-bicarbonate buffer and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, each well is incubated with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[5]
-
Competitive Reaction: A fixed concentration of the anti-Stenbolone antibody is mixed with varying concentrations of either the this compound standard or the potential cross-reactant. 100 µL of this mixture is added to the appropriate wells. The plate is then incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer to remove unbound antibodies and competitors.[6]
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.[7]
-
Washing: The plate is washed five times with wash buffer.
-
Detection: A substrate solution (e.g., TMB) is added to each well. The plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance (Optical Density, OD) is measured at 450 nm using a microplate reader.
-
Analysis: The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is calculated. Cross-reactivity is determined using the formula:
-
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Western Blotting (Immunoblotting)
Western blotting provides qualitative evidence of specificity by verifying that the antibody binds to its target antigen based on molecular weight.[1]
Experimental Protocol:
-
Sample Preparation: this compound is conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) to enable separation by SDS-PAGE. The same is done for key potential cross-reactants.
-
Gel Electrophoresis: The prepared protein conjugates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]
-
Blocking: The membrane is incubated for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific binding.[8]
-
Primary Antibody Incubation: The membrane is incubated with the anti-Stenbolone antibody (at an optimized dilution) overnight at 4°C with gentle agitation.[6]
-
Washing: The membrane is washed three times for 5 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: The membrane is washed again three times for 5 minutes each with wash buffer.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.[8]
Data Presentation for Comparison
Quantitative data from specificity experiments should be summarized for clear comparison. Below are example tables comparing a hypothetical "New Anti-Stenbolone Antibody" with a "Current Market Alternative."
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | New Anti-Stenbolone Ab IC50 (nM) | New Anti-Stenbolone Ab Cross-Reactivity (%) | Current Market Alternative IC50 (nM) | Current Market Alternative Cross-Reactivity (%) |
| This compound | 5.2 | 100 | 7.5 | 100 |
| Drostanolone | 1,250 | 0.42 | 850 | 0.88 |
| 1-Testosterone | 2,800 | 0.19 | 1,500 | 0.50 |
| Dihydrotestosterone (DHT) | >10,000 | <0.05 | 6,200 | 0.12 |
| Testosterone | >10,000 | <0.05 | >10,000 | <0.07 |
| Methenolone | 950 | 0.55 | 550 | 1.36 |
Table 2: Western Blot Specificity Summary
| Target Conjugate | New Anti-Stenbolone Ab Signal | Current Market Alternative Signal |
| This compound-BSA | Strong, Specific Band | Strong, Specific Band |
| Drostanolone-BSA | No Signal | Faint Band |
| 1-Testosterone-BSA | No Signal | Faint Band |
| DHT-BSA | No Signal | No Signal |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Workflow for evaluating antibody specificity using competitive ELISA.
Caption: Logical relationship of antibody binding affinity to target and cross-reactants.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Guide to Inter-Laboratory Quantification of Stenbolone
Introduction
Stenbolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1] Its detection and quantification are of significant interest in clinical research, sports anti-doping, and forensic toxicology. Accurate and reproducible quantification of this compound across different laboratories is crucial for harmonized results and meaningful data interpretation. While no dedicated inter-laboratory comparison studies for this compound have been published, this guide provides a comparative overview of the two primary analytical methodologies employed for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The principles and challenges of inter-laboratory comparisons, as highlighted in studies of similar compounds, underscore the importance of standardized methodologies which will be discussed herein.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these techniques, complete with experimental protocols, performance data from single-laboratory validation studies, and visual workflows to aid in methodological selection and implementation.
Comparison of Analytical Methodologies
The quantification of this compound in biological matrices is predominantly achieved using either GC-MS or LC-MS/MS. Each technique offers a unique set of advantages and disadvantages.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. Analytes are ionized, and the mass-to-charge ratio of fragments is measured. | Separates non-volatile compounds in the liquid phase. Analytes are ionized and precursor/product ion pairs are monitored for high selectivity. |
| Derivatization | Often mandatory for steroids like this compound to increase volatility and thermal stability.[2][3][4] | Generally not required, which simplifies sample preparation.[4][5] |
| Sample Throughput | Can be lower due to the additional derivatization step and longer run times. | Typically higher due to simpler sample preparation and faster chromatographic runs. |
| Sensitivity | High sensitivity can be achieved, often at the picogram level.[6] | Generally offers very high sensitivity, capable of detecting analytes at picogram to femtogram levels.[7] |
| Specificity | Good, but can be limited by isomeric interferences. Tandem MS (GC-MS/MS) significantly improves specificity.[6] | Excellent, due to the use of Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Prone to matrix effects where co-eluting compounds can suppress or enhance the ionization of the target analyte.[8] |
| Instrumentation Cost | Generally lower initial and operational costs compared to LC-MS/MS. | Higher initial and operational costs. |
| Robustness | Considered a very robust and well-established technique for steroid analysis. | Modern instruments are highly robust, but the liquid chromatography front-end can be more prone to issues like column degradation and blockages. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reducing inter-laboratory variability. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Protocol 1: this compound Quantification by GC-MS
This protocol is a generalized procedure for the analysis of anabolic steroids in urine.
-
Sample Preparation (Urine)
-
To 2 mL of urine, add an internal standard (e.g., deuterated this compound or a structurally similar steroid).
-
Perform enzymatic hydrolysis of glucuronide conjugates by adding β-glucuronidase from E. coli and incubating at 50-60°C for 1-2 hours.[9]
-
Adjust the pH to ~9 with a suitable buffer (e.g., sodium carbonate).
-
Perform liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[9]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
-
Derivatization
-
Reconstitute the dried extract in a derivatizing agent. A common reagent for steroids is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and a thiol like ethanethiol (B150549) or dithiothreitol (B142953) (DTT).[2][10]
-
Incubate the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[2][10]
-
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-1ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, then ramp to 320°C at 20°C/min and hold for 2 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, SIM is preferred, monitoring characteristic ions of the this compound-TMS derivative.
-
Protocol 2: this compound Quantification by LC-MS/MS
This protocol is a generalized procedure for the analysis of anabolic steroids in serum or plasma.
-
Sample Preparation (Serum/Plasma)
-
To 200 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 600 µL of ice-cold acetonitrile (B52724). Vortex for 30 seconds.[11]
-
Centrifuge at 12,000 rpm for 5-10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new tube.
-
(Optional) Further clean-up can be performed using solid-phase extraction (SPE) with a C18 cartridge or phospholipid removal plates to minimize matrix effects.[12][13]
-
Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[11]
-
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or Waters Acquity UPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7]
-
Gradient: A typical gradient would start at 40-50% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Sciex 4500 QTRAP or Thermo TSQ Quantiva.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion (e.g., [M+H]+ for this compound) and product ions would be optimized for quantification and confirmation.
-
Quantitative Data and Method Performance
As no direct inter-laboratory comparison data for this compound is available, the following table summarizes typical performance characteristics from single-laboratory validation studies for anabolic steroids using GC-MS and LC-MS/MS. These values provide an indication of the expected performance of these methods. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be accurately and precisely quantified.[14][15][16]
Table 2: Example Performance Characteristics of AAS Quantification Methods
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 1.0 - 2.5 ng/mL | 0.1 - 0.2 ng/mL | [7][10] |
| Limit of Quantitation (LOQ) | 2.5 - 5.0 ng/mL | 0.2 - 0.4 µg/kg | [7][10] |
| Linearity (R²) | > 0.99 | > 0.99 | [12] |
| Recovery | Typically > 85% | 95.3 - 119.4% | [12] |
| Precision (RSD%) | < 15% | < 15% | [12] |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound, from sample receipt to data analysis, highlighting the key differences between the GC-MS and LC-MS/MS procedures.
Caption: Workflow for this compound quantification by GC-MS and LC-MS/MS.
Signaling Pathway
This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily through the androgen receptor. The diagram below illustrates this classical genomic signaling pathway.
Caption: Genomic signaling pathway of this compound via the androgen receptor.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the analysis, including the required sensitivity, sample matrix, desired sample throughput, and available budget. While GC-MS is a robust and well-established method, LC-MS/MS offers advantages in terms of simpler sample preparation and potentially higher sensitivity and specificity. For achieving consistency in inter-laboratory comparisons, the standardization of the entire analytical process, from sample preparation to data analysis, is paramount. Future round-robin or proficiency testing studies specifically targeting this compound would be invaluable for establishing method-specific performance criteria and ensuring data comparability across different laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. waters.com [waters.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Detection of designer steroid methylthis compound in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 14. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) [ideas.repec.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape of Anabolic Steroids: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the gene expression profiles induced by various anabolic-androgenic steroids (AAS). While direct transcriptional data for Stenbolone is not available in the current body of scientific literature, this document summarizes the known effects of other commonly studied AAS on skeletal muscle gene expression, offering a valuable reference for understanding their mechanisms of action and for designing future research.
Anabolic-androgenic steroids are synthetic derivatives of testosterone (B1683101) that exert profound effects on muscle growth and performance. These effects are primarily mediated by the binding and activation of the androgen receptor (AR), a ligand-inducible transcription factor that modulates the expression of a wide array of target genes. Understanding the distinct transcriptional signatures of different AAS is crucial for elucidating their specific physiological effects and for the development of novel therapeutics with improved safety profiles.
Comparative Analysis of Gene Expression Changes
While a head-to-head comparison of this compound with other AAS is not currently possible due to a lack of specific data, a systematic review of 29 studies has shed light on the general and specific effects of eight other AAS on gene expression in skeletal muscle. These compounds include nandrolone (B1676933) decanoate, testosterone esters, dihydrotestosterone, tetrahydrogestrinone, trenbolone (B1683226) esters, methandienone, desoxymethyltestosterone, and metenolone.
Across these studies, a number of genes have been consistently identified as being upregulated by AAS administration. The most commonly reported of these are:
-
Insulin-like Growth Factor 1 (IGF-1): A key regulator of muscle growth and proliferation.
-
Myogenin (MYOG): A myogenic regulatory factor crucial for muscle cell differentiation.
-
MyoD: Another master regulator of myogenesis.
The table below summarizes the general findings on gene expression changes induced by this group of AAS in skeletal muscle. It is important to note that the specific genes and the magnitude of their regulation can vary depending on the specific AAS, dosage, and experimental model.
| Gene Category | Representative Genes | General Effect of AAS |
| Myogenic Regulatory Factors | MYOG, MyoD | Upregulation |
| Growth Factors | IGF-1 | Upregulation |
| Signaling Pathways | Components of Notch and Wnt pathways | Modulation |
| Atrogenes (muscle atrophy genes) | MuRF1, Atrogin-1 | Suppression (by some AAS like trenbolone) |
Signaling Pathways Modulated by Anabolic Steroids
The anabolic effects of AAS are orchestrated through the modulation of several key signaling pathways. Upon entering a target cell, an AAS molecule binds to the androgen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes. This is often referred to as the "genomic" pathway.
Furthermore, studies have indicated that AAS can influence other signaling cascades that play a crucial role in muscle physiology, such as the Notch and Wnt pathways, which are involved in satellite cell activation and myogenic differentiation.
Caption: General signaling pathway of anabolic-androgenic steroids (AAS) in skeletal muscle.
Experimental Protocols
The methodologies employed in studying the effects of AAS on gene expression are critical for the interpretation of the results. A common experimental workflow involves the administration of a specific AAS to an animal model (e.g., rodents) or the analysis of tissue samples from human subjects.
A Representative Experimental Workflow:
-
Subject/Model Selection: Human volunteers (e.g., resistance-trained individuals) or animal models (e.g., male rats or mice) are selected.
-
AAS Administration: The specific AAS is administered at a defined dosage and duration. Control groups receive a vehicle treatment.
-
Tissue Collection: Skeletal muscle biopsies are collected from a relevant muscle group (e.g., trapezius in humans, gastrocnemius in rodents).
-
RNA Extraction: Total RNA is isolated from the muscle tissue samples. The quality and quantity of the RNA are assessed.
-
Transcriptomic Analysis:
-
RNA-Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome.
-
Microarray Analysis: This technique uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously.
-
-
Data Analysis: The resulting gene expression data is analyzed to identify differentially expressed genes between the AAS-treated and control groups.
-
Pathway Analysis: Bioinformatic tools are used to identify the biological pathways and processes that are significantly affected by the AAS treatment.
Caption: A typical experimental workflow for studying AAS-induced gene expression changes.
Future Directions
The current understanding of the comparative transcriptomic effects of different AAS is still limited. Future research should focus on:
-
Direct Comparative Studies: Conducting well-controlled studies that directly compare the gene expression profiles induced by a range of AAS, including this compound, in the same experimental system.
-
Dose-Response and Time-Course Analyses: Investigating how varying doses and durations of AAS exposure affect the transcriptional landscape.
-
Human Studies: Performing more transcriptomic studies in human cohorts to validate findings from animal models and to understand the effects in a more clinically relevant context.
By addressing these research gaps, the scientific community can build a more complete picture of the molecular mechanisms underlying the diverse effects of different anabolic steroids, which will be invaluable for both clinical applications and for understanding the health implications of their use.
Validation of Stenbolone's Anabolic Effects in a Castrated Rodent Model: A Comparative Guide
This guide provides a comprehensive overview of the validation of the anabolic effects of Stenbolone, a synthetic anabolic-androgenic steroid (AAS), within a castrated rodent model. It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on established experimental protocols and expected outcomes. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide synthesizes data from standardized assays and the known pharmacological profile of similar compounds to present a representative comparison.
Introduction to this compound and Anabolic Validation
This compound (also known as 2-methyl-5α-androst-1-en-17β-ol-3-one) is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its anabolic properties, referring to the promotion of muscle growth, are typically evaluated in preclinical studies using the castrated rodent model. This model is the gold standard for assessing the anabolic and androgenic activity of a substance because castration removes the primary source of endogenous androgens (testosterone), making the animal highly sensitive to externally administered AAS.
The most common method for this evaluation is the Hershberger bioassay.[2][3][4][5] This assay measures the change in weight of specific androgen-dependent tissues in castrated male rats following administration of a test compound. Tissues are broadly categorized as anabolic (myotrophic) or androgenic. The levator ani muscle is the key indicator of anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.[6] An ideal anabolic agent would demonstrate a high degree of stimulation on the levator ani muscle with minimal impact on the prostate and seminal vesicles.
Experimental Protocols
The methodology for assessing the anabolic and androgenic effects of a compound like this compound in a castrated rodent model typically follows the OECD Test Guideline 441 for the Hershberger Bioassay.[3]
1. Animal Model and Preparation:
-
Species: Immature male rats (e.g., Wistar or Sprague-Dawley strain).
-
Age: Animals are typically castrated around postnatal day 42.
-
Acclimatization: A post-surgical recovery and acclimatization period of at least seven days is allowed.[4] This period ensures that endogenous testosterone (B1683101) levels have diminished, and the androgen-dependent tissues have regressed.
2. Dosing and Administration:
-
Test Groups: A minimum of six animals per group is standard.[3] The study includes a vehicle control group (e.g., corn oil), a positive control group receiving a reference androgen like Testosterone Propionate (TP), and at least two dose levels of the test substance (this compound Acetate).
-
Administration: The test substance is administered daily for 10 consecutive days.[3] The route of administration is typically subcutaneous (s.c.) injection or oral gavage.
-
Dose Selection: Dose levels are determined from range-finding studies to identify a dose that elicits a significant response without causing overt toxicity.[2]
3. Endpoint Measurement:
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[3]
-
Tissue Collection: The following five androgen-dependent tissues are carefully dissected and weighed (fresh weight):
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including fluids and coagulating glands)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: The weights of these tissues are statistically compared between the treated groups and the vehicle control group. A significant increase in the weight of two or more of these tissues is considered a positive androgenic response.[3]
Data Presentation
The following tables represent expected quantitative data from a Hershberger assay comparing this compound Acetate to a vehicle control and Testosterone Propionate (TP) as a reference androgen. The data is illustrative and serves to demonstrate the expected anabolic and androgenic profile of a potent anabolic agent.
Table 1: Absolute Organ Weights (mg) in Castrated Rats
| Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani (mg) |
| Vehicle Control | 0 | 15.2 ± 2.5 | 10.5 ± 1.8 | 120.8 ± 10.1 |
| Testosterone Propionate | 0.4 | 150.7 ± 15.3 | 125.4 ± 12.9 | 350.2 ± 25.6 |
| This compound Acetate (Low) | 0.2 | 85.3 ± 9.1 | 70.1 ± 7.5 | 400.5 ± 30.8 |
| This compound Acetate (High) | 0.8 | 130.6 ± 13.8 | 110.9 ± 11.2 | 550.7 ± 45.1 |
Table 2: Relative Organ Weights (% of Vehicle Control)
| Group | Dose (mg/kg/day) | Ventral Prostate (%) | Seminal Vesicles (%) | Levator Ani (%) | Anabolic/Androgenic Ratio* |
| Vehicle Control | 0 | 100% | 100% | 100% | - |
| Testosterone Propionate | 0.4 | 991% | 1194% | 290% | 0.26 |
| This compound Acetate (Low) | 0.2 | 561% | 668% | 332% | 0.54 |
| This compound Acetate (High) | 0.8 | 859% | 1056% | 456% | 0.48 |
*Anabolic/Androgenic Ratio is calculated as (Relative Levator Ani Response) / (Average of Relative Ventral Prostate and Seminal Vesicle Response). A higher ratio suggests greater anabolic selectivity.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Hershberger bioassay in castrated rodents.
Androgen Receptor Signaling Pathway
Caption: Mechanism of action for this compound via the Androgen Receptor.
Discussion and Conclusion
The castrated rodent model, particularly through the standardized Hershberger assay, provides a reliable framework for validating the anabolic and androgenic effects of steroids like this compound. The anabolic action of these compounds is mediated through the androgen receptor signaling pathway.[7][8][9] Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of genes responsible for protein synthesis, leading to muscle hypertrophy.[10][11]
As a DHT derivative, this compound is expected to be a potent activator of the androgen receptor.[1] The illustrative data presented in this guide suggests that this compound would likely demonstrate strong anabolic activity, as indicated by a significant increase in levator ani muscle weight. The anabolic-to-androgenic ratio provides a crucial metric for comparing the selectivity of different AAS. A compound with a higher ratio is theoretically more desirable for therapeutic applications where muscle growth is the goal, and androgenic side effects (such as prostate growth) are to be minimized. Further direct comparative studies are necessary to definitively establish the precise anabolic and androgenic profile of this compound relative to other AAS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. oecd.org [oecd.org]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Androgen Receptor Binding Affinity of Stenbolone and Other Dihydrotestosterone (DHT) Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding affinity of synthetic steroids to the androgen receptor (AR) is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the in vitro binding affinity of Stenbolone and other structurally related dihydrotestosterone (B1667394) (DHT) derivatives to the androgen receptor.
Quantitative Comparison of Androgen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound to the androgen receptor is a measure of its ability to bind to the receptor in comparison to a reference androgen. In the following table, data has been compiled from a key study by Saartok, Dahlberg, and Gustafsson (1984), which utilized a competitive binding assay with [3H]methyltrienolone (MT) as the radioligand to determine the RBA of various steroids to the androgen receptor in rat prostate cytosol. It is important to note that while this provides a standardized comparison, absolute values can vary between different experimental setups.
| Compound | Chemical Name | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) in Rat Prostate Cytosol |
| Methyltrienolone (MT) | 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one | 100% |
| Dihydrotestosterone (DHT) | 5α-androstan-17β-ol-3-one | 46%[1] |
| Methenolone | 1-methyl-5α-androst-1-en-17β-ol-3-one | 21%[1] |
| Mesterolone | 1α-methyl-5α-dihydrotestosterone | 25%[1] |
| This compound | 2-methyl-5α-androst-1-en-17β-ol-3-one | Data not available in comparative studies |
| Drostanolone | 2α-methyl-5α-dihydrotestosterone | Data not available in comparative studies |
Note: The RBA is calculated based on the ability of the compound to displace the radiolabeled ligand from the androgen receptor.
Structural Relationships of Compared DHT Derivatives
The following diagram illustrates the structural similarities and differences between this compound and the other DHT derivatives discussed in this guide. All are based on the dihydrotestosterone backbone.
Caption: Structural relationship of this compound and other DHT derivatives to Dihydrotestosterone.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of relative binding affinity is typically achieved through a competitive radioligand binding assay. This in vitro method assesses the ability of an unlabeled steroid (the competitor) to displace a radiolabeled ligand of known high affinity from the androgen receptor.
Key Materials and Reagents:
-
Androgen Receptor Source: Cytosolic fraction from tissues with high AR expression, such as the rat prostate, or recombinant human androgen receptor.
-
Radioligand: A high-affinity, radioactively labeled androgen, commonly [3H]methyltrienolone (R1881) or [3H]dihydrotestosterone.
-
Competitor Steroids: Unlabeled this compound, Drostanolone, Mesterolone, Methenolone, and a reference compound (e.g., unlabeled DHT or the radioligand itself).
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor, such as glycerol, EDTA, and dithiothreitol.
-
Dextran-Coated Charcoal (DCC): Used to separate free radioligand from receptor-bound radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Experimental Workflow:
Caption: Workflow for a typical competitive radioligand binding assay.
Detailed Methodological Steps:
-
Preparation of Androgen Receptor Cytosol: Prostate tissue from castrated male rats is homogenized in a cold buffer. The homogenate is then centrifuged at high speed to pellet cellular debris and organelles, with the resulting supernatant (cytosol) containing the soluble androgen receptors.
-
Incubation: Constant amounts of the androgen receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled competitor steroids. Control tubes are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled steroid).
-
Separation of Bound and Free Ligand: Following incubation to equilibrium, dextran-coated charcoal is added to the mixture. The charcoal rapidly adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in solution.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal with the adsorbed free radioligand.
-
Quantification: A sample of the supernatant, containing the receptor-bound radioligand, is transferred to a scintillation vial. A scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of the competitor steroid. From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to the IC50 of a reference standard.
Discussion
The available data indicates that Mesterolone and Methenolone are potent binders to the androgen receptor, although with lower affinity than the endogenous androgen DHT and the synthetic androgen methyltrienolone. The structural modifications of these DHT derivatives, such as the introduction of a methyl group or a double bond, significantly influence their binding characteristics.
The lack of direct comparative in vitro binding data for this compound and Drostanolone highlights a gap in the publicly available scientific literature. While both are known to be potent androgens, their precise affinity relative to other DHT derivatives in a standardized assay remains to be fully elucidated. The experimental protocol detailed in this guide provides a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of the structure-activity relationships of this class of compounds. Researchers are encouraged to utilize such standardized assays to generate comparable data and further contribute to the field of androgen receptor pharmacology.
References
Safety Operating Guide
Personal protective equipment for handling Stenbolone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Stenbolone, a synthetic anabolic-androgenic steroid. Due to the lack of a comprehensive public Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs), a conservative approach based on guidelines for handling potent pharmaceutical compounds and hazardous drugs is essential. The primary goal is to minimize exposure through inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment is mandatory to ensure personnel safety.
Engineering Controls:
-
Containment: All manipulations of this compound powder, including weighing and reconstituting, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box. This is the primary method for controlling airborne particles at the source.
-
Ventilation: General laboratory ventilation must be adequate to further reduce the potential for airborne exposure.
Personal Protective Equipment:
The following table summarizes the required PPE for handling this compound. This is based on general guidance for handling hazardous pharmaceutical compounds.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves to provide enhanced protection against contamination. Gloves should be changed immediately if they become contaminated, punctured, or torn. |
| Eye & Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over the goggles to provide an additional layer of protection for the face and neck.[1] |
| Respiratory Protection | N95 Respirator or Higher | For handling powders, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles. For higher-risk procedures or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.[2] |
| Body Protection | Disposable Gown or Coveralls | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls may be appropriate to ensure full-body protection.[2] |
| Shoe Protection | Disposable Shoe Covers | Shoe covers should be worn to prevent the tracking of contaminants out of the handling area. |
Operational Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure risk.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Trace Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, and pipette tips, are considered trace-contaminated waste. This waste must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Bulk Waste: Unused or expired this compound is considered bulk-contaminated waste. This must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. It is often required to be rendered non-retrievable, with incineration being a common method.[4]
-
Spill Management: In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should use a spill kit designed for cytotoxic or hazardous drugs to clean the area. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a site-specific risk assessment is conducted for all experimental protocols involving this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. ph.health.mil [ph.health.mil]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
